Ethyl erucate
Description
Properties
IUPAC Name |
ethyl (Z)-docos-13-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQLUSOXHIVKL-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317743 | |
| Record name | Ethyl erucate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37910-77-3 | |
| Record name | Ethyl erucate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37910-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl erucate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl erucate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (Z)-docos-13-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ERUCATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl erucate chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl Erucate
Introduction
This compound, the ethyl ester of erucic acid, is a long-chain fatty acid ester with significant utility across various scientific and industrial domains.[1][2][3] Formally known by its IUPAC name ethyl (Z)-docos-13-enoate, this compound is derived from the formal condensation of erucic acid's carboxy group with the hydroxy group of ethanol.[2][4] Erucic acid itself is a monounsaturated omega-9 fatty acid predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[5][6]
For researchers, scientists, and drug development professionals, this compound presents a molecule of interest due to its distinct physicochemical properties. Its long hydrocarbon chain imparts excellent emollient, lubricating, and skin-conditioning characteristics, making it a valuable ingredient in cosmetics and personal care products.[1] Furthermore, its potential applications are being explored in drug delivery systems to enhance the solubility and bioavailability of certain medications, as a flavoring agent in the food industry, and as a reagent in specialized organic synthesis.[1] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, methodologies for its analysis, and its key applications, grounded in authoritative data to support advanced research and development.
Section 1: Chemical Identity and Structure
The foundational step in understanding any chemical compound is to establish its precise identity through standardized nomenclature and structural representation.
Key Identifiers:
-
IUPAC Name: ethyl (Z)-docos-13-enoate[4]
-
Synonyms: Erucic acid ethyl ester, Ethyl (13Z)-docosenoate, cis-13-Docosenoic acid ethyl ester[1][7][8]
The structure of this compound is characterized by a 22-carbon acyl chain inherited from erucic acid, featuring a single cis-double bond between the 13th and 14th carbon atoms. This is attached to an ethyl group via an ester linkage.
Caption: 2D Chemical Structure of this compound.
Section 2: Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for formulation, synthesis, and analytical development. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 366.62 - 366.63 g/mol | [1][4][8][9] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1][7] |
| Physical State | Liquid at 20°C | [7][10] |
| Boiling Point | 232 - 234 °C at 8.5 mmHg 229 - 230 °C | [1][2][8][11] |
| Melting Point | 34 °C | [2][3][11] |
| Density | 0.87 g/cm³ or g/mL | [1][7][10] |
| Refractive Index | 1.450 - 1.457 | [1][2][7][8] |
| Solubility | Insoluble in water[12]; Soluble in organic solvents like ethanol.[13] | [12][13] |
| Flash Point | 82.9 - 83 °C | [2][7] |
| Purity (Typical) | ≥ 95% (by GC) | [1][7] |
The long, 24-carbon structure of this compound is central to its physical properties. Its high molecular weight results in a high boiling point and a waxy solid consistency at lower temperatures, melting to a liquid around 34°C.[2][3][11] The predominantly nonpolar alkyl chain makes it insoluble in water but highly soluble in nonpolar organic solvents, a key characteristic for its use in oleochemical formulations and as a non-aqueous vehicle.[12][13]
Section 3: Synthesis and Chemical Reactivity
Synthesis: this compound is synthesized through the Fischer esterification of its parent molecules, erucic acid and ethanol. This acid-catalyzed reaction involves the nucleophilic attack of ethanol on the protonated carboxyl group of erucic acid, followed by the elimination of water to form the ester.
Caption: Fischer Esterification workflow for this compound synthesis.
Chemical Reactivity: As an ester, this compound undergoes characteristic reactions:
-
Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to erucic acid and ethanol.[3]
-
Transesterification: It can react with another alcohol in the presence of a catalyst to form a different ester, a reaction fundamental to biodiesel production.[3]
Section 4: Analytical Methodologies - Purity by Gas Chromatography (GC)
To ensure the quality and identity of this compound, a robust analytical method is required. Gas chromatography with flame ionization detection (GC-FID) is the standard for analyzing fatty acid esters due to their volatility at elevated temperatures.
Principle: This protocol provides a self-validating system for determining the purity of an this compound sample. The choice of a polar capillary column is critical; it separates fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) based on both chain length and degree of unsaturation. Temperature programming is essential to elute a high-boiling-point compound like this compound in a reasonable time with sharp, symmetrical peaks.
Experimental Protocol:
-
Standard and Sample Preparation: a. Stock Standard (10 mg/mL): Accurately weigh ~100 mg of certified this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. b. Sample Preparation (10 mg/mL): Prepare the sample identically to the standard. c. System Suitability: Prepare a solution containing both this compound and a related ester (e.g., ethyl oleate) to verify chromatographic resolution.
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with FID (GC-FID).
-
Column: Polar capillary column (e.g., DB-23, SP-2380, or similar; 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: These cyanopropyl-based phases provide excellent selectivity for cis/trans isomers and separation by degree of unsaturation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.0 mL/min.
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C. Rationale: A high split ratio prevents column overloading and ensures sharp peaks.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 10 minutes. Rationale: The temperature ramp allows for the separation of any lower-boiling impurities before eluting the high-boiling this compound.
-
-
Detector: FID at 260°C.
-
-
Analysis Sequence: a. Inject a solvent blank (hexane) to ensure no system contamination. b. Perform five replicate injections of the stock standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0% for the system to be considered precise. c. Inject the system suitability solution to confirm resolution between this compound and any adjacent peaks. d. Inject the sample solution in duplicate.
-
Data Analysis: a. Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor in the FID. b. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
Section 5: Applications in Research and Development
The unique properties of this compound make it a versatile compound for various applications:
-
Cosmetics and Personal Care: It is primarily used as an emollient and skin-conditioning agent in formulations like creams and lotions, providing a smooth, non-greasy feel and improving moisture retention.[1]
-
Pharmaceuticals: Researchers are exploring its use in drug delivery systems, where its lipophilic nature can help improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
-
Food Industry: It serves as a food additive and flavoring agent, leveraging its stability and non-toxic profile to enhance the sensory attributes of food products.[1]
-
Organic Synthesis: In a laboratory setting, it is used as a reagent or starting material for the synthesis of other complex organic molecules.[1]
-
Sustainable Materials: It is being investigated as a potential bio-based component in the development of biodegradable plastics and lubricants.[1]
Section 6: Safety and Handling
According to available safety data sheets, this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[14] It does not require hazard pictograms or specific hazard statements.[14] However, standard laboratory best practices should always be followed.
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Handling: Use in a well-ventilated area. Take precautionary measures against static discharge.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
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Storage: Store in a cool, dark place is recommended.[7] Some suppliers suggest storage at temperatures from 0-8°C to -20°C.[1][2][8] It may be sensitive to air, so storing under an inert gas is advisable for long-term stability.[7][10]
-
Disposal: Dispose of in accordance with local and national regulations.[14]
Conclusion
This compound is a well-characterized long-chain fatty acid ester with a valuable profile of physicochemical properties. Its high molecular weight, lipophilicity, and low toxicity make it a highly functional ingredient in cosmetics, a point of interest for pharmaceutical formulations, and a useful synthon in chemical research. A thorough understanding of its properties, as detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile molecule in product development and scientific discovery.
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An In-depth Technical Guide to the Biological Activity and Mechanisms of Ethyl Erucate
Abstract
Ethyl erucate, the ethyl ester of the long-chain monounsaturated omega-9 fatty acid erucic acid, is a molecule of growing interest across various scientific disciplines. While its applications in the cosmetic and food industries as an emollient and flavoring agent are well-established, its biological activities and underlying molecular mechanisms are less understood and are the subject of ongoing research.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, drawing upon direct studies and pertinent research on its parent compound, erucic acid, and other related long-chain fatty acid ethyl esters. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications and guiding future research endeavors.
Introduction: The Chemical and Biological Landscape of this compound
This compound (ethyl (Z)-docos-13-enoate) is a fatty acid ethyl ester (FAEE) with the chemical formula C24H46O2.[4][5] Its structure is characterized by a 22-carbon chain with a single cis-double bond at the omega-9 position, esterified with ethanol.[4] This long, unsaturated hydrocarbon tail imparts specific physicochemical properties, such as high lipid solubility, which influences its biological interactions and applications.[1]
While direct research on this compound's biological activity is nascent, the extensive body of work on its parent compound, erucic acid, provides a critical starting point. Erucic acid, found in high concentrations in rapeseed and mustard seed oils, has been studied for its effects on lipid metabolism and its historical association with myocardial lipidosis in animal models.[6] However, recent research has also begun to explore the potential beneficial properties of erucic acid and its derivatives, including anti-inflammatory and cytotoxic activities.[6] This guide will synthesize these findings to build a comprehensive picture of this compound's potential biological roles.
Known and Potential Biological Activities of this compound
Based on available literature, the biological activities of this compound can be categorized into several key areas. It is important to note that some of these activities are inferred from studies on structurally related compounds.
Modulation of Lipid Metabolism
The primary biological role of erucic acid, and by extension, its ethyl ester, is linked to lipid metabolism.
-
Inhibition of Fatty Acid Oxidation: Erucic acid has been shown to be a poor substrate for mitochondrial β-oxidation, particularly in cardiac tissue. Its metabolism can lead to the formation of erucoyl-CoA, which can inhibit the oxidation of other fatty acids. This competitive inhibition can result in the accumulation of lipids in tissues like the heart and liver.
-
Gene Expression Regulation: Studies on erucic acid in animal models have demonstrated its ability to alter the expression of genes involved in lipid homeostasis. High doses of erucic acid have been shown to downregulate genes related to lipolysis and β-oxidation, while upregulating genes involved in triglyceride synthesis.[7] This suggests a potential role for this compound in modulating the transcriptional control of lipid metabolism, possibly through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
Anti-Inflammatory Effects
While direct evidence for this compound is limited, studies on other long-chain fatty acids and their ethyl esters suggest a potential for anti-inflammatory activity.[2]
-
Modulation of Inflammatory Pathways: Fatty acids can influence inflammatory responses by altering cell membrane composition, which in turn affects signaling cascades.[8] Key inflammatory pathways that could be modulated by long-chain fatty acids include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Research on other ethyl esters, such as ethyl caffeate, has demonstrated the inhibition of NF-κB activation and its downstream targets like iNOS and COX-2.[9][10]
Antioxidant Properties
The potential antioxidant activity of this compound is an area of interest, although direct studies are lacking.
-
Inferred Antioxidant Capacity: Some studies on erucic acid have suggested antioxidant properties at lower concentrations.[6] Furthermore, the general ability of fatty acids to influence cellular redox status by modulating membrane properties and interacting with antioxidant enzymes warrants investigation for this compound.
Anti-Cancer Potential
Preliminary research on erucic acid and other fatty acid derivatives has indicated potential cytotoxic effects against certain cancer cell lines.
-
Induction of Apoptosis: Erucic acid has been shown to induce apoptosis in some cancer cells, potentially through mechanisms involving the generation of reactive oxygen species and mitochondrial dysfunction.[11] Ethyl acetate extracts of certain plants containing various fatty acids and other compounds have also demonstrated selective cytotoxicity against cancer cells.[12]
Proposed Mechanisms of Action: A Deeper Dive
Elucidating the precise molecular mechanisms of this compound requires further dedicated research. However, based on the activities of related compounds, we can propose several key signaling pathways that may be involved.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation.[13][14] Fatty acids and their derivatives are natural ligands for PPARs.
-
PPARα and Lipid Catabolism: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver and heart. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. It is plausible that this compound or its metabolite, erucic acid, could act as a modulator of PPARα activity, potentially contributing to the observed effects on lipid metabolism.
-
PPARγ and Inflammation/Adipogenesis: PPARγ is involved in adipocyte differentiation and has anti-inflammatory properties. Ligand activation of PPARγ can inhibit the expression of pro-inflammatory genes. Investigating the interaction of this compound with PPARγ could reveal mechanisms for its potential anti-inflammatory effects.
Diagram: Proposed Interaction of this compound with PPAR Signaling
Caption: Proposed mechanism of this compound modulating gene expression via PPAR signaling.
Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling cascades are central to the inflammatory response.
-
NF-κB Pathway: The transcription factor NF-κB controls the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[15] Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory compounds. Studies on ethyl caffeate show that it can suppress NF-κB activation without affecting the upstream signaling events of IκB degradation, suggesting a direct interference with NF-κB's ability to bind DNA.[9][10] A similar mechanism could be explored for this compound.
-
MAPK Pathway: The MAPK family (including ERK, JNK, and p38) regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[16][17] The activation of these kinases is often upstream of inflammatory gene expression. While some studies on other ethyl esters show no effect on MAPK activation,[9] the complexity of these pathways warrants a thorough investigation in the context of this compound.
Diagram: Potential Modulation of NF-κB and MAPK Pathways by this compound
Caption: Hypothetical inhibition of inflammatory pathways by this compound.
Experimental Protocols for Investigating this compound's Biological Activity
To further elucidate the biological activities and mechanisms of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Cell-Based Assays
-
Cell Viability and Cytotoxicity Assay:
-
Cell Lines: Select relevant cell lines, such as macrophages (e.g., RAW 264.7) for inflammation studies, hepatocytes (e.g., HepG2) for lipid metabolism, and various cancer cell lines.
-
Treatment: Culture cells to 70-80% confluency and treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Assessment: Use MTT or WST-1 assays to determine cell viability. For cytotoxicity, LDH release assays can be employed.
-
-
Anti-Inflammatory Activity Assay:
-
Model: Induce inflammation in macrophages (e.g., RAW 264.7) using lipopolysaccharide (LPS).
-
Treatment: Pre-treat cells with this compound for 1-2 hours before LPS stimulation.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines using RT-qPCR.
-
-
-
Western Blot Analysis for Signaling Pathways:
-
Protein Extraction: Lyse treated cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, IκBα, ERK, JNK, p38, and PPARs).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Data Presentation: Summary of Expected Quantitative Data
| Assay | Parameter Measured | Expected Outcome with this compound | Control Groups |
| Cell Viability (MTT) | % Cell Viability | Dose-dependent decrease (if cytotoxic) | Vehicle control |
| Anti-Inflammation (Griess) | Nitric Oxide (µM) | Dose-dependent decrease | Vehicle control, LPS only |
| Anti-Inflammation (ELISA) | Cytokine levels (pg/mL) | Dose-dependent decrease | Vehicle control, LPS only |
| Gene Expression (RT-qPCR) | Fold change in mRNA levels | Downregulation of pro-inflammatory genes | Vehicle control, LPS only |
| Western Blot | Protein expression/phosphorylation | Altered levels of key signaling proteins | Vehicle control, Stimulus only |
Future Directions and Conclusion
The exploration of this compound's biological activity is a promising field of research. While much of the current understanding is extrapolated from studies on erucic acid and other fatty acid ethyl esters, these inferences provide a strong foundation for future investigations. Key areas for future research include:
-
Direct Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Studies: Validating the in vitro findings in animal models of inflammation, metabolic disorders, and cancer.
-
Structure-Activity Relationship Studies: Investigating how the esterification of erucic acid to this compound alters its biological activity compared to the free fatty acid.
-
Metabolomic and Proteomic Analyses: Employing "omics" approaches to gain a comprehensive, unbiased understanding of the cellular changes induced by this compound.[18][19][20][21]
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Solubility of ethyl erucate in different organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl Erucate in Organic Solvents
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of formulation, synthesis, and analytical development. This compound (ethyl (Z)-docos-13-enoate), a long-chain fatty acid ester, is a molecule of increasing interest across multiple industries, from pharmaceuticals and cosmetics to biodegradable materials.[1][2] Its function as an emollient, lubricant, and potential vehicle for active pharmaceutical ingredients (APIs) is intrinsically linked to its behavior in various solvent systems.[1][3]
This technical guide provides a deep dive into the solubility of this compound in organic solvents. Moving beyond a simple compilation of data, this document elucidates the theoretical principles governing its solubility, presents available quantitative data, and offers a robust, field-proven experimental protocol for determining solubility in your own laboratory settings. The aim is to equip the reader with both the foundational knowledge and the practical tools necessary to confidently work with this compound.
Molecular Profile and Physicochemical Properties of this compound
This compound is the ester formed from the condensation of erucic acid and ethanol.[4] Its molecular structure is dominated by a long 22-carbon chain originating from the erucic acid moiety, making it a highly lipophilic and non-polar molecule. This structure is the primary determinant of its solubility characteristics.
Key Physicochemical Properties:
-
IUPAC Name: ethyl (Z)-docos-13-enoate[4]
-
Appearance: Colorless to light yellow, clear liquid[1]
-
Structure: The molecule consists of a long, unsaturated hydrocarbon tail and a polar ester head group. The large non-polar portion dictates its overall low polarity.
Caption: Molecular structure of this compound highlighting its polar ester head and large non-polar tail.
Theoretical Framework: Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The age-old principle of "like dissolves like" serves as a fundamental guideline: non-polar solutes tend to dissolve in non-polar solvents, while polar solutes dissolve in polar solvents.
Given this compound's predominantly non-polar character due to its long hydrocarbon chain, it is expected to be readily soluble in non-polar organic solvents where van der Waals forces (specifically, London dispersion forces) are the primary mode of interaction.[1][6] Conversely, its solubility in highly polar solvents, such as water, is negligible because the strong hydrogen bonding network between water molecules cannot be overcome by the weak interactions offered by the large, hydrophobic this compound molecule.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[7][8] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from dipolar intermolecular forces.
-
δH: Energy from hydrogen bonds.[8]
Every compound (both solute and solvent) can be assigned these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[8] The "distance" (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]
Solubility Profile of this compound
While extensive quantitative public data is limited, a qualitative and semi-quantitative profile can be constructed from available resources and by analogy to similar long-chain esters like oleyl erucate.[9][10]
Table 1: Quantitative and Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Polarity | Expected Solubility | Quantitative Data (at ambient temp.) | Citation |
| Hexane | Non-polar alkane | Very Low | Highly Soluble | 10 mg/mL (as a certified standard) | [11] |
| Toluene | Non-polar aromatic | Low | Highly Soluble | Data not publicly available | - |
| Diethyl Ether | Moderately Polar | Low | Soluble | Data not publicly available | - |
| Acetone | Polar aprotic | Medium | Soluble | Data not publicly available | - |
| Ethanol | Polar protic | High | Sparingly Soluble to Soluble | Data not publicly available | - |
| Methanol | Polar protic | Very High | Sparingly Soluble | Data not publicly available | - |
| Water | Polar protic | Very High | Insoluble | Data not publicly available | - |
Note: The expected solubility is based on theoretical principles and data from structurally similar compounds. For mission-critical applications, experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The isothermal shake-flask method is a reliable and widely used technique for measuring the thermodynamic solubility of compounds.[12]
Objective
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment
-
This compound (≥95% purity)[1]
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a solid or undissolved liquid phase remains after equilibration, confirming saturation. A good starting point is to add approximately 200-500 mg of this compound to 5 mL of the solvent.
-
Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature. Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow for the separation of the undissolved solute.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC). A series of dilutions may be necessary.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/100 mL.
Caption: Isothermal shake-flask method workflow for determining this compound solubility.
Applications in Research and Drug Development
The solubility profile of this compound is directly relevant to its application:
-
Topical Formulations: As a highly lipophilic substance, this compound is an excellent emollient and solvent for hydrophobic APIs in creams, lotions, and ointments.[1][6] Knowing its solubility in co-solvents like glycols or other esters is critical for creating stable, single-phase formulations.
-
Drug Delivery: Its biocompatibility and ability to dissolve certain APIs make it a candidate for use in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a component in nanoparticle formulations.[2]
-
Industrial Lubricants: In industrial applications, its miscibility with base oils and other additives is a key parameter for formulating high-performance, biodegradable lubricants.[3]
Conclusion
This compound is a predominantly non-polar, lipophilic ester with high solubility in non-polar organic solvents like hexane and limited solubility in highly polar solvents. The principle of "like dissolves like" and the more advanced Hansen Solubility Parameters provide a robust theoretical framework for predicting its behavior. While publicly available quantitative data is sparse, this guide provides a comprehensive, self-validating experimental protocol for its determination. For professionals in pharmaceutical development and materials science, a thorough understanding and experimental validation of this compound's solubility are indispensable for leveraging its full potential in advanced formulations and applications.
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An In-depth Technical Guide to the Thermophysical Properties of Pure Ethyl Erucate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl erucate (C24H46O2), the ethyl ester of erucic acid, is a long-chain fatty acid ester with growing significance across the pharmaceutical, cosmetic, and food industries.[1] Its function as an emollient, lubricant, and potential drug delivery vehicle is intrinsically linked to its thermophysical properties.[1] This technical guide provides a comprehensive overview of the core thermophysical characteristics of pure this compound, offering researchers and formulation scientists a foundational understanding for its application. We will delve into the experimental methodologies for determining these properties, the underlying scientific principles, and present available data in a clear, comparative format. This document is designed to be a self-validating resource, grounding all claims and protocols in authoritative scientific literature.
Introduction: The Scientific and Industrial Relevance of this compound
This compound, systematically named ethyl (Z)-docos-13-enoate, is a monounsaturated omega-9 fatty acid ester.[2] Its long carbon chain imparts unique physical characteristics, such as high viscosity and excellent solubility in organic matrices, making it a valuable ingredient in various formulations.[1][3] In the pharmaceutical and cosmetic sectors, it is prized for its emollient and skin-conditioning properties, contributing to the texture and moisture-retaining capabilities of topical products.[1] Furthermore, its potential role in the development of biodegradable materials and as a food additive is under active investigation.[1] A thorough understanding of its thermophysical properties is paramount for optimizing its performance in these applications, from ensuring product stability to predicting its behavior in biological systems.
Molecular and Physical Identification:
| Property | Value | Source |
| Molecular Formula | C24H46O2 | [1][2][4] |
| Molecular Weight | 366.62 g/mol | [1][2][4] |
| CAS Number | 37910-77-3 | [1][2][4][5] |
| IUPAC Name | ethyl (Z)-docos-13-enoate | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
Synthesis and Purification of this compound
The accurate determination of thermophysical properties necessitates a high-purity sample. The primary method for synthesizing this compound is through the Fischer esterification of erucic acid with ethanol, typically in the presence of an acid catalyst.
General Synthesis Protocol (Fischer Esterification):
-
Reactant Preparation: Erucic acid and a molar excess of anhydrous ethanol are combined in a round-bottom flask.
-
Catalyst Addition: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.
-
Reaction Conditions: The mixture is refluxed, typically at the boiling point of ethanol, to drive the equilibrium towards the formation of the ester. The water produced during the reaction is often removed using a Dean-Stark apparatus to improve the yield.
-
Work-up and Purification:
-
The reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The crude this compound is then purified, commonly by vacuum distillation, to remove unreacted starting materials and byproducts.[6][7]
-
Purity Assessment: The purity of the final product is critical and should be assessed using techniques such as Gas Chromatography (GC) to ensure a minimum purity of 95% or higher for accurate thermophysical measurements.[1]
Visualizing the Synthesis and Purification Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Core Thermophysical Properties
This section details the key thermophysical properties of pure this compound, presenting available data and outlining the standard experimental methodologies for their determination.
Density
Density is a fundamental property that influences fluid dynamics and is crucial for formulation development. For fatty acid esters, density generally decreases with increasing temperature.[8][9][10]
Available Data:
| Temperature (°C) | Pressure (bar) | Density ( kg/m ³) | Source |
| 25 | 1.01325 | 926.313 | [5] |
| Not Specified | Not Specified | 870 | [1] |
Experimental Protocol: Vibrating Tube Densimetry
This is a highly accurate method for determining the density of liquids.
-
Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the mass, and therefore the density, of the sample.
-
Instrumentation: A digital vibrating tube densitometer.
-
Procedure: a. Calibrate the instrument with two standards of known density (e.g., dry air and deionized water) at the desired temperature. b. Inject the pure this compound sample into the measurement cell, ensuring no air bubbles are present. c. Allow the sample to reach thermal equilibrium. d. Record the oscillation period and use the instrument's software to calculate the density. e. Clean the cell thoroughly with appropriate solvents (e.g., ethanol, acetone) before the next measurement.
Causality Behind Experimental Choices: The vibrating tube method is chosen for its high precision, small sample volume requirement, and wide temperature and pressure range capabilities.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving lubrication and texture modification. The viscosity of fatty acid esters is highly dependent on temperature, decreasing as temperature increases.[8][9][10]
Available Data:
| Temperature (°C) | Pressure (bar) | Dynamic Viscosity (cP) | Source |
| 25 | 1.01325 | 0 | [5] |
(Note: The value of 0 cP from the source is likely a placeholder or an error, as all liquids have a non-zero viscosity. Further experimental data is required for a comprehensive understanding.)
Experimental Protocol: Rotational Viscometry
-
Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is proportional to this torque.
-
Instrumentation: A rotational viscometer with a temperature-controlled sample chamber.
-
Procedure: a. Select an appropriate spindle and rotational speed based on the expected viscosity of the this compound. b. Calibrate the instrument with a standard viscosity fluid. c. Place a known volume of the sample in the temperature-controlled chamber and allow it to equilibrate. d. Immerse the spindle in the sample to the correct depth. e. Start the rotation and record the torque reading once it has stabilized. f. Calculate the dynamic viscosity using the instrument's calibration constants.
Visualizing the Viscosity Measurement Workflow:
Caption: Experimental workflow for rotational viscometry.
Specific Heat Capacity
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. It is a crucial parameter for thermal modeling and process design.
Available Data:
| Temperature (°C) | Pressure (bar) | Specific Heat Capacity (kJ/kg·K) | Source |
| 25 | 1.01325 | 1.5791 | [5] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure: a. Perform a baseline run with empty sample and reference pans. b. Accurately weigh a small amount of pure this compound into a sample pan and seal it. c. Place the sample pan and an empty reference pan into the DSC cell. d. Heat the sample and reference at a constant rate over the desired temperature range. e. Record the heat flow as a function of temperature. f. The specific heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.
Trustworthiness of the Protocol: The use of a known standard for calibration ensures the accuracy and self-validation of the measurements.
Thermal Conductivity
Thermal conductivity is the property of a material to conduct heat. It is important for heat transfer calculations in processing and storage.
Available Data:
No specific experimental data for the thermal conductivity of pure this compound was found in the initial search. This represents a data gap that requires further experimental investigation.
Experimental Protocol: Transient Hot-Wire Method
-
Principle: A thin platinum wire immersed in the liquid is heated by a step-wise electric current. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid.
-
Instrumentation: A transient hot-wire thermal conductivity analyzer.
-
Procedure: a. Calibrate the instrument with a fluid of known thermal conductivity. b. Fill the measurement cell with the pure this compound sample. c. Apply a voltage step to the wire and record the temperature rise as a function of time. d. The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.
Other Key Properties
Boiling Point: The normal boiling point is reported as 229.5 °C.[5] Another source indicates a boiling point of 232 - 234 °C at a reduced pressure of 8.5 mmHg.[1]
Melting Point: The melting point is reported as 34 °C.[5]
Surface Tension: At 25 °C and 1.01325 bar, the surface tension is reported as 0.021492 N/m.[5]
Refractive Index: A refractive index of 1.450 has been reported.[1][11]
Summary of Thermophysical Properties
The following table summarizes the available thermophysical data for pure this compound.
| Property | Value | Conditions | Source |
| Density | 926.313 kg/m ³ | 25 °C, 1.01325 bar | [5] |
| 870 kg/m ³ | Not Specified | [1] | |
| Dynamic Viscosity | 0 cP* | 25 °C, 1.01325 bar | [5] |
| Specific Heat Capacity | 1.5791 kJ/kg·K | 25 °C, 1.01325 bar | [5] |
| Normal Boiling Point | 229.5 °C | 1.01325 bar | [5] |
| Boiling Point | 232 - 234 °C | 8.5 mmHg | [1] |
| Melting Point | 34 °C | Not Specified | [5] |
| Surface Tension | 0.021492 N/m | 25 °C, 1.01325 bar | [5] |
| Refractive Index | 1.450 | Not Specified | [1][11] |
*As noted previously, this value is likely erroneous and requires experimental verification.
Conclusion and Future Outlook
This technical guide has synthesized the available data on the thermophysical properties of pure this compound and outlined standard, reliable methodologies for their experimental determination. While some fundamental properties have been reported, there are clear gaps in the literature, particularly concerning temperature-dependent viscosity and thermal conductivity data. For researchers and drug development professionals, obtaining accurate, temperature-dependent data for these properties is crucial for the successful formulation and application of this compound. Future work should focus on systematic experimental studies to populate these data gaps, leading to a more complete understanding of this versatile fatty acid ester.
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Pratas, M. J., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Journal of Chemical & Engineering Data, 55(10), 4415-4423. Retrieved from [Link]
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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Pratas, M. J., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
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Li, Y., et al. (2018). Study on isobaric specific heat capacity of ethyl octanoate under high pressure across 313-453 K. ResearchGate. Retrieved from [Link]
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Yang, Z., et al. (2020). Viscosity and density of pure ethyl decanoate vary with the increasing of temperature in EMD simulations with different FFs and corresponding AREs. ResearchGate. Retrieved from [Link]
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Wójtowicz, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl Erucate for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Executive Summary
Ethyl erucate, the ethyl ester of erucic acid, is a long-chain fatty acid ester with significant potential across various scientific and industrial domains. While traditionally utilized in the cosmetics industry for its emollient properties, its unique physicochemical characteristics are drawing increasing attention from researchers, particularly in the fields of drug delivery and materials science. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical identity, synthesis protocols, key applications, and critical safety considerations. For drug development professionals, understanding its role as a vehicle for lipophilic active pharmaceutical ingredients (APIs) and its toxicological profile, inherited from its parent fatty acid, is paramount for leveraging its benefits while mitigating risks.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified by its CAS number, molecular formula, and IUPAC name, which together provide an unambiguous chemical description.
Core Identifiers
The primary identifiers for this compound are summarized below. It is noteworthy that multiple CAS numbers may be encountered in literature and databases, though 37910-77-3 is the most prevalently cited.
| Identifier | Value | Source(s) |
| Primary CAS Number | 37910-77-3 | [1][2][3][4][5][6][7] |
| Secondary CAS Number | 6045-37-0 | [1][8] |
| IUPAC Name | ethyl (Z)-docos-13-enoate | [1] |
| Molecular Formula | C₂₄H₄₆O₂ | [1][2][3][5] |
| Synonyms | Erucic acid ethyl ester, Ethyl (13Z)-docosenoate, cis-13-Docosenoic acid ethyl ester | [1][2][4] |
| SMILES | CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | [1] |
| InChIKey | WFZQLUSOXHIVKL-QXMHVHEDSA-N | [1] |
Molecular Structure
This compound is a monounsaturated omega-9 fatty acid ester. Its structure consists of a 22-carbon chain derived from erucic acid, with a single cis-double bond at the 13th carbon, esterified with an ethyl group. This long, hydrophobic carbon tail is central to its physical properties and applications, particularly its utility as a non-polar solvent and emollient.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical properties of this compound dictate its behavior in various formulations and environments. It is characterized as a liquid at room temperature with a high boiling point.
| Property | Value | Source(s) |
| Molecular Weight | 366.6 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |
| Boiling Point | 232 - 234 °C @ 8.5 mmHg | [2][4] |
| Melting Point | 34 °C | [3][8] |
| Density | ~0.870 g/cm³ @ 20 °C | [2][3] |
| Refractive Index | 1.450 - 1.457 | [2][3] |
| Purity | ≥ 95% (by GC) is commonly available commercially | [2][4] |
Synthesis and Characterization
This compound is most commonly synthesized via the Fischer esterification of erucic acid with ethanol. This acid-catalyzed reaction is a cornerstone of organic chemistry and can be adapted for both laboratory and industrial-scale production.
Core Synthesis Pathway: Fischer Esterification
The reaction involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The subsequent elimination of a water molecule yields the ethyl ester. The process is reversible, and thus experimental conditions are optimized to drive the equilibrium towards the product.
Caption: Fischer Esterification for this compound Synthesis.
Detailed Laboratory Protocol for Synthesis
This protocol describes a self-validating system for the synthesis and purification of this compound. Each step includes a rationale to ensure technical understanding.
Materials:
-
Erucic Acid (1 equivalent)
-
Anhydrous Ethanol (≥10 equivalents, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount, ~2% mol/mol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (for azeotropic removal of water, optional)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve erucic acid in a large excess of anhydrous ethanol.
-
Causality: Using excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
-
Catalysis: Slowly add concentrated sulfuric acid to the solution while stirring.
-
Causality: Sulfuric acid acts as a proton donor (catalyst) to activate the carboxyl group of erucic acid, accelerating the rate of esterification.
-
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile ethanol solvent.
-
-
Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Self-Validation: The cessation of CO₂ evolution confirms that the acidic catalyst and any unreacted erucic acid have been fully neutralized.
-
-
Extraction: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: MgSO₄ is a drying agent that removes trace amounts of water from the non-polar product, which is critical before solvent removal.
-
-
Purification: Filter off the drying agent and remove the excess ethanol via rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield high-purity this compound.[2]
-
Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and its structure verified by NMR spectroscopy.[4]
-
Applications in Research and Drug Development
This compound is a versatile compound with applications spanning from analytical chemistry to advanced pharmaceutical formulations.
Role as a Pharmaceutical Excipient and Drug Delivery Vehicle
The most compelling application for drug development professionals is the use of this compound as a specialty excipient.[2] Similar long-chain fatty acid esters like ethyl oleate are well-established as vehicles for lipophilic drugs.[9][10][11]
-
Enhanced Solubility: Many APIs are poorly soluble in water, which limits their bioavailability. This compound can act as a lipid-based solvent to dissolve these compounds, making it suitable for use in oil-based oral formulations or as a vehicle for intramuscular injections.[9]
-
Drug Delivery Systems: It is being investigated for use in creating biodegradable materials and in drug delivery systems such as nanoparticles and microemulsions, which can improve the targeted delivery and stability of certain medications.[2][12]
Caption: Workflow for Lipid-Based Drug Delivery Formulation.
Other Key Applications
-
Cosmetics and Personal Care: It serves as an emollient and skin-conditioning agent, providing a smooth and moisturizing feel in creams and lotions.[2]
-
Analytical Standard: High-purity this compound is used as a certified reference material for analytical techniques like chromatography.[12]
-
Sustainable Materials: Researchers are exploring its potential in the development of biodegradable plastics and materials.[2]
Safety, Toxicology, and Handling
The safety profile of this compound is intrinsically linked to its parent compound, erucic acid.
-
Toxicological Profile: High dietary intake of erucic acid has been associated with myocardial lipidosis (fat accumulation in the heart muscle) in animal studies, specifically in rats.[13] This is a significant consideration for any formulation intended for internal use. While the toxic effects are linked to the free fatty acid, the potential for in-vivo hydrolysis of this compound to erucic acid and ethanol means this risk cannot be disregarded. Consequently, the use of high-erucic acid oils in food is regulated in many regions.[13]
-
Handling: As a chemical reagent, standard laboratory practices should be followed. It is generally considered non-hazardous for transport.[3] However, when supplied as a solution in a flammable solvent like hexane, it must be handled with appropriate precautions for flammable liquids.[7]
-
Storage: It should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent oxidation of the double bond.[4] Commercial sources often recommend storage at temperatures between 0-8 °C.[2]
Conclusion
This compound is a compound of growing scientific interest, transitioning from a niche cosmetic ingredient to a promising tool in advanced materials and pharmaceutical sciences. Its well-defined chemical structure, synthesizability, and unique physicochemical properties make it a valuable asset. For researchers in drug development, its potential as a vehicle for challenging lipophilic APIs is significant. However, this potential must be carefully balanced with a thorough understanding and investigation of the toxicological profile associated with erucic acid. Future research should focus on clarifying the in-vivo metabolic fate of this compound and establishing clear safety thresholds for its use in pharmaceutical formulations.
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Toxicological studies of ethyl erucate in vitro
An In-Depth Technical Guide to the In Vitro Toxicological Assessment of Ethyl Erucate
Abstract
This compound (CAS 37910-77-3), the ethyl ester of erucic acid, is a long-chain fatty acid ester increasingly utilized in the cosmetic, pharmaceutical, and food industries for its properties as an emollient, skin-conditioning agent, and lubricant.[1] Given its structural relationship to erucic acid—a compound historically associated with concerns of myocardial lipidosis in animal models—a rigorous and mechanistically informed toxicological evaluation of this compound is imperative.[2] This guide provides a comprehensive framework for the in vitro toxicological assessment of this compound, moving beyond simple endpoint reporting to explain the causal logic behind experimental design. We will detail a multi-tiered testing strategy, from foundational cytotoxicity screening to advanced mechanistic and organ-specific assays, grounded in authoritative protocols and scientific rationale.
Foundational Principle: A Tiered Approach to In Vitro Toxicology
A robust in vitro safety assessment does not rely on a single assay but employs a tiered, integrated strategy. This approach begins with broad assessments of cytotoxicity to establish concentration-response relationships and progresses to more specific assays designed to elucidate the underlying mechanisms of toxicity. This logical progression ensures a comprehensive understanding of a compound's potential hazards.
Caption: Tiered workflow for in vitro toxicological assessment.
Tier 1: Basal Cytotoxicity Assessment
Expertise & Rationale: The initial and most fundamental step is to determine the concentration range over which this compound exerts cytotoxic effects. This establishes the half-maximal inhibitory concentration (IC50), a critical parameter that guides the dose selection for all subsequent, more complex mechanistic assays. The MTT assay is a widely accepted, robust method for this purpose, measuring mitochondrial reductase activity as a proxy for cell viability.[3][4]
Key Experiment: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Culture: Plate a relevant cell line (e.g., human hepatoma HepG2, human keratinocytes HaCaT) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in the cell culture medium to achieve final concentrations ranging from nanomolar to millimolar levels. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells. Incubate for a standard exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
Tier 2: Elucidating Mechanisms of Toxicity
Expertise & Rationale: Once the cytotoxic concentration range is known, the next step is to investigate how this compound may be causing cell death. For fatty acid ethyl esters (FAEEs), a primary mechanism of concern is mitochondrial dysfunction.[5] FAEEs can be hydrolyzed intracellularly to their constituent fatty acid (erucic acid) and ethanol.[6][7] High concentrations of free fatty acids can act as uncouplers of oxidative phosphorylation, disrupting the mitochondrial membrane potential and leading to a cascade of deleterious events, including the overproduction of reactive oxygen species (ROS).[5][8]
Key Experiment: Mitochondrial Membrane Potential (MMP) Assay
A reduction in MMP is a key indicator of mitochondrial injury and an early event in apoptosis. This can be measured using fluorescent probes.
Experimental Protocol: MMP Assessment with JC-1
-
Cell Culture and Exposure: Plate and treat cells with sub-lethal concentrations of this compound (e.g., IC25, IC50) as determined from the MTT assay for a relevant time period (e.g., 6-24 hours). Include a positive control known to depolarize mitochondria (e.g., CCCP).
-
Staining: Load the cells with the JC-1 fluorescent dye according to the manufacturer's protocol. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or damaged cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Quantification: Measure the red and green fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Caption: Standard workflow for reconstructed human tissue irritation assays.
Key Experiment: Reconstructed Human Epidermis (RhE) Dermal Irritation Test
Protocol Outline (Following OECD TG 439 Principles)
-
Tissue Handling: Upon receipt, RhE tissue models are placed in culture plates with fresh medium and equilibrated.
-
Application: A defined volume (e.g., 50 µL) of neat this compound is applied topically to the epidermis. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are tested in parallel.
-
Exposure & Rinsing: Tissues are exposed for a set time (e.g., 60 minutes), after which the test substance is thoroughly rinsed off.
-
Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT, and the resulting formazan is extracted and quantified.
-
Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is less than or equal to 50%.
Conclusion: A Weight-of-Evidence Approach
The in vitro toxicological assessment of this compound requires a multi-faceted, mechanistically driven approach. No single assay is sufficient. By integrating data from basal cytotoxicity, mitochondrial function, oxidative stress, genotoxicity, and organ-specific models, researchers can build a comprehensive safety profile. This "weight-of-evidence" approach provides a robust foundation for risk assessment and ensures the safe development and application of products containing this compound. The protocols and rationale outlined in this guide provide a scientifically sound framework for drug development professionals to follow, ensuring both regulatory compliance and consumer safety.
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Lange, L. G., & Sobel, B. E. (1983). Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol. Journal of Clinical Investigation, 72(2), 724–731. Available at: [Link]
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Laposata, M., Scherrer, D. E., & Lange, L. G. (1989). Myocardial cell damage by fatty acid ethyl esters. Journal of Biological Chemistry, 264(10), 5545-5549. Available at: [Link]
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Saghir, S. A., & Lange, L. G. (1998). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. American Journal of Physiology-Gastrointestinal and Liver Physiology, 275(1), G79-G84. Available at: [Link]
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Goll, M., Geke, J., & Müller, L. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 681(1), 37-51. Available at: [Link]
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de Sá, C. B., de Morais, M. C., & Diniz, M. F. F. M. (2021). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. Drug and Chemical Toxicology, 44(sup1), 1-10. Available at: [Link]
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Harahap, N. S., Ginting, C. N., & Sitorus, P. (2023). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. Central European Journal of Immunology, 48(2), 127-133. Available at: [Link]
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Kalantari, H., & Goudarzi, M. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Mechanisms and Methods, 26(4), 268-275. Available at: [Link]
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Kaluzny, Y. (2013). A Synthetic Tissue-based In vitro Ocular Irritation Assay. Cosmetics & Toiletries, 128(10). Available at: [Link]
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Wang, X., Wang, C., & Sun, J. (2019). Protective effects of ethyl gallate on H2O2-induced mitochondrial dysfunction in PC12 cells. Neurochemical Research, 44(5), 1188–1198. Available at: [Link]
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Pellacani, C., Costa, L. G., & Giordano, G. (2020). Environmental toxicant-induced maladaptive mitochondrial changes: A potential unifying mechanism in fatty liver disease?. Current Opinion in Toxicology, 19, 33-41. Available at: [Link]
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Kaluzny, Y., Kandárová, H., & Hayden, P. (2015). Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model. Journal of Visualized Experiments, (102), e53015. Available at: [Link]
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Geke, J., & Müller, L. (2012). Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol. Food and Chemical Toxicology, 50(10), 3613-3619. Available at: [Link]
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D'Souza, N. B., & Laposata, M. (1996). Fatty acid ethyl esters decrease human hepatoblastoma cell proliferation and protein synthesis. Hepatology, 24(4), 887-894. Available at: [Link]
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Kaphalia, B. S., & Ansari, G. A. (1992). Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung. Alcohol, 9(6), 495-498. Available at: [Link]
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Sener, E., & Ozcan, S. (2007). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. Drug Metabolism and Drug Interactions, 22(4), 229-242. Available at: [Link]
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Dąbrowska, M., & Rola, R. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Molecules, 27(6), 1819. Available at: [Link]
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Woźniak, M. K., Wiergowski, M., & Biziuk, M. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. Analytical and Bioanalytical Chemistry, 413(11), 3093-3103. Available at: [Link]
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Woźniak, M. K., Czekaj, P., & Wiergowski, M. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 23(14), 7695. Available at: [Link]
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Cui, Y., Lu, Y., & Liu, Y. (2023). Antioxidant Effect of Ethyl Acetate Fraction from Kaempferia galanga L.: Integrated Phytochemical Profiling, Network Analysis, and Experimental Validation. Antioxidants, 12(5), 1083. Available at: [Link]
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of ethyl erucate
Application Note: GC-MS/MS Analysis of Ethyl Erucate
A Comprehensive Protocol for Identification and Quantification
Abstract & Introduction
This compound (ethyl (Z)-docos-13-enoate) is a long-chain fatty acid ethyl ester (FAEE) of significant interest in various industrial sectors, including biofuels, lubricants, and cosmetics. It is derived from erucic acid, a monounsaturated omega-9 fatty acid predominantly found in rapeseed and mustard seed oils. Accurate and reliable quantification of this compound is critical for quality control in industrial production and for research in lipidomics and food science.[1]
Gas chromatography-mass spectrometry (GC-MS) is a powerful and definitive analytical technique for the analysis of volatile and semi-volatile compounds like FAEEs.[2][3] The chromatographic separation provides high-resolution separation from complex matrices, while mass spectrometry offers sensitive detection and structural confirmation based on characteristic mass fragmentation patterns.[4][5]
This application note provides a detailed, field-proven protocol for the analysis of this compound using GC-MS. We will delve into the causality behind experimental choices, from sample preparation via acid-catalyzed esterification to the optimization of instrumental parameters and data interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and self-validating methodology.
Principle of the Method
The core of this method involves the chemical derivatization of erucic acid (or triglycerides containing it) into its more volatile ethyl ester form, this compound. Free fatty acids are inherently polar and exhibit low volatility, leading to poor chromatographic peak shape and potential column adsorption.[6][7] Esterification neutralizes the polar carboxyl group, making the analyte amenable to GC analysis.[6][8]
The prepared sample is then injected into the GC-MS system. The gas chromatograph separates this compound from other components based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragments are detected, providing a unique mass spectrum for unequivocal identification and quantification.
Experimental Workflow
The entire process, from sample receipt to final analysis, follows a structured workflow designed to ensure reproducibility and accuracy.
Caption: Overall experimental workflow for GC-MS analysis of this compound.
Materials and Reagents
-
This compound Standard: Purity ≥99%
-
Erucic Acid Standard: Purity ≥99%
-
Internal Standard (IS): Methyl nonadecanoate (C19:0) or similar non-endogenous fatty acid ester.
-
Solvents: Hexane (GC grade), Chloroform (ACS grade), Methanol (Anhydrous), Ethanol (Anhydrous, 200 proof).
-
Derivatization Reagent Option A (Acetyl Chloride): Acetyl chloride (Reagent grade). Prepare a 5% (v/v) solution of HCl in anhydrous ethanol by slowly adding acetyl chloride to cold ethanol. This is an exothermic reaction and must be performed in a fume hood with appropriate personal protective equipment.[9]
-
Derivatization Reagent Option B (Boron Trifluoride): Boron trifluoride-ethanol solution (14% BF3 in ethanol).
-
Other Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate (Na2SO4).
-
Vials: 2 mL amber glass GC vials with PTFE-lined screw caps.
Detailed Protocols
Protocol 1: Sample Preparation - Acid-Catalyzed Ethylation
This protocol describes the conversion of free erucic acid or the transesterification of triglycerides from an oil sample into this compound. The use of an acid catalyst like HCl (generated from acetyl chloride) or BF3 is highly effective for both reactions.[6][9]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the oil sample or lipid extract into a screw-capped glass tube. If starting from a pure standard for calibration, use an appropriate amount to generate a stock solution.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL Methyl nonadecanoate solution in chloroform/methanol). The IS is crucial for correcting variations in extraction efficiency and injection volume.
-
Solvent Addition: Add 2 mL of the 5% ethanolic HCl reagent (or 14% BF3-ethanol).
-
Reaction Incubation: Cap the tube tightly, vortex for 30 seconds, and heat at 80-90°C for 1-2 hours in a heating block or water bath.[9][10] This step drives the esterification reaction to completion.
-
Reaction Quenching: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.
-
FAEE Extraction: Add 2 mL of GC-grade hexane to the tube. Vortex vigorously for 1 minute to extract the ethyl esters into the organic phase.[10][11]
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper hexane layer containing the this compound to a clean vial. For quantitative analysis, a second extraction with another 2 mL of hexane is recommended to ensure complete recovery. Pool the hexane extracts.
-
Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. If necessary, concentrate the sample under a gentle stream of nitrogen. Do not evaporate to complete dryness to avoid loss of the analyte.
-
Final Sample: Reconstitute the sample in an appropriate volume of hexane (e.g., 500 µL) and transfer it to a 2 mL GC vial for analysis.
Protocol 2: GC-MS Instrumental Analysis
The following parameters are recommended for a standard GC-MS system. Optimization may be required depending on the specific instrument and column used. A polar capillary column is essential for resolving unsaturated fatty acid esters.[2][12]
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph (GC) | ||
| Column | Polar Capillary Column (e.g., DB-WAX, Omegawax, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. | Provides excellent separation for long-chain unsaturated esters based on polarity and boiling point. |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min.[2][13] | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C.[14] | Ensures rapid volatilization of the long-chain ester without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis. | Split injection prevents column overloading for concentrated samples, while splitless mode enhances sensitivity. |
| Injection Volume | 1 µL. | Standard volume for capillary GC. |
| Oven Program | Initial: 150°C, hold 1 min; Ramp: 10°C/min to 250°C; Hold: 15 min.[12][14] | A temperature ramp effectively separates compounds with different boiling points. The final hold ensures elution of all long-chain components. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI). | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV.[14] | Standard energy for generating library-searchable mass spectra. |
| Source Temperature | 230°C.[14] | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp. | 150°C.[14] | Ensures stable mass analysis. |
| Acquisition Mode | Full Scan (m/z 50-550). | Used for qualitative identification by capturing the entire mass spectrum. |
| Solvent Delay | 5 minutes. | Prevents the high-intensity solvent peak from damaging the detector filament. |
Data Analysis and Interpretation
Identification of this compound
This compound is identified based on two primary criteria:
-
Retention Time (RT): The compound should elute at a consistent RT that matches that of a pure, injected standard under identical chromatographic conditions.
-
Mass Spectrum: The mass spectrum of the peak at the expected RT must match the characteristic fragmentation pattern of this compound.
Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C24H46O2) is 366.6 g/mol . Upon EI ionization, it will form a molecular ion ([M]•+) at m/z 366 . The fragmentation is predictable and follows established rules for long-chain esters.[15][16][17]
Caption: Predicted EI fragmentation pathways for the this compound molecular ion.
Key Fragment Ions:
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |
| 366 | [CH3(CH2)7CH=CH(CH2)11COOCH2CH3]•+ | Molecular Ion ([M]•+) |
| 321 | [CH3(CH2)7CH=CH(CH2)11CO]+ | Loss of the ethoxy radical (•OC2H5). A very common and indicative fragmentation for ethyl esters.[15] |
| 88 | [CH2=C(OH)OCH2CH3]•+ | McLafferty rearrangement, characteristic of esters with a γ-hydrogen. Results in a highly stable radical cation.[5] |
| Clusters separated by 14 amu | [CnH2n+1]+, [CnH2n-1]+ | Cleavage along the long alkyl chain, producing a series of hydrocarbon fragments (e.g., C3H7+, C4H9+, etc.).[17] |
Method Validation and Troubleshooting
For quantitative applications, the method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[7][18]
-
Poor Peak Shape (Tailing): May indicate active sites in the GC liner or column. Check for contamination or consider using a fresh, deactivated liner. Can also result from incomplete derivatization.[6]
-
Low Signal/No Peak: Could be due to inefficient derivatization, leaks in the GC-MS system, or incorrect sample preparation.[14] Ensure all reagents are anhydrous, as water can inhibit the esterification reaction.
-
Co-eluting Peaks: If peaks overlap, adjust the oven temperature ramp. A slower ramp rate can improve the resolution of closely eluting compounds.[14] A highly polar column, such as one with a biscyanopropyl phase, can be used to separate geometric isomers (cis/trans) if needed.[2][8]
Conclusion
This application note provides a comprehensive and robust framework for the analysis of this compound by GC-MS. By combining a validated acid-catalyzed ethylation protocol with optimized instrumental parameters, researchers can achieve reliable and accurate identification and quantification of this important long-chain fatty acid ester. The detailed explanation of the underlying principles and fragmentation patterns equips the analyst with the necessary tools for confident data interpretation and troubleshooting.
References
- Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability.
- Fatty Acid Methyl Ester (FAME)
- Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Preprints.org.
- A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters.
- Preparation of fatty acid methyl esters for gas-liquid chrom
- Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME)
- Fatty Acid Methyl Ester analysis by Gas Chrom
- Overcoming Challenges in GC-MS Analysis of F
- Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. MDPI.
- High-Resolution GC Analyses of F
- Optimization and Validation of the GC/FID Method for the Quantification of F
- Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism.
- Optimizing GC-MS Parameters for Erucate Quantific
- Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-eno
- mass spectrum of ethyl ethanoate fragmentation p
- A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega.
- Quantitative Analysis of Erucic Acid in Rape Oil. Japanese Agricultural Standard.
- common fragmentation mechanisms in mass spectrometry. YouTube.
- Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- Automation Of FAME Derivatization For Fatty Acid Profiling And Determination Of Erucic Acid In Canola Oil Using AOC-6000. Shimadzu Asia Pacific.
- mass spectra - fragmentation p
- Mass Spectrometry - Fragmentation P
- Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. MDPI.
- GC/MS analysis of long-chain esters standards.
- Identification of Aromatic Fatty Acid Ethyl Esters. Universidad Nacional del Litoral.
- Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis.
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Application Note: A Robust Protocol for the Quantitative Analysis of Fatty Acids in Complex Matrices Using Ethyl Erucate as an Internal Standard
Abstract
Accurate quantification of fatty acids is a critical aspect of research and development in the pharmaceutical, nutraceutical, and food science industries. The analysis of fatty acids, typically as their methyl esters (FAMEs) by gas chromatography with flame ionization detection (GC-FID), necessitates the use of an internal standard to ensure precision and accuracy. This application note presents a detailed protocol and rationale for the use of ethyl erucate (ethyl cis-13-docosenoate) as a novel internal standard for the comprehensive analysis of fatty acids in complex biological and formulation matrices. Its unique properties, including its long chain length and distinct elution profile, offer significant advantages over commonly used internal standards.
Introduction: The Imperative for an Advanced Internal Standard
The quantitative analysis of fatty acids is fundamental to understanding lipid metabolism, characterizing drug formulations, and ensuring the quality of food products. The standard analytical workflow involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).[1][2] To correct for variability during sample preparation and injection, an internal standard (IS) is indispensable.[3]
Traditionally, odd-chain fatty acids (e.g., C13:0, C17:0, C23:0) are employed as internal standards, as they are typically absent in most biological samples.[1] However, in the analysis of complex mixtures containing a wide range of fatty acids, from short-chain to very-long-chain, there is a risk of co-elution between the methyl esters of the internal standard and endogenous fatty acids. Furthermore, the analysis of samples with unique fatty acid profiles may preclude the use of common odd-chain standards.
This application note introduces this compound as a superior internal standard for fatty acid analysis. As an ethyl ester of a very-long-chain monounsaturated fatty acid (C22:1), this compound offers several distinct advantages:
-
Avoidance of Co-elution: By utilizing an ethyl ester instead of a methyl ester, the risk of co-elution with the FAMEs of interest is significantly minimized.
-
Late Elution Time: Due to its high molecular weight and long carbon chain, this compound has a significantly longer retention time than most common fatty acids, ensuring it does not interfere with the analytes of interest and allows for the comprehensive analysis of a wide range of FAMEs.
-
Chemical Stability: this compound is a stable compound that is not naturally present in most common sample matrices, making it an ideal exogenous control.
This guide provides a comprehensive, field-proven protocol for the utilization of this compound as an internal standard, designed to be a self-validating system for researchers, scientists, and drug development professionals.
The Principle of Internal Standardization in GC-FID
The core principle of the internal standard method is the addition of a known amount of a non-native compound to every sample, calibrant, and blank.[3] This compound, the internal standard, experiences the same sample preparation and analysis conditions as the analytes of interest. By comparing the peak area of each analyte to the peak area of the internal standard, any variations in extraction efficiency, derivatization yield, or injection volume are normalized.[4]
The concentration of an analyte is determined using the following relationship:
Where:
-
Area_Analyte: The peak area of the fatty acid of interest.
-
Area_IS: The peak area of the internal standard (this compound).
-
Concentration_IS: The known concentration of the internal standard added to the sample.
-
RRF_Analyte: The Relative Response Factor of the analyte.
The Relative Response Factor (RRF) accounts for differences in the detector's response to the analyte compared to the internal standard. For a Flame Ionization Detector (FID), the response is proportional to the number of effective carbon atoms in the molecule.[5][6] While for many FAMEs, the RRFs are close to unity, for the highest accuracy, they should be determined experimentally by analyzing a standard mixture of known composition.
Experimental Protocols
This section details the step-by-step methodologies for the preparation of samples and standards for fatty acid analysis using this compound as an internal standard.
Materials and Reagents
-
Solvents: Hexane (GC grade), Methanol (anhydrous), Chloroform, Toluene.
-
Internal Standard: this compound (high purity).
-
Derivatization Reagent: Boron trifluoride (BF₃) in methanol (14% w/v).
-
Saponification Reagent: 0.5 N NaOH in methanol.
-
Extraction Solvent: Saturated NaCl solution.
-
Drying Agent: Anhydrous sodium sulfate.
-
FAME Standards: A certified reference mixture of FAMEs (e.g., Supelco 37 Component FAME Mix).
Preparation of the Internal Standard Stock Solution
-
Accurately weigh approximately 50 mg of pure this compound into a 50 mL volumetric flask.
-
Dissolve the this compound in hexane and make up to the mark. This yields a stock solution of approximately 1 mg/mL.
-
Store the stock solution at -20°C in an amber vial.
Sample Preparation and Derivatization Workflow
The following protocol is a robust method for the extraction and derivatization of fatty acids from a lipid-containing sample (e.g., biological tissue, oil, or drug formulation).
Caption: Experimental workflow for sample preparation and derivatization.
Detailed Steps:
-
Sample Aliquoting: Accurately weigh an appropriate amount of the homogenized sample (typically 10-100 mg of lipid) into a screw-cap test tube with a PTFE-lined cap.
-
Internal Standard Addition: Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to yield a peak area that is within the range of the major fatty acid peaks in the sample.
-
Saponification: Add 2 mL of 0.5 N methanolic NaOH. Cap the tube tightly and heat in a water bath at 100°C for 10 minutes with occasional vortexing. This step hydrolyzes the lipids to release the fatty acids as sodium salts.
-
Methylation: Cool the tube to room temperature. Add 2 mL of 14% BF₃-methanol reagent. Cap tightly and heat again at 100°C for 10 minutes. This reaction converts the fatty acid salts to their corresponding FAMEs.[2]
-
Extraction: Cool the tube and add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute. Centrifuge briefly to separate the layers.
-
Collection and Drying: Carefully transfer the upper hexane layer, which contains the FAMEs and the this compound IS, to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample Preparation: Transfer the dried hexane extract to a GC vial for analysis.
GC-FID Instrumentation and Conditions
The following conditions are a general starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | Highly polar capillary column (e.g., Agilent J&W DB-23, 60 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 100°C (hold 2 min) Ramp 1: 10°C/min to 180°C Ramp 2: 5°C/min to 240°C (hold 15 min) |
| Detector Temperature | 280°C |
| Makeup Gas | Nitrogen |
Data Analysis and Interpretation
Peak Identification and Integration
Fatty acid methyl esters are identified by comparing their retention times to those of a certified FAME standard mixture. The this compound peak will be one of the last to elute due to its long carbon chain.
Calibration and Quantification
A multi-point calibration curve should be prepared using a standard FAME mixture with the this compound internal standard added at a constant concentration to each calibration level.
Caption: Logical workflow for calibration and quantification.
The plot of the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration should be linear. The concentration of each fatty acid in the unknown sample can then be calculated from its peak area ratio using the regression equation from the calibration curve.
Expected Results
The use of this compound as an internal standard is expected to yield excellent precision and accuracy. The late elution of this compound ensures that it does not interfere with the analysis of common fatty acids, as illustrated in the hypothetical retention time table below.
| Fatty Acid Methyl Ester | Carbon Number | Expected Retention Time (min) |
| Myristate | C14:0 | ~15 |
| Palmitate | C16:0 | ~19 |
| Stearate | C18:0 | ~23 |
| Oleate | C18:1n9c | ~24 |
| Linoleate | C18:2n6c | ~26 |
| Arachidonate | C20:4n6c | ~32 |
| Eicosapentaenoate (EPA) | C20:5n3 | ~34 |
| Docosahexaenoate (DHA) | C22:6n3 | ~40 |
| This compound (IS) | C22:1 (ethyl) | >45 |
Trustworthiness and Self-Validation
The protocol described herein is designed as a self-validating system. The consistent recovery of the this compound internal standard across all samples provides a continuous quality check on the sample preparation and analysis process. Any significant deviation in the peak area of the internal standard for a particular sample would indicate a potential issue with the extraction or injection for that sample, allowing for immediate identification and re-analysis. Furthermore, the use of a certified FAME reference material for calibration ensures traceability and accuracy of the results.
Conclusion
The use of this compound as an internal standard offers a robust and reliable solution for the quantitative analysis of fatty acids by GC-FID. Its unique chemical properties and chromatographic behavior address the limitations of traditional internal standards, particularly in the analysis of complex matrices containing a wide range of fatty acids. By implementing the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can achieve a high degree of accuracy and precision in their fatty acid quantification, leading to more reliable and reproducible data.
References
-
AOCS Official Method Ce 1j-07, Determination of cis-, trans-, Saturated, Monounsaturated, and Polyunsaturated Fatty Acids in Extracted Fats by Capillary GLC. American Oil Chemists' Society. Available at: [Link]
-
AOCS Official Method Ce 1k-09, Direct Methylation of Lipids for the Determination of Total Fat, Saturated, cis- Monounsaturated, cis-Polyunsaturated and trans Fatty Acids by Gas Chromatography. American Oil Chemists' Society. Available at: [Link]
-
Fatty Acids by GC - AOCS Methods. American Oil Chemists' Society. Available at: [Link]
-
From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC North America. Available at: [Link]
-
Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites. Journal of Chromatography A. Available at: [Link]
-
Basic calculations with internal standards. Chromatography Forum. Available at: [Link]
-
10 Quantitation Methods in Gas Chromatography. ResearchGate. Available at: [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules. Available at: [Link]
-
Video: Internal Standards for Quantitative Analysis. JoVE. Available at: [Link]
-
Rapid analysis of 37 FAMEs with the Agilent 8860 Gas Chromatograph. Agilent. Available at: [Link]
-
Relative Response Factor | FID with Mole Basis | Part 1. Chromatography Forum. Available at: [Link]
-
Gas chromatography with flame ionisation (GC-FID) of saturated... ResearchGate. Available at: [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Chromatography B. Available at: [Link]
-
Gas Chromatography for Fatty Acids. Scribd. Available at: [Link]
-
Response of flame ionization detectors to different homologous series. ResearchGate. Available at: [Link]
-
Response Factors. JUM Engineering. Available at: [Link]
-
Fatty esters used as internal standard in GC esters content determination methods. ResearchGate. Available at: [Link]
-
gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. SciELO Brasil. Available at: [Link]
Sources
Ethyl Erucate: A Comprehensive Guide to its Applications in Cosmetics and Personal Care Formulations
Introduction
In the ever-evolving landscape of cosmetic science, the demand for high-performance, aesthetically pleasing, and sustainably sourced ingredients is paramount. Ethyl erucate, the ester of ethanol and erucic acid, has emerged as a noteworthy ingredient, offering a unique combination of sensory benefits and functional efficacy. This technical guide provides an in-depth exploration of the applications of this compound in cosmetics and personal care, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, mechanisms of action, formulation guidelines, and robust protocols for performance evaluation.
Physicochemical Properties of this compound
This compound (INCI: this compound) is a long-chain fatty acid ester that presents as a colorless to light yellow, clear liquid at room temperature.[1] Its molecular structure imparts desirable properties for cosmetic formulations.
| Property | Value | Source(s) |
| INCI Name | This compound | - |
| CAS Number | 37910-77-3 | [1] |
| Molecular Formula | C₂₄H₄₆O₂ | [1] |
| Molecular Weight | 366.63 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 233°C at 8.5 mmHg | [1] |
| Solubility | Miscible with oils; Insoluble in water | [2] |
The long carbon chain of this compound contributes to its excellent solubility and compatibility with other organic compounds commonly used in cosmetic formulations.[3]
Mechanism of Action in Skin and Hair Care
The efficacy of this compound in cosmetic formulations stems from its interaction with the skin and hair at a molecular level.
Skin Barrier Enhancement and Emollience
As a long-chain fatty acid ester, this compound functions as an effective emollient. When applied to the skin, it forms a thin, non-greasy film that helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration.[4][5] This occlusive property strengthens the skin's natural barrier function, protecting it from environmental stressors.[5] Fatty acids are integral components of the skin's lipid matrix, and the topical application of esters like this compound can help to replenish these lipids, leading to smoother and softer skin.[6] The mechanism involves the integration of the ester into the lipid bilayers of the stratum corneum, enhancing their fluidity and organization, which in turn improves the barrier's integrity.[7]
Hair Conditioning and Shine Enhancement
In hair care, this compound acts as a conditioning agent, improving manageability and imparting a healthy shine.[1] Its lubricating properties reduce friction between hair fibers, making combing easier and minimizing breakage.[1] The ester adsorbs onto the hair cuticle, smoothing its surface and creating a more uniform plane for light reflection, which enhances gloss.[8] This interaction with the cuticle also helps to seal in moisture, preventing dryness and frizz.[4]
Applications in Cosmetic Formulations
This compound's versatility allows for its incorporation into a wide range of cosmetic and personal care products. Its lightweight and non-greasy feel make it an excellent alternative to traditional oils and esters.[1]
Skin Care: Creams, Lotions, and Serums
In skin care emulsions, this compound serves as a fast-spreading emollient that provides a smooth, velvety skin feel.[3] It can be used in formulations for all skin types, including those for dry and sensitive skin, due to its barrier-enhancing properties.
Formulation Concept: Hydrating Daily Moisturizer
| Phase | Ingredient | % (w/w) | Function |
| A | Deionized Water | q.s. to 100 | Vehicle |
| Glycerin | 3.00 | Humectant | |
| Xanthan Gum | 0.20 | Thickener | |
| B | This compound | 5.00 | Emollient |
| Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier | |
| Glyceryl Stearate | 2.00 | Co-emulsifier | |
| Dimethicone | 1.00 | Occlusive | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| Fragrance | 0.10 | Fragrance |
Procedure:
-
Heat Phase A and Phase B separately to 75-80°C.
-
Add Phase B to Phase A with constant stirring.
-
Homogenize for 3-5 minutes.
-
Cool to 40°C with gentle stirring.
-
Add Phase C ingredients and mix until uniform.
Hair Care: Conditioners, Masks, and Serums
This compound is a valuable addition to hair conditioning products, where it improves both wet and dry combability and imparts a noticeable shine without weighing the hair down.
Formulation Concept: Shine-Enhancing Hair Conditioner
| Phase | Ingredient | % (w/w) | Function |
| A | Deionized Water | q.s. to 100 | Vehicle |
| Cetrimonium Chloride | 2.00 | Cationic Surfactant | |
| Hydroxyethylcellulose | 0.50 | Thickener | |
| B | This compound | 3.00 | Conditioning Agent |
| Cetyl Alcohol | 4.00 | Thickener, Emollient | |
| Stearyl Alcohol | 2.00 | Thickener, Emollient | |
| C | Panthenol | 0.50 | Humectant |
| Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative | |
| Citric Acid | q.s. | pH Adjuster |
Procedure:
-
Disperse Hydroxyethylcellulose in water and heat to 75-80°C. Add the remaining Phase A ingredients.
-
Melt and heat Phase B ingredients to 75-80°C.
-
Add Phase B to Phase A with agitation.
-
Cool to 40°C with gentle stirring.
-
Add Phase C ingredients individually and mix until uniform. Adjust pH to 4.0-4.5.
Color Cosmetics: Lipsticks and Foundations
In lipsticks, this compound can be used to improve slip and provide a pleasant, non-waxy feel. Its ability to wet pigments also contributes to uniform color dispersion. In foundations, it enhances spreadability and provides a dewy finish. The use of erucic acid esters in lipstick formulations is documented in patent literature.[9]
Formulation Concept: Creamy Lipstick
| Ingredient | % (w/w) | Function |
| This compound | 10.00 | Emollient, Pigment Dispersant |
| Castor Oil | 40.00 | Emollient, Pigment Dispersant |
| Candelilla Wax | 8.00 | Structuring Agent |
| Carnauba Wax | 4.00 | Structuring Agent |
| Ozokerite Wax | 5.00 | Structuring Agent |
| Pigment Blend | 10.00 | Colorant |
| Tocopherol | 0.50 | Antioxidant |
| Flavor | 0.20 | Flavor |
Procedure:
-
Melt the waxes together.
-
Add the oils (this compound, Castor Oil) and mix until uniform.
-
Add the pigment blend and mix until fully dispersed.
-
Add Tocopherol and Flavor and mix.
-
Pour into lipstick molds and cool.
Experimental Protocols for Performance Evaluation
To substantiate the claims of efficacy for formulations containing this compound, rigorous and standardized testing protocols are essential.
Protocol for Evaluating Skin Emollience and Hydration
Objective: To assess the effect of a formulation containing this compound on skin hydration and barrier function.
Methodology:
-
Subject Recruitment: Recruit a panel of at least 20 healthy volunteers with normal to dry skin.
-
Test Areas: Mark two 4x4 cm test areas on the volar forearm of each subject. One area will be for the test product, and the other will serve as an untreated control.
-
Baseline Measurements: Before product application, measure baseline skin hydration using a Corneometer® and transepidermal water loss (TEWL) using a Tewameter®.[10][11]
-
Product Application: Apply a standardized amount (2 mg/cm²) of the test formulation to the designated test area.
-
Post-Application Measurements: Measure skin hydration and TEWL at 1, 4, 8, and 24 hours post-application.
-
Data Analysis: Compare the changes in hydration and TEWL from baseline between the treated and untreated sites using appropriate statistical tests (e.g., paired t-test).
Protocol for Sensory Panel Evaluation
Objective: To characterize the sensory profile of a skin cream containing this compound.
Methodology:
-
Panelist Training: Train a panel of at least 10 sensory experts to identify and quantify specific sensory attributes of skin creams (e.g., spreadability, absorbency, greasiness, smoothness, tackiness). [12][13]2. Sample Preparation: Prepare the test formulation and a control formulation (without this compound) in blind-coded containers.
-
Evaluation: Panelists will apply a standardized amount of each product to their forearms and evaluate the sensory attributes at different time points (e.g., during application, 1 minute after, 10 minutes after).
-
Data Collection: Panelists will rate the intensity of each attribute on a linear scale.
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to identify significant differences in the sensory profiles of the test and control formulations.
Safety and Toxicological Profile
While a specific Cosmetic Ingredient Review (CIR) report for this compound was not found, the safety of fatty acid esters in cosmetics has been extensively reviewed. The CIR Expert Panel has concluded that fatty acids and their esters are safe for use in cosmetics when formulated to be non-irritating and non-sensitizing. [14][15][16]Fatty acid esters are generally considered to have a low potential for skin irritation and sensitization. Given its structure as a simple ester of a fatty acid and ethanol, this compound is expected to have a favorable safety profile for topical applications. However, as with any cosmetic ingredient, it is crucial to conduct appropriate safety testing on the final formulation.
Analytical Methods for Quality Control
Ensuring the purity and concentration of this compound in both raw material and finished product is critical for quality control.
Protocol for Quantification of this compound in an Emulsion using GC-MS:
Objective: To determine the concentration of this compound in a cosmetic cream.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the cream into a centrifuge tube.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane and isopropanol) to separate the lipid phase.
-
-
Internal Standard: Add a known concentration of an internal standard (e.g., methyl heptadecanoate) to the extracted lipid phase.
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for fatty acid ester analysis (e.g., DB-WAX).
-
Injector and Detector Temperatures: Set appropriately for the analysis of long-chain esters.
-
Oven Temperature Program: Develop a temperature gradient to ensure good separation of this compound from other components. [17] * Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations and calculate the concentration in the sample based on the peak area ratio of this compound to the internal standard. [18][19]
Conclusion
This compound is a multifunctional and high-performance ingredient with significant potential in a wide array of cosmetic and personal care applications. Its excellent emollient and conditioning properties, coupled with a desirable sensory profile, make it a valuable tool for formulators seeking to create effective and aesthetically pleasing products. The protocols outlined in this guide provide a robust framework for evaluating its performance and ensuring its quality and safety in finished formulations. As the industry continues to move towards sustainable and high-efficacy ingredients, this compound is well-positioned to become a staple in the formulator's palette.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
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Ramos, L. A., et al. (2025). Molecular mechanism of action of chemical enhancers on skin barrier disruption. Retrieved from [Link]
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]
-
Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2019). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of Fatty Ethers as Used in Cosmetics. Retrieved from [Link]
-
SkinConsult. (2024). Stability testing for cosmetics: What you need to know. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Retrieved from [Link]
-
CPT Labs. (n.d.). Cosmetic Stability Testing: Why It Matters More Than Ever. Retrieved from [Link]
-
Taobe Consulting. (n.d.). Stability Testing Cosmetics. Retrieved from [Link]
-
de Oliveira, C. A., et al. (2019). Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams. Molecules, 24(10), 1937. Retrieved from [Link]
-
Amarrie Cosmetics. (2024). Sensory Evaluation of Creams: A Comprehensive Approach. Retrieved from [Link]
-
Lin, T. K., Zhong, L., & Santiago, J. L. (2017). Anti-Inflammatory and Skin Barrier Repair Effects of Topical Application of Some Plant Oils. International Journal of Molecular Sciences, 19(1), 70. Retrieved from [Link]
-
Weber, T. M., et al. (2021). A Biomimetic Combination of Actives Enhances Skin Hydration and Barrier Function via Modulation of Gene Expression: Results of Two Double-Blind, Vehicle-Controlled Clinical Studies. Skin Pharmacology and Physiology, 35(2), 102-111. Retrieved from [Link]
-
Pandey, P., et al. (2021). Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. UQ eSpace. Retrieved from [Link]
-
IOI Oleochemical. (2020). SENSORY MAPPING FOR COMMON SPECIAL ESTERS IN CREAM PRODUCTS. Retrieved from [Link]
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Naturallythinking. (n.d.). Oleyl erucate. Retrieved from [Link]
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Das, C., & Olmsted, I. (2020). Molecular mechanism of the skin permeation enhancing effect of ethanol. RSC Advances, 10(20), 12053-12063. Retrieved from [Link]
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ResearchGate. (2025). Development and Validation of a Headspace Gas Chromatography–Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations. Retrieved from [Link]
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Knop, K., & Kleinebudde, P. (2009). Ethylcellulose: a new type of emulsion stabilizer. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(4), 246-250. Retrieved from [Link]
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Chen, Y. C., et al. (2018). Material Characteristics of Hair Cuticles after Hair Oil Treatment. Polymers, 10(11), 1213. Retrieved from [Link]
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Aioi, A., et al. (2000). Effects of ethyl alpha-D-glucoside on skin barrier disruption. Bioscience, Biotechnology, and Biochemistry, 64(8), 1776-1778. Retrieved from [Link]
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IJIRT. (n.d.). FORMULATION & EVALUATION TEST OF HERBAL LIPSTICK. Retrieved from [Link]
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Yimam, M., et al. (2018). A Randomized, Active Comparator-controlled Clinical Trial of a Topical Botanical Cream for Skin Hydration, Elasticity, Firmness, and Cellulite. The Journal of Clinical and Aesthetic Dermatology, 11(8), 51-57. Retrieved from [Link]
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Institute of Personal Care Science. (2018, November 1). Fast Formulation 1: Emulsions [Video]. YouTube. Retrieved from [Link]
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Li, Y., et al. (2018). [Determination of fatty acids in natural cream and artificial cream by comprehensive two-dimensional gas chromatography-mass spectrometry]. Se Pu, 36(1), 35-42. Retrieved from [Link]
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IJNRD. (2022). “ Formulation and Evaluation Herbal Lipstick”. Retrieved from [Link]
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Carlier, J., et al. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Toxics, 10(4), 175. Retrieved from [Link]
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Song, X., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 180, 113061. Retrieved from [Link]
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Sparavigna, A., et al. (2018). The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study. Clinical, Cosmetic and Investigational Dermatology, 11, 351-358. Retrieved from [Link]
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de Oliveira, G. B., et al. (2021). Characterization and Sensory Evaluation of a Cosmeceutical Formulation for the Eye Area with Roasted Coffee Oil Microcapsules. Cosmetics, 8(1), 13. Retrieved from [Link]
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Ethyl Erucate: A High-Performance Biolubricant for Industrial Applications
Introduction: The Imperative for Sustainable Lubrication
The global shift towards environmental sustainability is compelling industries to seek alternatives to conventional petroleum-based lubricants.[1][2] These traditional lubricants, while effective, pose significant environmental risks due to their poor biodegradability and potential toxicity.[2] Biolubricants, derived from renewable resources like vegetable oils and animal fats, have emerged as a promising solution, offering excellent lubricity, high viscosity indices, and inherent biodegradability.[1][3] Among these, Ethyl Erucate, an ester of erucic acid, presents a compelling profile for a wide range of industrial applications.
This application note provides a comprehensive technical guide for researchers, scientists, and formulation experts on the properties, synthesis, and performance evaluation of this compound as a potential high-performance biolubricant.
Physicochemical Properties of this compound
This compound (C24H46O2) is a long-chain fatty acid ester.[4][5][6] Its molecular structure, featuring a long carbon chain, imparts desirable characteristics for lubrication, including enhanced solubility and compatibility with other organic compounds.[4]
| Property | Value | Unit | Source |
| Molecular Formula | C24H46O2 | - | [4][7] |
| Molecular Weight | 366.63 | g/mol | [4][6] |
| Appearance | Colorless to light yellow clear liquid | - | [4] |
| Density | ~0.870 | g/cm³ | [4] |
| Boiling Point | 232 - 234 (at 8.5 mmHg) | °C | [4] |
| Melting Point | 34 | °C | [5][7] |
| Flash Point | 82.9 | °C | [5] |
| Refractive Index | ~1.450 | - | [4] |
| CAS Number | 37910-77-3 | - | [4][7] |
Synthesis of this compound
This compound is typically synthesized through the esterification of erucic acid with ethanol. This reaction can be catalyzed by either chemical or enzymatic means.
Chemical Synthesis Protocol (Acid Catalysis)
This method involves the reaction of erucic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[8]
Materials:
-
Erucic Acid
-
Ethanol (anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Reaction flask with a reflux condenser and Dean-Stark trap
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine erucic acid and a molar excess of ethanol in the reaction flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux using the heating mantle and stir continuously.
-
Continuously remove the water produced during the reaction using the Dean-Stark trap to drive the equilibrium towards ester formation.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess ethanol using a rotary evaporator to obtain crude this compound.
-
Purify the product by vacuum distillation.
Enzymatic Synthesis Protocol (Lipase Catalysis)
Enzymatic synthesis offers a more environmentally friendly approach, utilizing lipases as biocatalysts under milder reaction conditions.[9]
Materials:
-
Erucic Acid
-
Ethanol
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Jacketed batch reactor with a thermostatic bath
-
Vacuum pump (optional, for water removal)
Procedure:
-
Combine stoichiometric amounts of erucic acid and ethanol in the jacketed reactor.
-
Add the immobilized lipase to the mixture (typically 2-5% by weight of reactants).
-
Heat the mixture to the optimal temperature for the lipase (e.g., 60-80°C) and stir.
-
To shift the equilibrium, remove the water formed during the reaction, for instance by applying a vacuum.
-
Monitor the reaction for conversion of the fatty acid.
-
After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
The resulting product is typically of high purity, often requiring minimal downstream processing.
Caption: Workflow for the synthesis of this compound.
Performance Evaluation Protocols
To assess the potential of this compound as a biolubricant, a series of standardized tests should be conducted to evaluate its key performance characteristics.
Viscosity and Viscosity Index (ASTM D445 and ASTM D2270)
Rationale: Viscosity is a critical property of a lubricant, as it determines the film-forming ability between moving surfaces.[10] The Viscosity Index (VI) indicates how much the viscosity changes with temperature; a higher VI is desirable for applications with wide operating temperature ranges.[1]
Protocol:
-
Determine the kinematic viscosity of the this compound sample at 40°C and 100°C using a calibrated capillary viscometer according to the ASTM D445 standard.[11]
-
Calculate the Viscosity Index (VI) from the kinematic viscosity values obtained at 40°C and 100°C following the procedure outlined in ASTM D2270.[11]
Tribological Properties (ASTM D4172 - Four-Ball Wear Test)
Rationale: This test evaluates the anti-wear properties of a lubricant by measuring the wear scar diameter on steel balls under controlled conditions.[12][13] Lower wear scar diameters indicate better anti-wear performance.
Protocol:
-
Place three stationary steel balls in the test cup and cover them with the this compound sample.
-
Press a fourth rotating steel ball onto the stationary balls with a specified load (e.g., 392 N).
-
Rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[14]
-
After the test, measure the average wear scar diameter on the three stationary balls using a microscope.
-
Record the coefficient of friction during the test.
Extreme Pressure Properties (ASTM D2783 - Four-Ball EP Test)
Rationale: This test determines the load-carrying capacity of a lubricant under extreme pressure conditions, which is crucial for applications involving heavy loads and high pressures.[12][13]
Protocol:
-
Utilize a four-ball tribo-tester.
-
Follow a similar setup to the ASTM D4172 test.
-
Apply a series of increasing loads for a short duration (e.g., 10 seconds) until welding of the steel balls occurs.
-
Determine the Last Non-Seizure Load (LNSL) and the Weld Point (WP).
Oxidative Stability (Rancimat Method or Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272)
Rationale: Oxidative stability is a major drawback of many vegetable oil-based lubricants.[15][16] This test assesses the lubricant's resistance to oxidation, which can lead to an increase in viscosity, sludge formation, and corrosion.[10]
Protocol (Rancimat Method):
-
Place a sample of this compound in a reaction vessel and heat it to a specified temperature (e.g., 110°C).[15]
-
Pass a constant stream of purified air through the sample.
-
The volatile oxidation products are passed into a measuring vessel containing deionized water.
-
Continuously measure the conductivity of the water. The induction time is the time until a rapid increase in conductivity is observed, indicating the onset of significant oxidation.
Caption: Experimental workflow for biolubricant characterization.
Potential Industrial Applications
Based on its properties, this compound shows promise in several industrial sectors:
-
Metalworking Fluids: Its excellent lubricating properties can reduce friction and wear in cutting, grinding, and forming operations.[17]
-
Hydraulic Fluids: In environmentally sensitive areas, biodegradable hydraulic fluids are essential. This compound's high viscosity index makes it a suitable candidate.[17]
-
Greases: As a base oil in grease formulations, it can provide good lubricity and thermal stability.
-
Cosmetics and Personal Care: Its emollient properties make it suitable for use in creams and lotions.[4]
-
Food Industry: It can be used as a food additive and flavoring agent.[4]
Caption: Relationship between this compound's properties and applications.
Conclusion
This compound presents a viable and sustainable alternative to conventional mineral oil-based lubricants. Its favorable physicochemical and tribological properties, coupled with its biodegradability, position it as a high-performance biolubricant for a variety of industrial applications. Further research and optimization of formulations containing this compound will undoubtedly expand its use and contribute to a more sustainable future for the lubricant industry.
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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de Oliveira, D., da Cunha, M. E., Mota, C. J. A., & da Silva, R. (2021). Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. Molecules, 26(16), 4983. [Link]
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Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
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Valdés, O., et al. (2022). Oxidative Stability of Vegetal Oil-Based Lubricants. Antioxidants, 11(11), 2096. [Link]
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Šliužas, R., et al. (2023). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Molecules, 28(13), 5122. [Link]
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Bondioli, P., Della Bella, L., & Manglaviti, A. (2003). Synthesis of biolubricants with high viscosity and high oxidation stability. OCL - Oilseeds and fats, Crops and Lipids, 10(1), 49-52. [Link]
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Mosarof, M. H., et al. (2021). Tribological Study of Biolubricant Made from Blend of Waste Cooking Oil and Calophyllum Inophyllum Oil. In Proceedings of the 6th International Conference on Mechanical, Automotive and Aerospace Engineering 2021. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Pérez-Pérez, M., et al. (2024). Tribological Characteristics of Biolubricant Obtained by Transesterification of Grape Seed Oil. Lubricants, 12(1), 22. [Link]
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Avilés, M. D., et al. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Applied Sciences, 13(5), 3401. [Link]
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Sánchez, D., et al. (2024). Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant. Catalysts, 14(2), 125. [Link]
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Gacho, M., et al. (2023). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Applied Sciences, 13(5), 3401. [Link]
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Abdullah, N. A., et al. (2025). Preparation and Physicochemical Properties of a New Biolubricant from Epoxidized Fatty Acids and Diethylene Glycol Monomethyl Ether. ACS Omega, 10(18), 22005-22016. [Link]
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Kumar, R., et al. (2022). Current Status and Future Prospects of Biolubricants: Properties and Applications. Journal of Biofuels, 13(1), 1-12. [Link]
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Altiras. (2025). Top 3 Industrial Applications of Ethyl Acetate. Retrieved from [Link]
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Farias, A. M. D., et al. (2019). Evaluation of the Lubrication of Ethyl Oleate and Ethyl Octanoate as Gasoline Additive. Brazilian Journal of Petroleum and Gas, 13(3), 111-118. [Link]
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Demazel, N., et al. (2022). Performance Evaluation of Lubricants with Swift Cup Drawing. Key Engineering Materials, 926, 2235-2242. [Link]
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Ethyl Erucate as a Carrier and Solvent in Pharmaceutical Drug Delivery Systems: Application Notes and Protocols
Introduction
The effective delivery of poorly water-soluble drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II, remains a significant hurdle in pharmaceutical development. These active pharmaceutical ingredients (APIs) exhibit high permeability but low aqueous solubility, which often leads to variable absorption and suboptimal bioavailability. A key strategy to overcome this challenge is the use of lipid-based drug delivery systems, which can enhance the solubility and absorption of lipophilic drugs. Ethyl erucate, the ethyl ester of erucic acid, is an emerging excipient in this domain, valued for its properties as a non-greasy emollient and its potential as a solvent and oil phase in various formulations.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a carrier and solvent in pharmaceutical drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in pharmaceutical formulations.
| Property | Value | Reference |
| Synonyms | cis-13-Docosenoic acid ethyl ester, Ethyl cis-13-docosenoate, Erucic acid ethyl ester | [1] |
| CAS Number | 37910-77-3 | [3][4][5][6] |
| Molecular Formula | C24H46O2 | [5] |
| Molecular Weight | 366.63 g/mol | [4][5] |
| Appearance | Colorless to light yellow, clear liquid | [1][2][4] |
| Density | Approximately 0.870 g/cm³ | [1] |
| Boiling Point | 232 - 234 °C at 8.5 mmHg | [1] |
| Refractive Index | Approximately 1.450 | [1][4] |
| Solubility | Practically insoluble in water; miscible with most organic solvents. | [7] |
| Storage | Store in well-closed, light-resistant containers. | [7] |
Regulatory Status
As of the latest review, this compound is not explicitly listed in the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database (IID) for oral dosage forms.[8][9][10][11] The IID is a key resource for formulators as it lists inactive ingredients present in FDA-approved drug products.[12][9][10] The absence of this compound from this database for a specific route of administration, such as oral, implies that it would be considered a "novel excipient" for that use.[9] The introduction of a novel excipient into a formulation requires a more extensive safety data submission as part of a New Drug Application (NDA).[9] It is also not listed as Generally Recognized as Safe (GRAS) for direct addition to food, which is another pathway for excipient acceptance.[13][14][15] Therefore, researchers and developers should engage with regulatory authorities early in the development process when considering this compound for oral drug delivery systems. For topical applications, its use in cosmetics is more established.[1][2]
Application in Drug Delivery Systems
This compound's lipophilic nature makes it a suitable candidate for various drug delivery systems designed to enhance the solubility and bioavailability of poorly water-soluble drugs.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[16] This spontaneous emulsification allows the drug to remain in a solubilized state, which can lead to improved absorption.[17]
Objective: To formulate a stable and efficient SEDDS using this compound as the oil phase for a model BCS Class II drug (e.g., Ibuprofen, Fenofibrate, or Carbamazepine).
Materials:
-
This compound (oil phase)
-
BCS Class II Drug (e.g., Ibuprofen)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene Glycol)
-
Phosphate buffer (pH 6.8) for in vitro dissolution studies
-
Deionized water
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer with heating plate
-
Water bath
-
UV-Vis Spectrophotometer
-
Droplet size analyzer (e.g., Dynamic Light Scattering)
Step-by-Step Methodology:
-
Solubility Screening:
-
Rationale: The first and most critical step is to determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Procedure:
-
Add an excess amount of the drug to a known volume (e.g., 2 mL) of each excipient (this compound, various surfactants, and co-surfactants) in separate vials.
-
Seal the vials and place them in a mechanical shaker at ambient temperature for 48-72 hours to reach equilibrium.
-
After shaking, centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtered solution with a suitable solvent (e.g., methanol) and determine the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Rationale: To identify the self-emulsifying regions and optimize the concentration of the oil, surfactant, and co-surfactant.
-
Procedure:
-
Based on the solubility studies, select the oil (this compound), surfactant, and co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, titrate it with the oil phase (this compound) at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
To a small amount of each mixture, add a fixed amount of the aqueous phase (water) dropwise with gentle stirring.
-
Visually observe the formation of a clear or slightly bluish, easily flowable emulsion.
-
Plot the results on a pseudo-ternary phase diagram with the three axes representing the oil, S/CoS mix, and aqueous phase. The area of spontaneous emulsion formation is the self-emulsifying region.
-
-
-
Formulation of Drug-Loaded SEDDS:
-
Rationale: To prepare the final SEDDS formulation with the dissolved API.
-
Procedure:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of this compound, surfactant, and co-surfactant.
-
Add the pre-weighed drug to the mixture and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.
-
-
Caption: Step-wise process for the preparation of an this compound-based nanoemulsion.
Characterization and Evaluation Protocols
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery system.
Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Rationale: These parameters are critical for the stability and in vivo performance of SEDDS and nanoemulsions. Smaller droplet sizes provide a larger surface area for drug absorption. A low PDI indicates a narrow size distribution, which is desirable for uniformity. Zeta potential is an indicator of the stability of the emulsion; a higher magnitude (positive or negative) suggests greater stability due to electrostatic repulsion between droplets.
-
Protocol:
-
Dilute the SEDDS or nanoemulsion with deionized water to an appropriate concentration.
-
Measure the droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).
-
Thermodynamic Stability Studies
-
Rationale: To assess the physical stability of the formulation under stress conditions.
-
Protocol:
-
Heating-Cooling Cycles: Subject the formulations to six cycles of heating at 45°C and cooling at 4°C for 48 hours at each temperature. Observe for any signs of phase separation, creaming, or cracking. [18] 2. Freeze-Thaw Cycles: Expose the formulations to at least three freeze-thaw cycles between -20°C and +25°C. Observe for any instability. [18] 3. Centrifugation: Centrifuge the formulations at a high speed (e.g., 3500 rpm for 30 minutes) and look for any phase separation. [18]
-
In Vitro Drug Release Studies
-
Rationale: To evaluate the rate and extent of drug release from the formulation in a simulated gastrointestinal environment.
-
Protocol:
-
Use a USP Type II (paddle) dissolution apparatus. [19] 2. Fill hard gelatin capsules with the liquid SEDDS or nanoemulsion formulation equivalent to a specific dose of the drug.
-
The dissolution medium should be a relevant buffer, such as phosphate buffer pH 6.8, maintained at 37 ± 0.5°C. [19] 4. Set the paddle speed to a suitable rpm (e.g., 50 or 100 rpm). [19][20] 5. Withdraw samples at predetermined time intervals and replace them with fresh dissolution medium to maintain a constant volume.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method.
-
Compare the dissolution profile of the formulation with that of the pure drug.
-
Example Data Presentation for In Vitro Drug Release
| Time (minutes) | % Cumulative Drug Release (Pure Drug) | % Cumulative Drug Release (this compound SEDDS) |
| 15 | 10 ± 2.1 | 45 ± 3.5 |
| 30 | 25 ± 3.4 | 75 ± 4.2 |
| 60 | 40 ± 4.1 | 95 ± 2.8 |
| 120 | 55 ± 5.2 | 98 ± 1.9 |
Conclusion
This compound presents a promising avenue for the formulation of drug delivery systems for poorly water-soluble compounds. Its favorable physicochemical properties, including its role as a solvent and oil phase, make it a valuable excipient for developing SEDDS and nanoemulsions. While its regulatory status for oral applications requires careful consideration and further investigation, the protocols outlined in this document provide a comprehensive framework for researchers to explore its potential in enhancing the delivery of challenging APIs. As with any formulation development, a thorough understanding of the API's properties and a systematic approach to formulation design and characterization are paramount to success.
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- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
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This compound, 5mL, Each - CP Lab Safety. (URL: [Link])
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- Preparation and Evaluation of Mixture of Eudragit and Ethylcellulose Microparticles Loaded with Ranolazine for Controlled Release. NIH.
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Inactive Ingredients Database Download. FDA. (URL: [Link])
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This compound. MySkinRecipes. (URL: [Link])
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Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. (URL: [Link])
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Do Excipients Need FDA Approval? What Pharmaceutical Manufacturers Need to Know. Sturtevant, Inc. (URL: [Link])
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Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. FDA. (URL: [Link])
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- Nano-emulsion formulation using spontaneous emulsification: solvent, oil and surfactant optimisation.
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- (PDF) Development and in vitro characterization of nanoemulsion and nanoemulsion-based gel formulations containing Heracleum persicum ethanol extract.
- In Vitro Dissolution Studies of Immediate-Release and Extended- Release Formulations Using Flow- Through Cell Appar
- (PDF) SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION.
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Generally Recognized as Safe (GRAS). FDA. (URL: [Link])
- Modeling of in vitro drug release
- FDA to Compounders: Know Your Bulks and Excipients Suppliers. FDA.
- SEDDS of gliclazide: Preparation and characterization by in-vitro, ex-vivo and in-vivo techniques. PMC - NIH.
- Tolnaftate-Loaded Ethosomal Gel for Topical Delivery: Formulation and In Vitro Evalu
- Flow chart of Preparation of Nanoemulsion Gel.
- Self-Emulsifying System for Improving Drug Dissolution and Bioavailability: In Vitro/In Vivo Evaluation | Request PDF.
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Substances Added to Food (formerly EAFUS). FDA. (URL: [Link])
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- FORMULATION AND EVALUATION OF NANOEMULSION FOR SOLUBILITY ENHANCEMENT OF FEBUXOST
- GRAS Substances (4430-4666).pdf.
- Nano-emulsion formulation using spontaneous emulsification: solvent, oil and surfactant optimisation.
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Ethyl Oleate (Pharma grade) | Oleic acid ethyl Ester | Ethyl Oletate EP,USP. Handa Fine Chemicals. (URL: [Link])
- How to prepare an eugenol nanoemulsion? Could someone explain to me how I can make a eugenol nanoemulsion that appears translucent?
- (PDF) Preparation and characterization of nanoemulsion herbal drinks using natural deep eutectic solvent and virgin coconut oil.
- Application of Ethyl Ole
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A Validated Method for the Quantification of Erucic Acid (as Ethyl and other Esters) in Food and Feed Matrices by GC-FID
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and robust protocol for the quantification of total erucic acid content in various food and feed samples. Erucic acid (cis-13-docosenoic acid), a monounsaturated omega-9 fatty acid, is a natural component in oils derived from the Brassicaceae family, such as rapeseed and mustard.[1] While low-erucic acid varieties (canola) are widely used, the presence of high levels of erucic acid in the food chain is a health concern, linked in animal studies to myocardial lipidosis.[1][2] Consequently, regulatory bodies worldwide have established maximum permissible levels. This guide details a reliable analytical workflow, including an optimized lipid extraction step to prevent isomerization, followed by derivatization to fatty acid methyl esters (FAMEs), and quantification by Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology is designed to be self-validating, ensuring accuracy and compliance with regulatory standards.
Introduction and Regulatory Significance
Erucic acid is primarily found esterified within triglycerides in oils and fats. The term "ethyl erucate" refers to the ethyl ester of erucic acid, which may be present in certain processed foods or as a result of specific industrial processes. However, the primary regulatory and analytical focus is on the total erucic acid content from all sources, including triglycerides and other esters. The analytical method described herein involves a saponification step that liberates erucic acid from all its esterified forms (including this compound and triglycerides), which is then derivatized for a total measurement.
Due to potential cardiotoxic effects observed in animal studies, regulatory agencies have set strict limits on erucic acid levels in foodstuffs.[2] Adherence to these limits is mandatory for food safety and international trade.
Table 1: Selected International Regulatory Limits for Erucic Acid
| Region/Body | Foodstuff Category | Maximum Level | Reference |
| European Union | Vegetable oils and fats (general) | 20 g/kg (2.0%) | |
| Camelina oil, mustard oil, borage oil | 50 g/kg (5.0%) | [3] | |
| Infant formulae and follow-on formulae | 4 g/kg (in the fat) | [4][5] | |
| Mustard (condiment) | 35 g/kg (3.5%) | [3] | |
| United States (FDA) | Low erucic acid rapeseed oil (Canola) | Not to exceed 2% of total fatty acids | [6] |
Principle of the Analytical Method
The quantification of erucic acid from complex food and feed matrices is a multi-step process designed to ensure accuracy, precision, and specificity. The core principle involves isolating the total lipid fraction, converting all fatty acids into their more volatile methyl esters (FAMEs), and then separating and quantifying the target analyte, mthis compound, using gas chromatography.
The workflow is grounded in established chemical procedures that have been optimized to mitigate common analytical pitfalls, such as analyte loss and chemical alteration.
Caption: Overall workflow for erucic acid quantification.
Detailed Protocols and Methodologies
PART 1: Sample Preparation
This is the most critical stage of the analysis. The goal is to quantitatively extract the lipid fraction without altering the chemical structure of the fatty acids.
A. Lipid Extraction: Soxhlet Method
Expertise & Experience: While solvent extraction methods like Folch (chloroform:methanol) are common for lipid analysis, they can introduce significant errors in erucic acid quantification.[7][8] The use of chlorinated solvents and higher temperatures during subsequent derivatization can promote the isomerization of the naturally occurring cis-isomer (erucic acid) to its trans-isomer (brassidic acid).[9][10] This leads to a critical underestimation of the true erucic acid content. Therefore, Soxhlet extraction using a non-chlorinated solvent like n-hexane is the authoritative and preferred method for its efficiency and for preserving the analyte's integrity.[9][10]
Protocol: Soxhlet Extraction
-
Sample Homogenization: Weigh approximately 5-10 g of a representative, homogenized food or feed sample into a cellulose extraction thimble. For high-fat samples (e.g., oils), a smaller sample size (1-2 g) may be used. Record the exact weight.
-
Drying: Dry the sample in the thimble at 105°C for 2-4 hours to remove moisture, which can impede extraction efficiency.
-
Apparatus Setup: Place the thimble into the Soxhlet extractor. Add 200-250 mL of n-hexane to a pre-weighed round-bottom flask and connect it to the Soxhlet apparatus and a condenser.
-
Extraction: Heat the flask to boil the hexane. Allow the extraction to proceed for 6-8 hours, ensuring a cycle rate of 4-5 cycles per hour.
-
Solvent Recovery: After extraction, remove the thimble. Distill the majority of the n-hexane from the flask using a rotary evaporator.
-
Final Drying: Place the flask containing the extracted lipid in a vacuum oven at 60°C until a constant weight is achieved.
-
Calculation: The total fat content can be determined from the final and initial weights of the flask. The extracted lipid is used for the subsequent derivatization step.
B. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
Expertise & Experience: Gas chromatography requires analytes to be volatile and thermally stable. Fatty acids in their free form or as triglycerides are not suitable.[11] Therefore, a two-step chemical conversion is mandatory.[9] First, saponification with a strong base (e.g., sodium methoxide) breaks the ester bonds of triglycerides and other esters, liberating the fatty acids as their sodium salts. Second, acid-catalyzed esterification (e.g., using Boron Trifluoride-Methanol) converts these salts into their corresponding FAMEs.[12][13] This process ensures that all erucic acid, regardless of its original form (triglyceride, ethyl ester, etc.), is converted to mthis compound for quantification.
Caption: The two-stage process of converting lipids to FAMEs.
Protocol: FAME Preparation
-
Sample Preparation: Weigh approximately 25-50 mg of the extracted lipid into a screw-cap culture tube with a PTFE-lined cap.
-
Internal Standard Addition: Add a known amount of an internal standard (IS) solution. Methyl tridecanoate (C13:0) or methyl nervonate (C24:1 n-9) are suitable choices that do not typically occur in food/feed samples.[11]
-
Saponification: Add 2 mL of 0.5 M Sodium Methoxide (NaOMe) in methanol. Cap the tube tightly and heat in a water bath or heating block at 65°C for 15 minutes, with occasional vortexing.
-
Methylation: Cool the tube to room temperature. Add 3 mL of Boron Trifluoride in Methanol (BF₃-Methanol, 14% solution). Cap tightly and heat again at 65°C for 15 minutes.
-
Extraction of FAMEs: Cool the tube. Add 2 mL of saturated sodium chloride (NaCl) solution and 2 mL of HPLC-grade n-hexane. Cap and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a 2 mL autosampler vial for GC analysis.
PART 2: Instrumental Analysis by GC-FID
Trustworthiness: The use of a long, polar capillary column is essential for achieving baseline separation of mthis compound from other fatty acid methyl esters, particularly its isomers.[10] Flame Ionization Detection (FID) provides excellent linearity and sensitivity for hydrocarbon analysis, making it the gold standard for FAME quantification.[14][15]
Table 2: Recommended GC-FID Operating Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with FID | Standard for robust FAME quantification. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of FAMEs. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium or Hydrogen, constant flow | Provides stable retention times. |
| Column | Fused silica capillary column (e.g., Rt-2560, DB-WAX) | Highly polar phase for optimal separation of FAME isomers.[10] |
| 100 m length, 0.25 mm ID, 0.20 µm film | Long column provides high resolution. | |
| Oven Program | Initial: 150°C (hold 1 min) | Allows focusing of early eluting peaks. |
| Ramp: 10°C/min to 240°C | Separates the full range of FAMEs by boiling point. | |
| Final Hold: 240°C (hold 15 min) | Ensures all late-eluting compounds are cleared. | |
| Detector | FID, 260°C | High temperature prevents condensation. |
| Makeup Gas | Nitrogen | Standard for FID operation. |
Confirmation by GC-MS: For method development, validation, or in cases of dispute, the identity of the mthis compound peak should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[9][16] The mass spectrum of mthis compound provides a unique fragmentation pattern that serves as a chemical fingerprint, definitively distinguishing it from co-eluting compounds.
PART 3: Data Analysis and Quality Control
Authoritative Grounding: A multi-level calibration curve using a certified mthis compound standard is required for accurate quantification. The use of an internal standard corrects for variations in injection volume and potential losses during sample preparation, making the method internally validating.[11][13]
Protocol: Calibration and Calculation
-
Stock Solutions: Prepare a certified stock solution of mthis compound and the selected internal standard in n-hexane.
-
Calibration Standards: Create a series of at least five calibration standards by diluting the mthis compound stock solution. To each standard, add a constant, known amount of the internal standard.
-
Calibration Curve: Inject each standard into the GC-FID system. Plot the ratio of the peak area of mthis compound to the peak area of the internal standard (AreaErucate / AreaIS) against the ratio of their concentrations (ConcErucate / ConcIS). Perform a linear regression to obtain the calibration curve and its equation (y = mx + c).
-
Sample Analysis: Inject the prepared sample FAME solution. Identify and integrate the peaks for mthis compound and the internal standard.
-
Calculation: Calculate the concentration of erucic acid in the original sample using the following formula:
Erucic Acid (g/kg) = ( ( (AreaErucate / AreaIS) - c ) / m ) * ( (ConcIS * Vhexane) / Wsample ) * CF
Where:
-
AreaErucate / AreaIS is the peak area ratio in the sample.
-
m and c are the slope and intercept from the calibration curve.
-
ConcIS is the concentration of the internal standard added (in mg/mL).
-
Vhexane is the final volume of hexane used to extract the FAMEs (in mL).
-
Wsample is the initial weight of the food/feed sample (in g).
-
CF is a conversion factor from mthis compound to erucic acid (approx. 0.994), and unit conversions.
-
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Significance |
| Linearity (R²) | > 0.999 | Ensures a direct proportional response across the calibration range.[17] |
| Limit of Detection (LOD) | ~0.03 g/kg fat | The lowest concentration that can be reliably detected.[18] |
| Limit of Quantitation (LOQ) | ~0.1 g/kg fat | The lowest concentration that can be accurately quantified.[18] |
| Repeatability (RSD%) | < 5% | Demonstrates the precision of the method on identical samples.[19] |
| Recovery | 95 - 105% | Assesses the accuracy of the extraction and derivatization process. |
Conclusion
This application note provides a scientifically grounded, detailed protocol for the accurate and reliable quantification of total erucic acid in food and feed samples. By prioritizing a non-isomerizing lipid extraction technique (Soxhlet) and employing a validated GC-FID methodology with internal standard calibration, this workflow ensures compliance with stringent international food safety regulations. The causal explanations behind critical experimental choices equip researchers and analysts with the expertise to implement a trustworthy and self-validating system for monitoring erucic acid.
References
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EUR-Lex. (n.d.). Edible oils and fats: level of erucic acid. European Union. Retrieved from [Link]
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Policy Commons. (2012). Council Directive 76/621/EEC on Erucic Acid Levels in Food. European Union. Retrieved from [Link]
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Matthäus, B., et al. (2021). Erucic acid concentration of rapeseed (Brassica napus L.) oils on the German food retail market. Food Science & Nutrition. Retrieved from [Link]
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Kalliora, C., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules. Retrieved from [Link]
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BAV-Institut. (2019). Maximum levels for erucic acid in food. Retrieved from [Link]
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Food Safety Portal. (2023). EU REGULATION 915 OF 2023. Retrieved from [Link]
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Kalliora, C., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Retrieved from [Link]
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Peeters, K., & Tenorio, A. T. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Foods. Retrieved from [Link]
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RockEDU Science Outreach. (n.d.). Single Step Lipid Extraction From Food Stuffs. Retrieved from [Link]
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Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]
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Shimadzu Asia Pacific. (2025). Automation Of FAME Derivatization For Fatty Acid Profiling And Determination Of Erucic Acid In Canola Oil Using AOC-6000. Retrieved from [Link]
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McClements, D.J. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst. Retrieved from [Link]
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GovInfo. (n.d.). 21 CFR 184.1555 - Low erucic acid rapeseed oil. U.S. Government Publishing Office. Retrieved from [Link]
-
UQ eSpace. (2022). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. The University of Queensland. Retrieved from [Link]
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Peeters, K., & Tenorio, A. T. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. MDPI. Retrieved from [Link]
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StudySmarter. (n.d.). Lipid Extraction: Methods & Techniques. Retrieved from [Link]
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ResearchGate. (2013). Cold Extraction of Total Lipids from Biological Materials and Food Matrices with Mixtures of Polar and Apolar Solvents. Retrieved from [Link]
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Food Standards Australia New Zealand. (2003). ERUCIC ACID IN FOOD: A Toxicological Review and Risk Assessment. Retrieved from [Link]
- Japan Food Chemical Research Foundation. (n.d.). 123 Quantitative Analysis of Erucic Acid in Rape Oil. Retrieved from [http://www.ffcr.or.jp/zaidan/ffcrhome.nsf/7bd44c20b0dc5626492565a20033452f/c0813735dd2d82b24925689a0028e321/ FILE/123.pdf)
-
EFSA. (2016). Erucic acid in feed and food. EFSA Journal. Retrieved from [Link]
-
MDPI. (2022). Peer-Review of "Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products". Retrieved from [Link]
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Al-Hamimi, S., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules. Retrieved from [Link]
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Researcher.Life. (2022). Quick determination of erucic acid in mustard oils and seeds. Retrieved from [Link]
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ResearchGate. (2022). Erucic acid evaluation in rapeseed and canola oil by Fourier transform-infrared spectroscopy. Retrieved from [Link]
-
Journal of Animal and Feed Sciences. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Rapeseed oil. Retrieved from [Link]
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German Federal Institute for Risk Assessment (BfR). (2018). Erucic acid: BfR endorses proposed maximum levels, but foods with added fats should be restricted too. Retrieved from [Link]
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Shimadzu. (n.d.). Identification of an Edible Oil by GC/MS. Retrieved from [Link]
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Taylor & Francis eBooks. (2024). GC-MS in Analysis of Edible Oils and Fats. Retrieved from [Link]
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AOCS. (n.d.). Flame-Ionization Detector Response to Methyl, Ethyl, Propyl, and Butyl Esters of Fatty Acids. Retrieved from [Link]
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DANI Instruments. (n.d.). Analysis of Fatty Acid Methyl Esters in Edible Oils. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils. Retrieved from [Link]
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CE Instruments. (2022). Edible oil GC and GC-MS applications. Retrieved from [Link]
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ResearchGate. (2024). Chemical composition (%) of edible oils using GC/MS analysis. Retrieved from [Link]
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MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved from [Link]
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Frontiers. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Retrieved from [Link]
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ResearchGate. (2018). Identification and quantification of ethyl carbamate occurring in urea complexation processes commonly utilized for polyunsaturated fatty acid concentration. Retrieved from [Link]
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Protocol for the Enzymatic Synthesis of Ethyl Erucate Using Immobilized Lipase
An Application Note for Researchers
Introduction
Ethyl erucate, a long-chain fatty acid ester, is a valuable oleochemical with applications in the manufacturing of lubricants, plasticizers, and surfactants. Traditional chemical synthesis routes often require high temperatures, pressures, and harsh acidic or basic catalysts, leading to significant energy consumption and the formation of unwanted byproducts. Enzymatic synthesis, employing lipases as biocatalysts, offers a greener and more specific alternative, proceeding under mild reaction conditions with high selectivity and simplified downstream processing.[1] This application note provides a detailed protocol for the synthesis of this compound via the direct esterification of erucic acid and ethanol, catalyzed by the commercially available immobilized lipase, Novozym® 435 (Candida antarctica lipase B).[2][3]
The use of an immobilized enzyme is central to this protocol. Immobilization enhances the operational stability of the lipase, allowing for its easy separation from the reaction mixture and subsequent reuse, which is a critical factor in developing cost-effective and sustainable processes. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are seeking to implement enzymatic esterification processes.
Reaction Principle: Lipase-Catalyzed Esterification
Lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that, in aqueous environments, catalyze the hydrolysis of triglycerides.[4] However, in non-aqueous or micro-aqueous media, the thermodynamic equilibrium of the reaction is shifted to favor synthesis over hydrolysis.[5] The synthesis of this compound proceeds via a direct esterification reaction between the carboxylic acid group of erucic acid and the hydroxyl group of ethanol, with the elimination of a water molecule.
The catalytic mechanism, often described as a Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate.[6] First, the erucic acid binds to the lipase's active site, and through nucleophilic attack by a serine residue in the catalytic triad, an acyl-enzyme intermediate is formed, releasing a water molecule. Subsequently, ethanol binds to the active site and attacks the acyl-enzyme intermediate, leading to the formation of this compound and the regeneration of the free enzyme.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Erucic Acid (cis-13-Docosenoic acid) | >98% Purity | Sigma-Aldrich, TCI |
| Ethanol, Anhydrous | ≥99.5% | Fisher Scientific, Merck |
| Novozym® 435 (Immobilized Candida antarctica lipase B) | --- | Novozymes (distributors like Sigma-Aldrich) |
| n-Hexane | HPLC Grade | VWR, Thermo Fisher Scientific |
| Molecular Sieves, 3Å | --- | Sigma-Aldrich |
| Sodium Sulfate, Anhydrous | ACS Reagent Grade | MilliporeSigma |
| This compound Standard | >99% Purity | Nu-Chek Prep, Inc. |
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis of this compound. The reaction is performed in a solvent-based system to facilitate substrate mixing and reduce viscosity.
Part 1: Reactant Preparation and Reaction Setup
-
Substrate Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of erucic acid (approx. 0.0295 mol) in 100 mL of n-hexane.
-
Alcohol Addition: Add ethanol to the flask. A molar ratio of ethanol to erucic acid of 1.5:1 is recommended as a starting point. This equates to approximately 2.04 g (2.58 mL) of ethanol (approx. 0.0443 mol).
-
Causality Note: While a stoichiometric ratio is 1:1, a slight excess of ethanol can help drive the reaction equilibrium towards product formation. However, a large excess of short-chain alcohols like ethanol can inhibit or inactivate the lipase.[7] A stepwise addition strategy can be employed for larger-scale reactions to maintain a low concentration of ethanol throughout the process.[8]
-
-
Water Removal: Add 5 g of activated 3Å molecular sieves to the reaction mixture. This is crucial for removing the water produced during the esterification, thereby shifting the reaction equilibrium towards the synthesis of this compound.[9]
-
Enzyme Addition: Add 0.5 g of Novozym® 435 to the reaction mixture (5% by weight of erucic acid).
-
Reaction Incubation: Seal the flask and place it in a temperature-controlled orbital shaker set to 50°C and 150 rpm.
-
Causality Note: The temperature of 50°C is chosen to ensure a sufficient reaction rate without causing thermal denaturation of the lipase. Novozym® 435 is known for its relatively high thermal stability.[3]
-
Part 2: Reaction Monitoring and Termination
-
Monitoring Progress: The reaction progress can be monitored by taking small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., every 2, 4, 8, and 24 hours). The conversion of erucic acid can be analyzed using Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Reaction Termination: Once the desired conversion is achieved (typically >90% within 24-48 hours), the reaction is terminated by removing the immobilized enzyme from the reaction mixture through simple filtration. The recovered Novozym® 435 can be washed with n-hexane, dried under vacuum, and stored for reuse.
Part 3: Product Purification and Characterization
-
Solvent Removal: The n-hexane and any unreacted ethanol are removed from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: The crude product, which primarily contains this compound and any unreacted erucic acid, can be further purified. For laboratory scale, washing the crude product with a dilute aqueous solution of sodium bicarbonate can remove residual acidic components, followed by a water wash to neutrality. The organic layer is then dried over anhydrous sodium sulfate.[10][11] For higher purity, column chromatography may be employed.
-
Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.[9]
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Lipase Catalytic Cycle
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Data Summary and Optimization
The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound.
| Parameter | Range for Optimization | Starting Condition | Rationale & Key Insights |
| Temperature | 30 - 60 °C | 50 °C | Balances reaction rate and enzyme stability. Novozym® 435 is stable in this range, but higher temperatures can lead to denaturation over time.[3][7] |
| Substrate Molar Ratio (Ethanol:Acid) | 1:1 to 5:1 | 1.5:1 | A slight excess of alcohol can improve yield, but high concentrations may cause substrate inhibition of the lipase.[7][12] |
| Enzyme Loading | 1 - 10 wt.% (of limiting substrate) | 5 wt.% | Higher loading increases the rate but also the cost. An optimal loading exists beyond which the rate increase is minimal.[7] |
| Solvent | n-Hexane, Heptane, Solvent-free | n-Hexane | Non-polar solvents are generally preferred as they do not strip the essential water layer from the enzyme.[5] Solvent-free systems are greener but may face mass transfer limitations.[12] |
| Water Activity (aw) | Low (controlled by molecular sieves) | Molecular Sieves | Crucial for shifting the equilibrium towards synthesis. The amount of water present significantly affects lipase activity and reaction direction.[5][9] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Conversion Rate | 1. Insufficient enzyme activity. 2. Water accumulation. 3. Substrate inhibition. | 1. Increase enzyme loading or use a fresh batch of enzyme. 2. Add more activated molecular sieves. 3. Add ethanol stepwise to maintain a low concentration. |
| Enzyme Deactivation | 1. High temperature. 2. Inappropriate solvent. 3. Presence of inhibitors. | 1. Lower the reaction temperature. 2. Ensure the use of a non-polar solvent. 3. Ensure high purity of substrates. |
| Difficulty in Product Purification | Formation of emulsions or soaps. | If residual acid is high, neutralization with a weak base can form soaps. Ensure high conversion and use gentle washing steps. |
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
n-Hexane is flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
-
Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2566-2591. [Link]
-
Chen, Y. C., Yang, C. C., Chen, C. W., & Chen, J. H. (2016). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 21(11), 1547. [Link]
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Cerveró, J. M., Joulia, X., & Coca, J. (2014). Novozym 435-catalyzed synthesis of fatty acid ethyl esters from soybean oil for biodiesel production. Biomass and Bioenergy, 61, 131-137. [Link]
-
de Oliveira, D., Di-Luccia, A., D'Oca, C. R. M., de Oliveira, J. V., & Lanza, M. (2018). Enzymatic synthesis of ethyl esters from waste oil using mixtures of lipases in a plug-flow packed-bed continuous reactor. Biotechnology Progress, 34(4), 952-959. [Link]
-
Gandhi, N. N. (1997). Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]
-
PlumX. (2014). Novozym 435-catalyzed synthesis of fatty acid ethyl esters from soybean oil for biodiesel production. [Link]
-
Monteiro, R. R. C., de Arantes, A. C. S., de Souza, M. S., da Silva, A. M., & de Castro, H. F. (2020). Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method. Frontiers in Bioengineering and Biotechnology, 8, 644. [Link]
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Rojas-Sánchez, S., Valerio-Cárdenas, C., Tacias-Pascacio, V. G., Fernandez-Lafuente, R., & Rios, N. S. (2023). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. Catalysts, 13(12), 1509. [Link]
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Divakar, S., & Manohar, B. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Journal of Food Science and Technology, 54(10), 3298–3305. [Link]
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Christopher, L. P., Kumar, H., & Zambare, V. P. (2014). An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. AMB Express, 4, 8. [Link]
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ResearchGate. (n.d.). Mechanism of lipase in transesterification. [Link]
-
Li, Y., et al. (2019). Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. Bioscience, Biotechnology, and Biochemistry, 83(4), 763-767. [Link]
-
ResearchGate. (n.d.). Optimization of Synthesis of Ethyl Isovalerate Using Rhizomucor miehei Lipase. [Link]
-
Zhang, Y., et al. (2022). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. International Journal of Molecular Sciences, 23(24), 15881. [Link]
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White Rose eTheses Online. (n.d.). Lipase-Based Fat Splitting of High Erucic Acid Rapeseed Oil for Industrial Applications. [Link]
-
Patrylak, L., et al. (2024). FATTY ACID ETHYL ESTERS AS BIODIESEL FUEL: PRODUCT QUALITY AND EFFICIENCY OF VARIOUS PURIFICATION TECHNIQUES. Chemistry Journal of Moldova, 19(2), 63-73. [Link]
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Lie, Ken, & O'Connor, C. J. (1998). Studies of lipase-catalyzed esterification reactions of some acetylenic fatty acids. Journal of the American Oil Chemists' Society, 75(10), 1367-1372. [Link]
-
Leal, G. P. F., et al. (2025). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 15(4), 375. [Link]
-
Gupta, R., Gupta, N., & Rathi, P. (2004). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 47(1), 1-11. [Link]
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International Journal of Science and Research (IJSR). (n.d.). Synthesis of Food Flavors by Enzymatic Esterification Process. [Link]
-
de Oliveira, D., et al. (2013). Separation of the Glycerol-Biodiesel Phases in an Ethyl Transesterification Synthetic Route Using Water. Journal of the Brazilian Chemical Society, 24(1), 159-164. [Link]
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ResearchGate. (n.d.). Optimization and kinetic study of immobilized lipase-catalyzed synthesis of ethyl lactate. [Link]
-
ResearchGate. (n.d.). The-Lipase-catalyzed-Synthesis-of-Ethyl-Ferulate.pdf. [Link]
-
ResearchGate. (2024). Fatty acid ethyl esters as biodiesel fuel: product quality and efficiency of various purification techniques. [Link]
-
Kilic, M., & Yesiloglu, Y. (2013). Lipase-Catalyzed Esterification of Glycerol and Oleic Acid. Journal of the American Oil Chemists' Society, 90(5), 739-746. [Link]
-
Guzatto, R., et al. (2012). Transesterification double step process modification for ethyl ester biodiesel production from vegetable and waste oils. Journal of the Brazilian Chemical Society, 23(10), 1875-1884. [Link]
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IEA Bioenergy Task 39. (2007). BIODIESEL PRODUCTION. [Link]
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EPrints USM. (n.d.). ESTERIFICATION OF ETHANOL AND ACETIC ACID CATALYSED BY IMMOBILIZED Candida rugosa LIPASE. [Link]
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Shimadzu. (n.d.). Quantification of higher alcohols and ethyl acetate in wine using liquid extraction and GC-2030 with FID. [Link]
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Carlier, J., et al. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Metabolites, 12(4), 318. [Link]
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Shih, R. L., et al. (2008). Method Development and Validation for the GC-FID Assay of Ethanol in Reservoir-type Fentanyl Transdermal Patches. Journal of Food and Drug Analysis, 16(6), 55-61. [Link]
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ResearchGate. (2012). A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation. [Link]
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SciSpace. (n.d.). Validation gas chromatography-fid method for analysis of ethanol content in vinegar. [Link]
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Application Notes and Protocols for the Use of Ethyl Erucate as a Flavoring Agent in the Food Industry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of ethyl erucate as a flavoring agent in the food industry. This compound, the ethyl ester of erucic acid, is a long-chain fatty acid ester that can impart unique sensory characteristics to food products.[1] This guide covers the chemical properties, regulatory landscape, analytical methodologies for quantification, and protocols for sensory evaluation of this compound. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Role of Long-Chain Fatty Acid Esters in Flavor
Flavor esters are pivotal in the food and beverage industries, contributing significantly to the aroma and taste profiles of a vast array of products.[2] While short-chain esters are well-known for their fruity and sweet notes, long-chain fatty acid esters (LCFAEEs) like this compound offer more subtle, often waxy or creamy, sensory attributes.[1] These characteristics can enhance mouthfeel, contribute to a richer flavor profile, and act as flavor carriers. This compound (C24H46O2), with its 22-carbon fatty acid chain, is a colorless compound with a weak waxy and cream aroma that can be applied in the production of flavor essences.[1][3] Understanding its behavior within a food matrix is key to its successful application.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into food systems.
| Property | Value | Reference |
| CAS Number | 37910-77-3 | [3] |
| Molecular Formula | C24H46O2 | [3] |
| Molecular Weight | 366.62 g/mol | [3] |
| Appearance | Colorless liquid or waxy solid | [4] |
| Solubility | Soluble in oils and organic solvents | |
| Odor | Weak, waxy, creamy | [1] |
Regulatory Landscape and Safety Considerations
The use of any substance as a food additive is subject to stringent regulatory oversight. For flavoring agents in the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel provides a primary pathway for determining "Generally Recognized as Safe" (GRAS) status.[5][6][7][8] While a specific FEMA GRAS listing for this compound was not identified, the broader category of "ethyl esters of fatty acids (edible)" is regulated by the U.S. Food and Drug Administration (FDA) under 21 CFR 172.225 for use as a food additive.[9]
Furthermore, a GRAS notice (GRN 000819) for fatty acid ethyl esters (FAEE) from Alaska pollock oil for use as a food ingredient supports the general safety of FAEEs under specified conditions.[10] In the European Union, food additives are regulated by the European Food Safety Authority (EFSA), and approved additives are listed in a comprehensive database.[11][12][13][14] Researchers and developers must ensure that the intended use of this compound complies with the regulations of the target market.
It is important to note that the source and purity of this compound are critical. Due to concerns about the potential cardiotoxic effects of high levels of erucic acid, the concentration of free erucic acid in the final product should be minimized and comply with regulatory limits.
Analytical Quantification of this compound in Food Matrices
Accurate quantification of this compound in a food matrix is crucial for both quality control and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for this analysis.[15][16]
Experimental Protocol: Quantification of this compound by GC-MS
This protocol outlines a method for the extraction and quantification of this compound from a food matrix. The principle involves lipid extraction, potential derivatization (if analyzing total fatty acid profile), and subsequent analysis by GC-MS.
4.1.1. Materials and Reagents
-
Hexane (GC grade)
-
Methanol (anhydrous)
-
Chloroform
-
Sodium chloride (saturated solution)
-
Internal Standard (IS): Ethyl heptadecanoate
-
This compound standard
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., silica-based)
4.1.2. Sample Preparation and Lipid Extraction
-
Homogenization: Homogenize a representative sample of the food product.
-
Internal Standard Addition: Accurately weigh a portion of the homogenized sample and add a known amount of the internal standard (ethyl heptadecanoate). The amount of IS should be chosen to be in the mid-range of the expected this compound concentration.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Add a 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids.
-
-
Drying and Concentration:
-
Pass the chloroform extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interfering compounds.
4.1.3. GC-MS Analysis
-
Instrument Conditions (Example):
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX).
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 10 min.
-
Carrier Gas: Helium
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor characteristic ions of this compound and the internal standard.
-
-
Calibration Curve: Prepare a series of standard solutions of this compound with a fixed concentration of the internal standard. Inject these standards to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Inject the prepared sample extract. Use the peak area ratio of this compound to the internal standard and the calibration curve to determine the concentration of this compound in the sample.
4.1.4. Self-Validation and Causality
-
Internal Standard: The use of an internal standard, structurally similar to the analyte, is crucial to correct for variations in extraction efficiency and injection volume, thereby ensuring the trustworthiness of the quantitative results.[17]
-
Matrix Effects: To validate the method for a specific food matrix, spike a blank matrix with a known amount of this compound and perform the entire procedure to determine the recovery rate. This accounts for any matrix-induced suppression or enhancement of the signal.
Diagram: GC-MS Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in food matrices.
Sensory Evaluation of this compound
Sensory analysis is essential to understand the contribution of this compound to the overall flavor profile of a food product.[5][6][17][18][19] A trained sensory panel can provide detailed descriptive analysis.
Experimental Protocol: Flavor Profile Analysis of this compound
This protocol describes a method for conducting a flavor profile analysis to characterize the sensory attributes of this compound in a model food system.
5.1.1. Panelist Selection and Training
-
Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and availability.
-
Train the panelists on the fundamental tastes (sweet, sour, salty, bitter, umami) and basic aroma identification.
-
Conduct training sessions with reference standards for relevant flavor attributes (e.g., waxy, creamy, fatty, green).
5.1.2. Sample Preparation
-
Model System: Choose a simple and neutral food matrix (e.g., a bland vegetable oil, a simple white sauce, or a sugar solution) to minimize interfering flavors.
-
Concentration Series: Prepare a series of samples with increasing concentrations of this compound. Include a control sample with no added this compound. The concentration range should be determined through preliminary testing to span from just perceptible to a distinct flavor intensity.
-
Coding and Presentation: Code the samples with random three-digit numbers. Present the samples to the panelists in a randomized order to avoid bias.
5.1.3. Evaluation Procedure
-
Environment: Conduct the evaluation in a sensory booth with controlled lighting and temperature, free from distracting odors.
-
Instructions: Instruct panelists to evaluate each sample for its aroma and flavor. They should record the intensity of predefined attributes on a structured scale (e.g., a 15-point intensity scale).
-
Attribute Lexicon: Provide a lexicon of descriptive terms that may be relevant to this compound, such as:
-
Aroma: Waxy, creamy, fatty, slightly green, oily.
-
Flavor: Waxy, creamy, fatty, mouth-coating, lingering.
-
Mouthfeel: Oily, smooth, coating.
-
-
Data Collection: Collect the intensity ratings for each attribute for each panelist.
5.1.4. Data Analysis
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the intensity of attributes across the different concentrations of this compound.
-
Generate a spider web plot to visualize the flavor profile of this compound at different concentrations.
Diagram: Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of this compound.
Stability and Interactions in Food Systems
The stability of this compound during food processing and storage is a critical consideration. As a long-chain unsaturated fatty acid ester, it may be susceptible to oxidation, which can lead to the development of off-flavors.[20][21]
-
Oxidative Stability: The presence of a double bond in the erucic acid moiety makes this compound prone to oxidation. The rate of oxidation is influenced by factors such as temperature, light, and the presence of pro-oxidants (e.g., metal ions) or antioxidants.[21] It is recommended to store this compound in a cool, dark place and to consider the use of antioxidants in the food formulation.
-
Interaction with Food Matrix: The long, non-polar carbon chain of this compound will cause it to associate with the lipid phase of a food product. In emulsions, it will partition into the oil droplets. Its interaction with other food components, such as proteins and carbohydrates, can influence the release of other volatile flavor compounds and impact the overall sensory perception.[8][22][23]
Conclusion
This compound presents a valuable tool for food formulators seeking to impart unique and subtle flavor characteristics, particularly those related to creamy and waxy notes. Its successful application hinges on a thorough understanding of its regulatory status, careful control of its concentration through accurate analytical methods, and a comprehensive evaluation of its sensory impact. The protocols and guidelines presented in this document provide a robust framework for researchers and product developers to explore the potential of this compound in creating innovative and appealing food products.
References
- Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7).
- Li, C. (2014). Design, synthesis and characterization of fatty acid esters in food flavours and nutritional supplements. Doctoral thesis, Nanyang Technological University, Singapore.
- Sensory Evaluation Methods For Food And Beverage Products - Food Research Lab. (2024, May 18).
- Sensory Evaluation of Food | Quick Guide to Quality Testing - FlavorActiV.
- How to validate flavorings: aroma testing and sensory evaluation - BRF Ingredients. (2025, December 2).
- Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis - FlavorSum.
- Legislations | Food and Feed Information Portal Database | FIP - European Commission.
- EU Rules - food additives - European Commission's Food Safety.
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- Substances Added to Food (formerly EAFUS). (2025, February 13).
- Role of Lipids in Food Flavor Generation - PMC - NIH. (2022, August 6).
- GRAS Notice GRN 819 Agency Response Letter – Fatty acid ethyl esters from Alaskan Pollock - FDA. (2019, September 3).
- Flavourings | EFSA - European Union.
- Interactions between aroma compounds and food matrix: From Food to Perception.
- Analysis of Fats in Food & Beverages - Sigma-Aldrich.
- GRAS Flavoring Substances 24 - IFT.org.
- Production and Enrichment of Erucic Acid Methyl Ester Analytical Standards from Natural Oils for Food Control Analysis | Request PDF - ResearchGate. (2024, September 8).
- European Communities Detailed Provisions on the Control of Additives, other than colours and sweeteners for use in foodstuffs.
- GRAS Substances (3964-4023).pdf - Flavor and Extract Manufacturers Association.
- Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - MDPI.
- 123 Quantitative Analysis of Erucic acid in Rape Oil.
- GRAS Flavoring Substances 26.pdf.
- European Communities Detailed Provisions on the Control of Additives, Other Than Colours and Sweeteners For Use in Foodstuffs) Regulations, 1997 - Irish Statute Book.
- 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption - eCFR.
- SAFETY EVALUATION OF CERTAIN FOOD ADDITIVES AND CONTAMINANTS - Regulations.gov. (2018, March 2).
- FEMA Releases GRAS 29 List | Perfumer & Flavorist. (2019, December 9).
- Substances to be included in the call for data for the sixty-first meeting of JECFA. (2018, March 30).
- Food Additive Status List - Regulations.gov.
- Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. (2022, March 12).
- WHO | JECFA.
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- Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. (2025, October 14).
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- Erucic acid in feed and food - ResearchGate. (2016, September 21).
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- Revelation for the Influence Mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality by Multicomponent Chemometrics Combined with Modern Flavor Sensomics - MDPI. (2023, March 16).
- Influence of Phenolic-Food Matrix Interactions on In Vitro Bioaccessibility of Selected Phenolic Compounds and Nutrients Digestibility in Fortified White Bean Paste - MDPI. (2021, November 18).
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- This compound | CAS 37910-77-3 | SCBT - Santa Cruz Biotechnology.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl Erucate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of ethyl erucate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. We will explore various synthetic routes, including enzymatic, acid-catalyzed, and base-catalyzed methods, with a focus on maximizing yield and purity.
Introduction to this compound Synthesis
This compound, the ethyl ester of erucic acid, is a long-chain fatty acid ester with applications in various industries, including cosmetics, lubricants, and as a potential therapeutic agent.[1] Its synthesis, while seemingly straightforward, presents several challenges in achieving high yields and purity. This guide will provide a detailed exploration of the key parameters influencing the reaction and practical solutions to common hurdles.
The primary methods for synthesizing this compound involve the reaction of erucic acid or a source of erucic acid triglycerides (like high-erucic acid rapeseed oil) with ethanol. The three main catalytic approaches are:
-
Enzymatic Esterification/Transesterification: Utilizes lipases for a mild and selective reaction.
-
Acid-Catalyzed Esterification (Fischer Esterification): A classic method employing a strong acid catalyst.
-
Base-Catalyzed Transesterification: Primarily used for converting triglycerides to esters, common in biodiesel production.
Each method has its own set of optimal conditions and potential pitfalls, which we will dissect in the following sections.
Enzymatic Synthesis of this compound: A Green Approach
Enzymatic synthesis, particularly with immobilized lipases like Novozym® 435, offers a highly selective and environmentally friendly route to this compound, operating under mild conditions.[2]
Core Principles and Mechanistic Insights
Lipase-catalyzed esterification follows a "ping-pong bi-bi" mechanism. The lipase's active site first acylates with the fatty acid (erucic acid), releasing a water molecule. Subsequently, the alcohol (ethanol) attacks the acylated enzyme, forming the ester and regenerating the enzyme.[3]
dot graph ER_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Catalytic cycle of lipase-catalyzed esterification.
Optimizing Reaction Parameters for Enzymatic Synthesis
Achieving high conversion rates in enzymatic this compound synthesis requires careful optimization of several parameters.
| Parameter | Typical Range | Rationale and Expert Insights |
| Enzyme | Novozym® 435 | Highly effective for esterification of long-chain fatty acids due to its robustness and high activity in non-aqueous media.[2] |
| Substrates | Erucic Acid & Ethanol | High-purity erucic acid is preferred to avoid side reactions. Anhydrous ethanol is crucial to minimize the reverse hydrolysis reaction. |
| Molar Ratio (Ethanol:Erucic Acid) | 1:1 to 5:1 | A slight excess of ethanol can shift the equilibrium towards product formation.[4] However, a large excess can lead to enzyme inhibition.[5] |
| Enzyme Loading | 1 - 10% (w/w of substrates) | Higher enzyme loading increases the reaction rate, but also the cost. The optimal loading should be determined experimentally.[6] |
| Temperature | 40 - 60°C | Novozym® 435 exhibits good thermal stability in this range. Higher temperatures can increase the reaction rate but may lead to enzyme denaturation over time.[7] |
| Agitation | 150 - 250 rpm | Adequate mixing is essential to overcome mass transfer limitations, especially with an immobilized enzyme.[6] |
| Solvent | Solvent-free or n-hexane | Solvent-free systems are preferred for a greener process. n-Hexane can be used to improve substrate solubility if needed. |
| Water Content | < 0.5% | While a minimal amount of water is necessary for lipase activity, excess water promotes the reverse hydrolysis reaction, reducing the yield.[6] The use of molecular sieves is recommended to remove water produced during the reaction.[7] |
Detailed Experimental Protocol: Enzymatic Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, combine erucic acid and ethanol at the desired molar ratio (e.g., 1:3).
-
Enzyme Addition: Add Novozym® 435 (e.g., 5% w/w of total substrates).
-
Water Removal: Add activated molecular sieves (3Å, ~10% w/w of substrates) to the mixture.
-
Reaction: Place the flask in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of erucic acid.
-
Work-up: Once the reaction reaches equilibrium (typically after 24-48 hours), filter to remove the immobilized enzyme (which can be washed and reused). The filtrate contains this compound, unreacted starting materials, and minor byproducts.
Acid-Catalyzed Esterification (Fischer Esterification)
Fischer esterification is a well-established method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst.[8]
Core Principles and Mechanistic Insights
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[9]
dot graph Fischer_Esterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Simplified mechanism of Fischer esterification.
Optimizing Reaction Parameters for Acid-Catalyzed Synthesis
| Parameter | Typical Range | Rationale and Expert Insights |
| Catalyst | H₂SO₄, p-TsOH | Concentrated sulfuric acid is a common and effective catalyst. p-Toluenesulfonic acid (p-TsOH) is a solid alternative that can be easier to handle. |
| Catalyst Loading | 1-5% (mol/mol of erucic acid) | A sufficient amount of catalyst is needed to achieve a reasonable reaction rate. Higher concentrations can lead to side reactions and complicate purification. |
| Molar Ratio (Ethanol:Erucic Acid) | 3:1 to 10:1 | A large excess of ethanol is typically used to drive the equilibrium towards the product side.[9] |
| Temperature | 70-90°C | The reaction is usually carried out at the reflux temperature of the alcohol to maintain a constant temperature and return evaporated reactants to the flask. |
| Water Removal | Dean-Stark trap | The removal of water as it is formed is crucial to shift the equilibrium and achieve high yields. A Dean-Stark apparatus is commonly used for this purpose. |
Detailed Experimental Protocol: Acid-Catalyzed Synthesis of this compound
-
Setup: Assemble a reflux apparatus with a Dean-Stark trap and a condenser.
-
Reactant Charging: To a round-bottom flask, add erucic acid, a large excess of ethanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2% mol/mol).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by GC analysis of reaction aliquots.
-
Work-up: After the reaction is complete (no more water is collected), cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the excess ethanol under reduced pressure. The crude this compound can then be purified by fractional distillation under vacuum or column chromatography.
Base-Catalyzed Transesterification
This method is most suitable when starting from triglycerides, such as high-erucic acid rapeseed oil. It is a rapid and efficient process commonly used for biodiesel production.[10]
Core Principles and Mechanistic Insights
The base catalyst (e.g., sodium hydroxide or potassium hydroxide) reacts with the alcohol (ethanol) to form an alkoxide (ethoxide). The ethoxide is a strong nucleophile that attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the ethyl ester and a diglyceride anion, which is subsequently protonated. This process is repeated for the remaining fatty acid chains on the glycerol backbone.[10]
Optimizing Reaction Parameters for Base-Catalyzed Synthesis
| Parameter | Typical Range | Rationale and Expert Insights |
| Starting Material | High-erucic acid rapeseed oil | The oil should have a low free fatty acid (FFA) content (<1%), as high FFA levels will lead to saponification (soap formation), which consumes the catalyst and reduces the yield. |
| Catalyst | NaOH, KOH | These are effective and inexpensive catalysts. Sodium methoxide or potassium methoxide can also be used for even faster reactions. |
| Catalyst Loading | 0.5 - 1.5% (w/w of oil) | The optimal concentration depends on the FFA content of the oil. Excess catalyst can promote saponification. |
| Molar Ratio (Ethanol:Oil) | 6:1 to 9:1 | A significant excess of ethanol is required to drive the reaction to completion. |
| Temperature | 60 - 70°C | The reaction is typically carried out near the boiling point of ethanol to ensure a high reaction rate. |
| Agitation | High speed | Vigorous mixing is crucial as oil and ethanol are immiscible. |
Detailed Experimental Protocol: Base-Catalyzed Synthesis of this compound
-
Catalyst Preparation: Dissolve the base catalyst (e.g., KOH) in anhydrous ethanol with vigorous stirring.
-
Reaction: Heat the high-erucic acid rapeseed oil to the desired reaction temperature (e.g., 65°C) in a separate flask with stirring. Add the catalyst/ethanol solution to the hot oil.
-
Reaction Time: Continue heating and stirring for the recommended reaction time (typically 1-2 hours).
-
Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle for several hours. Two layers will form: an upper layer of ethyl esters (biodiesel) and a lower layer of glycerol.
-
Washing: Drain the glycerol layer. Wash the ester layer with warm water several times to remove any residual catalyst, soap, and glycerol.
-
Drying and Purification: Dry the washed ester layer with anhydrous sodium sulfate and then remove any residual ethanol and water by heating under vacuum. Further purification can be achieved by fractional distillation.
Troubleshooting Guide
dot graph Troubleshooting { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Common issues encountered during this compound synthesis.
FAQs: Addressing Specific Experimental Problems
Q1: My enzymatic reaction has a low conversion rate. What are the likely causes and how can I fix it?
A1: Low conversion in enzymatic synthesis can be due to several factors:
-
Water Content: Excess water favors the reverse hydrolysis reaction.[6]
-
Solution: Ensure you are using anhydrous ethanol and add activated molecular sieves to the reaction mixture to sequester the water produced.[7]
-
-
Enzyme Deactivation: The enzyme may have lost activity due to improper storage or harsh reaction conditions.
-
Solution: Use fresh or properly stored enzyme. Ensure the reaction temperature does not exceed the recommended range for Novozym® 435.
-
-
Substrate Inhibition: High concentrations of ethanol or erucic acid can inhibit the enzyme.
-
Solution: Try a stepwise addition of the alcohol to maintain a lower concentration in the reaction medium.
-
-
Mass Transfer Limitations: Inadequate mixing can prevent the substrates from accessing the active sites of the immobilized enzyme.
-
Solution: Increase the agitation speed to ensure the enzyme particles are well-suspended in the reaction mixture.[6]
-
Q2: In my base-catalyzed transesterification, a thick, soap-like substance has formed. What is happening and what should I do?
A2: This is a classic case of saponification, which occurs when the base catalyst reacts with free fatty acids (FFAs) in your starting oil.
-
Cause: The FFA content of your high-erucic acid rapeseed oil is likely too high (above 1%).
-
Solution:
-
Pre-treatment: Before transesterification, perform an acid-catalyzed esterification step to convert the FFAs into esters. This is a common two-step process for feedstocks with high FFA content.
-
Use a lower catalyst concentration: If the FFA content is borderline, reducing the amount of base catalyst may help minimize saponification.
-
Q3: I am having trouble purifying my this compound by distillation. The product seems to be degrading.
A3: this compound has a high boiling point, and prolonged heating at atmospheric pressure can lead to decomposition.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound, allowing it to distill at a lower temperature and minimizing thermal degradation.
Q4: My GC-MS analysis shows multiple peaks close to my product peak. What could they be?
A4: These could be several things:
-
Isomers: If your starting erucic acid was not pure, you might have esters of other fatty acids present in the original oil.
-
Unreacted Starting Material: A peak corresponding to erucic acid (after derivatization for GC analysis) may be present if the reaction did not go to completion.
-
Byproducts: In acid-catalyzed reactions, you might see byproducts from ether formation. In base-catalyzed reactions, you might have residual mono- and diglycerides.
Solution: Optimize your purification process. For closely eluting impurities, column chromatography is often more effective than distillation. Use appropriate GC-MS conditions to achieve good separation of the peaks. A longer column or a slower temperature ramp can improve resolution.[11][12]
Purification and Analysis
Purification Techniques
-
Fractional Distillation: This technique is suitable for separating components with different boiling points.[9][13][14] For this compound, vacuum distillation is necessary to prevent thermal decomposition.
-
Column Chromatography: This is a powerful technique for separating compounds based on their polarity. It is particularly useful for removing impurities that have boiling points close to that of this compound. A typical system would use silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing the purity of this compound and quantifying the conversion of the reaction.[11][12] Prior to analysis, the sample is often derivatized (e.g., to fatty acid methyl esters if analyzing for unreacted acid) to ensure volatility.
Typical GC-MS Parameters for this compound Analysis:
| Parameter | Setting |
| Column | DB-23 or similar polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 150°C, hold 1 min; ramp to 250°C at 10°C/min, hold 14 min[11] |
| Carrier Gas | Helium at 1 mL/min |
| Detector | Mass Spectrometer (EI mode) |
Conclusion
The successful synthesis of high-purity this compound hinges on the careful selection of the synthetic method and the meticulous optimization of reaction parameters. Enzymatic synthesis offers a green and highly selective route, while acid- and base-catalyzed methods provide faster reaction times. By understanding the underlying principles of each method and being equipped with effective troubleshooting strategies, researchers can overcome common challenges and achieve their desired product specifications.
References
- Chand, S., et al. (1997). Lipase catalyzed esterification using ethylene glycol at low temperature and pressure. Journal of the American Oil Chemists' Society, 74(11), 1423-1426.
- Technical Support Center: Optimizing GC-MS Parameters for Erucate Quantific
- Technical Support Center: Enzymatic Synthesis of Erucate Deriv
- Botton, V., et al. (2018). Effect of high molar ratios of ethanol to fatty acid on the ethyl-esterification catalyzed by the fermented solid produced by Rhizopus microsporus. Biocatalysis and Agricultural Biotechnology, 16, 473-479.
- Fischer Esterification. (n.d.). Retrieved from a relevant organic chemistry resource.
- A Comparative Guide to the Quantification of Erucic Acid in Plasma: GC-MS vs. LC-MS/MS. Benchchem.
- Aransiola, E., et al. (2019). Reaction mechanism of base-catalyzed transesterification reaction. Energy & Fuels, 33(4), 2849-2863.
- Novozym 435: the “perfect” lipase immobilized biocatalyst? (2021). Catalysis Science & Technology, 11(5), 1547-1568.
- GB2106507A - Erucic acid esters.
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry.
- Unit operations in enzymatic purification of erucic acid.
- Biodiesel by Transesterification of Rapeseed Oil Using Ultrasound: A Kinetic Study of Base-Catalysed Reactions. (2018). Molecules, 23(9), 2156.
- Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters. (2011). Applied Biochemistry and Biotechnology, 164(6), 834-846.
- Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (2021). Processes, 9(8), 1425.
- US4481146A - Process for the preparation of an ethyl ester.
- Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. (2017). Biocatalysis and Agricultural Biotechnology, 11, 104-110.
- Successive cycles of utilization of novozym 435 in three different reaction systems. (2012). Brazilian Journal of Chemical Engineering, 29(4), 749-758.
- Synthesis of ethyl ethanoate from ethanol by heterogeneous catalytic dehydrogenation, hydrogenation and purific
- GB2106507A - Erucic acid esters.
- Troubleshooting low conversion in the reduction of ethyl 2-oxocyclopentanecarboxyl
- Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation. (2007). Journal of the American Oil Chemists' Society, 84(10), 945-950.
- Technical Support Center: Optimizing Enzymatic Synthesis of Oleyl Eruc
- Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. (2025). Biotechnology Letters.
- Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2017). Molecules, 22(11), 1893.
- 123 Quantitative Analysis of Erucic Acid in Rape Oil. (n.d.).
- US5770761A - Process for ethyl acetate production.
- Purification by fractional distill
- Esterification Bio-oil using Acid Catalyst and Ethanol. (2018).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (2021). Processes, 9(8), 1425.
- Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. (2001).
- What is the Process of Ethyl Ethanoate Industrial Production? (2022). Guidechem.
- Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113441.
- Optimization and kinetic study of immobilized lipase-catalyzed synthesis of ethyl lactate. (2014). Bioprocess and Biosystems Engineering, 37(12), 2539-2548.
- Brønsted acids-catalysed esterification of oleic acid with ethanol at room temperature. (2014).
- Transesterification of rapeseed oil under flow conditions catalyzed by basic solids: MAl(La)O (M = Sr, Ba), MMgO (M = Y, La). (2012).
- Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Catalyst. (2022). Chemical Engineering Transactions, 94, 919-924.
- ESTERIFICATION OF ETHANOL AND ACETIC ACID CATALYSED BY IMMOBILIZED Candida rugosa LIPASE. (2018). Universiti Sains Malaysia.
- effect of initial molar ratio of ethanol to acid on esterification reaction.
- Lipase-catalyzed transesterification of rapeseed oil and 2-ethyl-1-hexanol. (1994). Journal of the American Oil Chemists' Society, 71(12), 1339-1343.
- Ethanol-Based Transesterification of Rapeseed Oil with CaO Catalyst: Process Optimization and Validation Using Microalgal Lipids. (2022). Cardiff University.
- What is the Process of Ethyl Ethanoate Industrial Production? (2022). Guidechem.
- Oleic acid esterification with ethanol under continuous water removal conditions. (2008).
- US6809217B1 - Process for the preparation of ethyl acetate.
Sources
- 1. GB2106507A - Erucic acid esters - Google Patents [patents.google.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitepress.org [scitepress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. Purification [chem.rochester.edu]
- 14. chembam.com [chembam.com]
Technical Support Center: Overcoming Matrix Effects in Ethyl Erucate Quantification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quantifying ethyl erucate in various biological and commercial matrices. Matrix effects are a significant challenge in analytical chemistry, often leading to inaccurate and unreliable results. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you develop robust and self-validating analytical methods.
Part 1: Foundational Concepts in this compound Analysis
Q1: What are matrix effects, and why are they a critical issue in the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's response (in this case, this compound) due to the presence of other co-extracted components in the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to significant errors in quantification. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these effects primarily occur within the ion source, where co-eluting matrix components interfere with the ionization efficiency of the target analyte.[2][3] For Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can accumulate in the injector or on the column, affecting analyte transfer and stability.
This compound is often analyzed in complex matrices such as edible oils, biological tissues (plasma, meconium), and cosmetic formulations.[4][5][6] These matrices are rich in lipids, phospholipids, and other compounds that can co-extract with this compound, making them highly susceptible to matrix effects.[7][8] Ignoring these effects can lead to underestimation or overestimation of the analyte, compromising data integrity for safety assessments, quality control, and clinical studies.[2][9]
Q2: I am analyzing total erucic acid content, not just this compound. Do I need to perform a derivatization step for GC-MS analysis?
A2: Yes, derivatization is a mandatory step when analyzing erucic acid (a long-chain fatty acid) by GC-MS.[10] Free fatty acids are not sufficiently volatile for gas chromatography. The standard procedure is to convert them into their more volatile fatty acid methyl esters (FAMEs) through a process called transesterification or esterification.[11][12] Common derivatization reagents include boron trifluoride (BF₃) in methanol, methanolic hydrochloric acid (HCl), or sodium methoxide (NaOMe).[10][13]
It is crucial to select the right derivatization method, as some techniques can introduce artifacts. For instance, using chloroform in the initial extraction (like in a Folch method) followed by certain derivatization steps can cause the natural cis-isomer (erucic acid) to convert to its trans-isomer (brassidic acid), leading to an underestimation of the target analyte.[9] For this reason, extraction methods like Soxhlet with hexane are often preferred to minimize isomerization.[9][11]
If you are analyzing this compound directly and it is sufficiently volatile for your GC conditions, derivatization may not be necessary. However, high-molecular-weight esters can still pose challenges, sometimes requiring high-temperature GC methods.[5][14]
Part 2: Strategic Sample Preparation to Combat Matrix Effects
Q3: What is the most effective sample preparation strategy to minimize matrix interference before analysis?
A3: The most effective strategy is a multi-step approach that combines a robust extraction method with a targeted cleanup step. Solid-Phase Extraction (SPE) is a highly recommended and widely used technique for purifying lipid components from complex samples and reducing matrix complexity.[15][16] SPE provides a more selective and reproducible cleanup compared to traditional liquid-liquid extraction (LLE) methods, which can be labor-intensive and less efficient at removing interfering compounds.[8]
The choice of SPE sorbent is critical and depends on the nature of the matrix and the analyte. For isolating this compound (a relatively non-polar ester) from a lipid-rich matrix, a normal-phase sorbent like silica gel is often effective.[17][18] The protocol involves loading the sample extract onto the SPE cartridge and then using solvents of increasing polarity to selectively elute different lipid classes, thereby isolating the this compound fraction from more polar interfering compounds like phospholipids.[18][19]
Workflow Diagram: Selecting a Sample Preparation Strategy
This diagram outlines the decision-making process for choosing an appropriate sample preparation and analytical workflow.
Caption: Decision tree for sample preparation and quantification.
Q4: Can you provide a detailed protocol for Solid-Phase Extraction (SPE) to clean up an oil sample for this compound analysis?
A4: Certainly. This protocol is designed to separate the neutral lipid fraction (which includes this compound) from more polar lipids using a silica-based SPE cartridge.
Experimental Protocol: SPE Cleanup of Lipid Extracts
Objective: To isolate the neutral lipid fraction containing this compound from an oil or lipid extract.
Materials:
-
Silica SPE Cartridge (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Hexane (HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Methanol (HPLC Grade)
-
Nitrogen Evaporator
Methodology:
-
Cartridge Conditioning:
-
Place the silica SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 6 mL of hexane to remove any impurities and activate the sorbent. Do not let the cartridge go dry.
-
Follow with 6 mL of dichloromethane.
-
Finally, equilibrate the cartridge by passing 6 mL of hexane. Ensure a small layer of hexane remains on top of the sorbent bed.
-
-
Sample Loading:
-
Accurately weigh approximately 100 mg of the oil sample and dissolve it in 1 mL of hexane.
-
Carefully load the dissolved sample onto the conditioned SPE cartridge.
-
Allow the sample to slowly pass through the sorbent under gravity or with very light vacuum.
-
-
Fraction Elution:
-
Fraction 1 (Neutral Lipids): Place a clean collection tube under the cartridge. Elute the neutral lipids, including this compound, cholesterol esters, and triglycerides, by adding 10 mL of a hexane:dichloromethane (4:1, v/v) mixture.[18]
-
Fraction 2 (Free Fatty Acids & More Polar Lipids): Discard the first collection tube and place a new one. Elute free fatty acids and other more polar lipids using 10 mL of dichloromethane:methanol (98:2, v/v). This fraction is typically discarded if this compound is the target.
-
Fraction 3 (Phospholipids): To strip the column completely, elute the highly polar phospholipids with 10 mL of methanol. This fraction is also discarded.
-
-
Sample Reconstitution:
-
Take the collected Fraction 1 and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a precise volume (e.g., 1 mL) of a suitable solvent (e.g., hexane for GC-MS or mobile phase for LC-MS) for analysis.
-
This procedure effectively separates the analyte of interest from matrix components that could cause interference.[17][19]
Part 3: Quantification Strategies and Troubleshooting
Q5: What is the best way to calibrate and quantify to ensure my results are accurate despite potential matrix effects?
A5: The gold standard for correcting matrix effects and variations in sample preparation is the use of a stable isotope-labeled internal standard (IS).[20] However, a specific labeled standard for this compound may not be readily available. The next best choice is a structural analog that is not present in the sample and behaves similarly during extraction and ionization. For fatty acid ester analysis, odd-numbered fatty acid esters like ethyl heptadecanoate are excellent internal standards.[4][21]
The IS is added at a known concentration to all samples, standards, and blanks at the very beginning of the sample preparation process.[22] Any loss of analyte during extraction or any signal suppression/enhancement in the MS source will affect the internal standard to a similar degree as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise quantification.[23]
If a suitable IS is not available, the next best approach is to use matrix-matched calibration standards .[1] This involves preparing your calibration curve in a blank matrix extract that is representative of your samples. This compensates for matrix effects but does not account for variability in extraction recovery between samples.[24][25]
Diagram: Mechanism of Ion Suppression in ESI-MS
This diagram illustrates how co-eluting matrix components can suppress the signal of the target analyte in an electrospray ionization source.
Caption: How matrix components reduce analyte signal in ESI-MS.
Q6: I'm observing significant signal suppression. How can I quantitatively measure the matrix effect and extraction efficiency?
A6: You can quantitatively assess these parameters by preparing three sets of samples, as described by Matuszewski et al. and widely adopted in validation guidelines.[2][24]
-
Set A (Neat Standard): Analyte spiked in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): A blank sample is extracted and processed, and the analyte is spiked into the final extract just before analysis.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the blank sample matrix before the extraction process begins.
By comparing the peak areas from these sets, you can calculate the key performance metrics.
Table 1: Calculation of Matrix Effect, Recovery, and Process Efficiency
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100 | ME < 100% : Ion SuppressionME > 100% : Ion EnhancementValues between 80-120% are often considered acceptable.[3] |
| Recovery (RE) | RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100 | Measures the efficiency of the sample preparation (extraction) process. |
| Process Efficiency (PE) | PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100 | Represents the overall efficiency of the entire analytical method, combining both extraction recovery and matrix effects. |
Performing these calculations during method development is crucial for creating a robust and reliable assay.[25][26] If the matrix effect is severe (e.g., < 70% or > 130%), further optimization of the sample cleanup or chromatography is required.[7]
References
-
Christie, W.W. (2010). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. In: Lipid Analysis. Springer. [Link]
-
Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321–341. [Link]
-
Zhu, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 283. [Link]
-
Aziz, M. N., et al. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151-159. [Link]
-
Wilde, M. J., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Foods, 11(6), 783. [Link]
-
Christie, W.W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
-
Shimadzu. (n.d.). Automation Of FAME Derivatization For Fatty Acid Profiling And Determination Of Erucic Acid In Canola Oil Using AOC-6000. Shimadzu Asia Pacific. [Link]
-
Wilde, M. J., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. MDPI. [Link]
-
Konieczna, L., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 23(14), 7523. [Link]
-
Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(4), 517-530. [Link]
-
ResearchGate. (n.d.). Erucic acid evaluation in rapeseed and canola oil by Fourier transform-infrared spectroscopy. [Link]
-
Japan Oil Chemists' Society. (n.d.). Quantitative Analysis of Erucic Acid in Rape Oil. [Link]
-
Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 38-47. [Link]
-
Mossoba, M. M., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(10), 3534-3540. [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(24), 5493-5502. [Link]
-
U.S. Environmental Protection Agency. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]
-
Modhave, Y., et al. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
-
ResearchGate. (n.d.). Extraction efficiency and matrix effect for alcohol markers in meconium. [Link]
-
Thierauf-Emberger, A., et al. (2014). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. BORIS Portal. [Link]
-
ResearchGate. (n.d.). Production and Enrichment of Erucic Acid Methyl Ester Analytical Standards from Natural Oils for Food Control Analysis. [Link]
-
Lendoiro, E., et al. (2010). Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 878(22), 1975-1981. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(11), 825-828. [Link]
-
Spietelun, A., et al. (2014). Green Approaches to Sample Preparation Based on Extraction Techniques. Molecules, 19(5), 6224-6269. [Link]
-
Lee, S., et al. (2017). Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International, 277, 166-178. [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 203-215. [Link]
-
Waters Corporation. (2021). Determining matrix effects in complex food samples. [Link]
-
University of Tartu. (n.d.). Quantitative estimation of matrix effect, recovery and process efficiency. [Link]
-
Queen's University Belfast. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass. [Link]
-
MSACL. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. [Link]
-
University of Western Australia. (n.d.). Quantitative and qualitative analysis of edible oils using HRAM MS with an atmospheric pressure chemical ionisation (APCI) source. [Link]
-
Lee, S., et al. (2017). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. ResearchGate. [Link]
-
Becalski, A., et al. (2013). Analysis of processing contaminants in edible oils. Part 2. Liquid chromatography-tandem mass spectrometry method for the direct detection of 3-monochloropropanediol and 2-monochloropropanediol diesters. Journal of Agricultural and Food Chemistry, 61(20), 4748-4757. [Link]
-
ResearchGate. (n.d.). Quantitative and qualitative analysis of edible oils using HRAM MS with an atmospheric pressure chemical ionisation (APCI) source. [Link]
-
ResearchGate. (n.d.). Content of Erucic Acid in Edible Oils and Mustard by Quantitative 13 C NMR. [Link]
-
Verrill, M., & Smith, D. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 737351. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com.sg [shimadzu.com.sg]
- 13. customs.go.jp [customs.go.jp]
- 14. Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Green Approaches to Sample Preparation Based on Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. aocs.org [aocs.org]
- 19. researchgate.net [researchgate.net]
- 20. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. msacl.org [msacl.org]
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- 25. pure.qub.ac.uk [pure.qub.ac.uk]
- 26. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Best practices for handling and storing high-purity ethyl erucate
Welcome to the Technical Support Center for high-purity ethyl erucate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting assistance, and best practices for the handling and storage of this versatile fatty acid ester. Our goal is to ensure the integrity of your experiments and the quality of your results by providing scientifically sound and practical guidance.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and storage of high-purity this compound.
1. What is high-purity this compound and what are its primary applications?
High-purity this compound (CAS No. 37910-77-3) is the ethyl ester of erucic acid, a long-chain monounsaturated omega-9 fatty acid. Its chemical formula is C24H46O2. In its high-purity form (typically ≥95%), it is a colorless to light yellow, clear oily liquid.
Due to its unique properties, it has several applications across various fields:
-
Drug Development: It is explored for use in drug delivery systems due to its biocompatibility and hydrophobic nature. High-purity is critical in these applications to avoid introducing contaminants that could affect drug efficacy or safety.
-
Cosmetics and Personal Care: It serves as an excellent emollient and skin-conditioning agent, providing a smooth and moisturizing feel in formulations.
-
Food Industry: It is used as a food additive and flavoring agent.
-
Research: In a laboratory setting, it is used as a reagent in organic synthesis and as a certified reference material for analytical applications like chromatography.
2. What are the critical storage conditions for maintaining the purity of this compound?
Maintaining the purity of this compound is paramount, as degradation can significantly impact experimental outcomes. As an unsaturated fatty acid ester, it is susceptible to oxidation. The primary degradation pathway is oxidation at the double bond, leading to the formation of peroxides, aldehydes, and other undesirable byproducts.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 0-8°C for short-term storage. For long-term storage, freezing at ≤ -16°C is recommended. | Lower temperatures significantly slow down the rate of oxidative degradation. |
| Atmosphere | Store under an inert gas such as argon or nitrogen. | This displaces oxygen, which is the primary driver of oxidation. |
| Light | Store in a dark place, protected from light. | Light can act as a catalyst for oxidative reactions. |
| Container | Use a tightly sealed glass container with a Teflon-lined closure. | Glass is inert and will not leach impurities. Teflon provides an excellent seal and is chemically resistant. Avoid plastic containers for long-term storage of organic solutions as they can leach impurities. |
3. Is this compound considered a hazardous substance?
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. It does not require a hazard pictogram, signal word, or specific hazard statements. However, it is always recommended to follow good laboratory practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and ensuring adequate ventilation.
4. What are the signs of degradation in this compound?
Degradation of this compound can be identified through several observational and analytical methods:
-
Visual Inspection: A change in color from colorless/light yellow to a darker yellow or brown can indicate degradation. The appearance of turbidity or sediment may also be a sign of impurity.
-
Odor: A rancid or off-odor can develop as a result of oxidative degradation products.
-
Analytical Testing:
-
Peroxide Value (PV): An increase in the peroxide value is a direct measure of the initial stages of oxidation.
-
Acid Value: An increase in the acid value can indicate hydrolytic degradation of the ester.
-
Gas Chromatography (GC): A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products can be observed.
-
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments involving high-purity this compound.
Diagram: Troubleshooting Low Yield in an this compound Reaction
A decision tree for troubleshooting low reaction yields.
Problem: Inconsistent results in cell-based assays.
-
Possible Cause 1: Contamination with endotoxins or other biologically active impurities.
-
Troubleshooting:
-
Verify the certificate of analysis (CofA) for the lot of this compound to check for endotoxin testing.
-
If not specified, consider filtering the this compound solution through a 0.22 µm filter before use in cell culture.
-
Source this compound from a supplier that guarantees low endotoxin levels for biological applications.
-
-
-
Possible Cause 2: Degradation of this compound leading to cytotoxic byproducts.
-
Troubleshooting:
-
Assess the age and storage conditions of your this compound stock.
-
Perform a purity check using GC or HPLC to look for degradation products.
-
Always use freshly prepared solutions from a properly stored stock.
-
-
Problem: Unexpected peaks in Gas Chromatography (GC) analysis.
-
Possible Cause 1: Thermal degradation in the GC inlet.
-
Troubleshooting:
-
Lower the inlet temperature.
-
Use a split injection instead of splitless to reduce the residence time in the hot inlet.
-
Ensure the use of a deactivated liner.
-
-
-
Possible Cause 2: Contamination from the solvent or sample preparation.
-
Troubleshooting:
-
Run a blank analysis of the solvent.
-
Review the sample preparation procedure for any potential sources of contamination.
-
-
-
Possible Cause 3: Degradation of the this compound stock.
-
Troubleshooting:
-
Analyze a freshly opened vial of high-purity this compound as a reference.
-
Compare the chromatogram of the reference to your sample.
-
-
Experimental Protocols
This section provides detailed step-by-step methodologies for key procedures related to the handling and quality control of high-purity this compound.
Protocol 1: Aliquoting and Storing High-Purity this compound
Objective: To properly aliquot and store high-purity this compound to minimize degradation and maintain its integrity for long-term use.
Materials:
-
High-purity this compound in its original container
-
Amber glass vials with Teflon-lined caps
-
Pipettes and sterile, disposable tips
-
Inert gas (argon or nitrogen) cylinder with a regulator and tubing
-
Freezer (-20°C)
Procedure:
-
Allow the original container of this compound to come to room temperature before opening to prevent condensation of moisture.
-
In a chemical fume hood or a well-ventilated area, carefully open the container.
-
Using a clean pipette, dispense the desired volume of this compound into the amber glass vials. It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.
-
Gently flush the headspace of each vial with a stream of inert gas for 10-15 seconds.
-
Immediately and tightly seal the vials with the Teflon-lined caps.
-
Label each vial with the compound name, concentration (if diluted), date of aliquoting, and storage conditions.
-
Place the vials in a freezer at ≤ -16°C for long-term storage.
Diagram: Proper Storage Workflow
A workflow for aliquoting and storing this compound.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify potential impurities or degradation products using gas chromatography with a flame ionization detector (GC-FID).
Materials and Equipment:
-
Gas chromatograph with FID
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column)
-
High-purity this compound sample
-
Hexane (or other suitable solvent), HPLC grade
-
Autosampler vials with caps
GC Conditions (Example):
-
Column: e.g., Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm)
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 15 min
-
-
Inlet:
-
Temperature: 250°C
-
Split ratio: 50:1
-
-
Detector (FID):
-
Temperature: 260°C
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 mg/mL).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Analysis: Run the GC method and acquire the chromatogram.
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time (determined by running a standard if necessary).
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
Analyze any additional peaks to identify potential impurities or degradation products.
-
References
-
Vitol.com. (2019). SAFETY DATA SHEET - Fatty acid methyl esters. Retrieved from [Link]
- Carl ROTH. (2022).
Technical Support Center: Resolving Co-elution Issues in the Chromatographic Analysis of Ethyl Erucate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming the common challenge of co-elution in the chromatographic analysis of ethyl erucate. By understanding the underlying principles of separation science, you can effectively troubleshoot and optimize your analytical methods.
Introduction: The Challenge of this compound Co-elution
This compound, a long-chain fatty acid ethyl ester (FAEE), is of significant interest in various fields, including biodiesel production and as a biomarker for alcohol consumption.[1][2][3] However, its chromatographic analysis is frequently complicated by co-elution with other structurally similar lipids, particularly its isomers. This can lead to inaccurate quantification and misidentification. Effective separation is therefore critical for reliable analysis.[4]
This guide provides a structured approach to diagnosing and resolving these co-elution issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a broad or shouldered peak for this compound. How can I confirm if this is a co-elution issue?
A1: Initial Diagnosis of Co-elution
A distorted peak shape, such as fronting, tailing, or the appearance of a shoulder, is a primary indicator of co-elution.[5] While a perfectly symmetrical peak can still mask a co-eluting compound, asymmetry is a strong clue.[5]
Diagnostic Workflow:
-
Visual Inspection: Examine the chromatogram for any deviation from a symmetrical Gaussian peak shape. A "shoulder" is a distinct indicator that two or more compounds are eluting very close to one another.[5]
-
Detector-Assisted Peak Purity Analysis:
-
Diode Array Detector (DAD/PDA): If using HPLC with a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[5]
-
Mass Spectrometry (MS): When using GC-MS or LC-MS, you can analyze the mass spectra across the elution profile of the peak . A change in the fragmentation pattern or the emergence of different m/z values across the peak is a definitive sign of co-elution.[5]
-
Troubleshooting Decision Tree:
Caption: A decision-making workflow for diagnosing co-elution issues.
Q2: My primary co-eluting species are isomers of this compound. How can I improve their separation?
A2: Optimizing Isomer Separation
Separating isomers, which have identical mass and often similar polarities, is a significant challenge. The key is to exploit subtle differences in their structure and interaction with the stationary phase.
Strategies for Isomer Resolution:
-
Column Selection is Critical: The choice of the stationary phase is the most influential factor in separating isomers.[6]
-
For Gas Chromatography (GC): Highly polar cyanopropyl-based columns are the industry standard for separating fatty acid methyl and ethyl esters (FAMEs and FAEEs), especially cis/trans isomers.[7][8][9][10][11] The high polarity provides enhanced selectivity for the double bonds present in these molecules.[8][9] Columns like the Rt-2560 or those with a high cyanopropyl content (e.g., HP-88) are excellent choices.[7][11] Non-polar columns, which separate primarily by boiling point, are generally not suitable for isomer separation of FAMEs.[12]
-
For High-Performance Liquid Chromatography (HPLC): Reversed-phase columns, such as C18 or C30, are commonly used. For challenging separations, consider columns with different selectivities, such as those with phenyl-hexyl phases, which can offer alternative pi-pi interactions.
-
-
Mobile Phase/Carrier Gas Optimization:
-
GC Carrier Gas: Ensure you are operating at the optimal linear velocity for your carrier gas (typically helium or hydrogen). This maximizes column efficiency.
-
HPLC Mobile Phase: To increase retention and improve the chances of separation, weaken the mobile phase.[5] For reversed-phase chromatography, this means increasing the proportion of the aqueous component (e.g., water) relative to the organic solvent (e.g., acetonitrile or methanol).
-
-
Temperature Programming (for GC): A slower oven temperature ramp rate will generally improve the resolution between closely eluting compounds, although it will also increase the analysis time.[6] Experiment with reducing the ramp rate in the region where the isomers elute.
Experimental Protocol: Optimizing GC Temperature Program for Isomer Separation
-
Initial Isothermal Hold: Start with an initial oven temperature that allows for good focusing of the analytes on the column head. Hold for 1-2 minutes.
-
Initial Ramp: Increase the temperature at a moderate rate (e.g., 10-15°C/min) to elute earlier, more volatile components.
-
Shallow Ramp for Isomer Elution: In the temperature range where this compound and its isomers are expected to elute, decrease the ramp rate significantly (e.g., 1-3°C/min). This will increase the time the analytes spend interacting with the stationary phase, enhancing separation.[13]
-
Final Ramp and Hold: After the isomers have eluted, increase the ramp rate to elute any remaining high-boiling compounds and clean the column. Hold at the final temperature for several minutes.
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Initial Temp | 150°C (hold 2 min) | 150°C (hold 2 min) | No change needed. |
| Ramp 1 | 10°C/min to 240°C | 10°C/min to 200°C | Standard ramp for early eluters. |
| Ramp 2 | N/A | 2°C/min to 220°C | Slower ramp to improve resolution of target isomers. |
| Ramp 3 | N/A | 15°C/min to 240°C | Faster ramp to expedite the end of the run. |
| Final Hold | 240°C (hold 5 min) | 240°C (hold 5 min) | Ensures all components have eluted. |
Q3: I have tried optimizing my method, but co-elution persists. What are my next steps?
A3: Advanced Troubleshooting Techniques
When standard optimizations are insufficient, more advanced strategies may be necessary.
Advanced Strategies:
-
Change in Selectivity: If you are still facing co-elution, you may have a selectivity issue.[14] This means the chosen stationary and mobile phases are not capable of differentiating between the co-eluting compounds.
-
GC: Switch to a column with a different stationary phase chemistry. For example, if you are using a polyethylene glycol (WAX) type column, switch to a high-cyanopropyl column for a different separation mechanism.[7][10]
-
HPLC: Change the organic modifier in your mobile phase (e.g., from methanol to acetonitrile, or vice-versa) or use a different column chemistry (e.g., C18 to a phenyl-hexyl or embedded polar group column).
-
-
Multi-Dimensional Chromatography (GCxGC): For extremely complex samples where co-elution is unavoidable in a single dimension, comprehensive two-dimensional gas chromatography (GCxGC) can provide a powerful solution. This technique uses two columns with different selectivities to provide a much higher peak capacity.[8][9]
Workflow for Advanced Troubleshooting:
Caption: Troubleshooting steps when initial optimizations are insufficient.
References
- Agilent Technologies. (2005).
- Delmonte, P., et al. (2006). Evaluation of new stationary phases for the separation of fatty acid methyl esters.
- Delmonte, P., et al. (2006). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters.
- Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique. Fisher Scientific.
- Hoh, E., et al. (2013). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Analytical and Bioanalytical Chemistry, 405(18), 6087-6094.
- David, F., et al. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
- El-Hamouz, A., et al. (2014). Optimization of bacterial fatty acid methyl esters separation by gas chromatography-Mass spectrometry.
- Christie, W. W. (1998).
- Wojtowicz, A., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. PMC.
- Wojtowicz, A., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach.
- Agilent Technologies. (n.d.).
- Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub.
- Wojtowicz, A., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Scilit.
- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs). Benchchem.
- David, F., et al. (2015). Dependence between Characteristic Temperature and Elution Temperature in Temperature Programmed Gas Chromatography – Part I: Influence of Initial Temperature and Heating Rate.
- Christie, W. W. (2007).
- Christie, W. W. (2007).
- Delmonte, P., et al. (2012). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of the American Oil Chemists' Society, 89(9), 1559-1571.
- Sigma-Aldrich. (n.d.). GC Analyses of FAMEs by Boiling Point Elution. Sigma-Aldrich.
- de Oliveira, L. E., et al. (2019). Ethyl ester composition of biodiesels and their blends.
- de la Fuente, C., et al. (2016).
- Axion Labs. (n.d.).
- Shelake, A., et al. (2024). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919.
- Al-Qassab, H., et al. (2022). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC.
- Rahman, M., et al. (2018). Development of a simple RP-HPLC method for the determination of EDTA residue in pharmaceutical clean-in-place (CIP). Journal of Analytical & Pharmaceutical Research, 7(5).
- Reddit User. (2023). Co-elution during column. r/OrganicChemistry.
- Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
- Kaluzny, M. A., et al. (1985). Purification of erucic acid by preparative high-performance liquid chromatography and crystallization.
- Van der Meeren, P., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Foods, 11(6), 841.
- Reddit User. (2023).
- Chinese Patent Office. (2021). Method for simultaneously and quantitatively detecting erucamide and ethylene bis-stearamide.
- Van der Meeren, P., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products.
- Peterson, C. L., et al. (1996). ETHYL ESTER OF RAPESEED USED AS A BIODIESEL FUEL-A CASE STUDY*. Bioresource Technology, 56(1), 1-7.
- Kokot, Z. J., et al. (2021).
- Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Kaluzny, M. A., et al. (1985).
- Rakopoulos, D. C., et al. (2014). Fuel Quality Assessment of Ethyl Esters Produced from Vegetable Oils and Their Blends With Petroleum Diesel.
- Diehl, J. W., et al. (2009). Determination of Total Biodiesel Fatty Acid Methyl, Ethyl Esters, and Hydrocarbon Types in Diesel Fuels by Supercritical Fluid Chromatography-Flame Ionization Detection.
- Kruve, A., et al. (2021).
Sources
- 1. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 12. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. m.youtube.com [m.youtube.com]
Minimizing Ethyl Erucate Isomerization During Sample Preparation: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with ethyl erucate and face the analytical challenge of its isomerization. Here, we provide in-depth, field-proven insights and troubleshooting solutions to maintain the integrity of your samples.
Understanding the Challenge: The "Why" of Isomerization
This compound is the ethyl ester of erucic acid (cis-13-docosenoic acid), a monounsaturated omega-9 fatty acid[1]. Its value in research and industry often depends on its specific chemical structure, particularly the cis configuration of its double bond. However, this double bond is also a point of vulnerability.
Isomerization is the process where the cis double bond converts to a more thermodynamically stable trans configuration, forming ethyl brassidate . This structural change can significantly alter the molecule's physical and biological properties, leading to inaccurate quantification and misinterpretation of experimental results.
The primary drivers of this unwanted conversion during sample preparation are:
-
Heat: Excessive temperatures provide the activation energy needed to break and reform the pi-bond in the trans configuration.
-
Acid/Base Catalysts: Strong acids or bases, often used in esterification or transesterification reactions, can protonate the double bond or facilitate a radical-mediated mechanism, promoting isomerization[2].
-
Light: Exposure to UV light can generate free radicals, which catalyze the cis-to-trans conversion.
-
Time: Prolonged exposure to any of the above conditions increases the extent of isomerization.
Caption: Factors driving the isomerization of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and preparation of samples containing this compound.
Q1: My GC analysis shows an unexpected peak eluting near this compound. Could this be an isomer?
A: Yes, this is a classic sign of isomerization. The unexpected peak is likely ethyl brassidate (trans-isomer). Trans isomers are generally more linear and less polar than their cis counterparts, causing them to have different retention times on gas chromatography (GC) columns. To confirm, you should:
-
Analyze a Standard: Inject a certified standard of ethyl brassidate to confirm its retention time.
-
Use an Appropriate GC Column: Ensure you are using a highly polar capillary column, such as one with a cyanosilicone stationary phase (e.g., BPX-70, SP-2560), which is specifically designed to separate cis and trans fatty acid isomers[3][4]. Standard non-polar columns may not provide adequate resolution.
Q2: I'm preparing fatty acid ethyl esters (FAEEs) from an oil. Which esterification method is least likely to cause isomerization?
A: The choice of catalyst and reaction conditions is critical.
-
Avoid Harsh Acid Catalysis: Traditional methods using strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol/ethanol at high temperatures (refluxing for hours) are major culprits for isomerization[5].
-
Recommended Mild Methods:
-
Base-Catalyzed Transesterification: A rapid and effective method at room temperature. Using 0.5 M KOH or NaOH in methanol/ethanol for 5-10 minutes is often sufficient for triglycerides and minimizes thermal stress[6].
-
Boron Trifluoride (BF₃)-Methanol/Ethanol: This is a common and effective acidic catalyst, but conditions must be controlled. AOCS Official Method Ce 2-66 suggests heating for only a short period (5-10 minutes) until fat globules dissolve, followed by the addition of the BF₃ reagent[6]. It is generally milder than HCl or H₂SO₄[7].
-
Acetyl Chloride in Alcohol: This reagent generates HCl in situ and can be used for esterification under milder conditions (e.g., 50°C) compared to traditional refluxing methods[8].
-
Q3: Can my sample isomerize during storage, even before preparation begins?
A: Absolutely. Sample integrity begins with proper storage.
-
Temperature: Store this compound standards and lipid samples at -20°C or lower [6][9].
-
Atmosphere: Oxygen can lead to oxidation, which produces radicals that can promote isomerization. Store samples under an inert atmosphere (nitrogen or argon).
-
Light: Protect samples from light by using amber vials or storing them in the dark[10].
Q4: I need to remove the solvent after my sample preparation. Can I use a rotary evaporator?
A: Caution is advised. While a rotary evaporator is efficient, it can be a source of excessive heat.
-
Use Low Temperatures: Keep the water bath temperature as low as possible, ideally below 40°C.
-
Don't Evaporate to Complete Dryness: Concentrating the sample to a small volume is safer than complete dryness. Over-drying can expose the analyte to high temperatures and oxygen once the solvent is gone.
-
Use a Nitrogen Stream: For small volumes, evaporating the solvent under a gentle stream of nitrogen at room temperature is a much safer alternative[6].
Best Practices: A Validated Protocol for Minimizing Isomerization
This protocol outlines a workflow for preparing fatty acid ethyl esters (FAEEs) from a triglyceride oil sample, with critical steps highlighted to prevent isomerization.
Caption: Recommended workflow for FAEE preparation.
Step-by-Step Methodology
-
Sample Aliquoting & Internal Standard Addition:
-
Accurately weigh approximately 25 mg of oil into a screw-cap glass tube.
-
Add an appropriate internal standard (e.g., ethyl heptadecanoate) for accurate quantification.
-
Rationale: Precise measurement is key to quantitative accuracy. The internal standard corrects for variations in extraction and injection.
-
-
Mild Saponification/Transesterification (Base-Catalyzed):
-
Add 1.5 mL of 0.5 M potassium hydroxide (KOH) in anhydrous ethanol.
-
Cap the tube tightly and vortex vigorously for 5 minutes at room temperature.
-
Rationale: This rapid, room-temperature base-catalyzed method efficiently converts triglycerides to ethyl esters without the need for heat, which is a primary driver of isomerization[6].
-
-
Neutralization & Completion (Optional Mild Acid Step):
-
This step is for samples containing free fatty acids that do not esterify under basic conditions. If your sample contains significant free erucic acid, a mild acid-catalyzed step is needed.
-
Add 2 mL of 1.0 M sulfuric acid in anhydrous ethanol.
-
Cap tightly and heat in a water bath or heating block at 60°C for 15 minutes .
-
Rationale: Using a precisely controlled, low temperature for a short duration minimizes thermal stress while ensuring complete esterification of free fatty acids. This is a compromise to avoid the harsh conditions of prolonged refluxing[11].
-
-
Extraction:
-
After cooling the sample to room temperature, add 1.5 mL of high-purity hexane.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge for 5 minutes to achieve a clean separation of the hexane (upper) and aqueous/ethanolic (lower) layers.
-
Rationale: Hexane is a non-polar solvent that efficiently extracts the non-polar FAEEs, leaving polar contaminants behind.
-
-
Sample Transfer and Analysis:
-
Carefully transfer the upper hexane layer to an amber GC vial.
-
Analyze the sample as soon as possible via GC-FID. If immediate analysis is not possible, store the vial at -20°C under nitrogen.
-
Rationale: Prompt analysis prevents potential degradation or isomerization from exposure to light and ambient temperatures.
-
Quantitative Analysis: Confirming Your Sample's Integrity
The final step is to verify that your preparation was successful. Gas Chromatography is the standard method for this analysis[3][12].
| Parameter | Recommendation | Rationale |
| GC Column | Highly Polar Capillary Column (e.g., SP-2560, CP-Sil 88, BPX-70). Length: 60-100 m. | Essential for achieving baseline separation between cis (this compound) and trans (ethyl brassidate) isomers[3]. Longer columns provide better resolution. |
| Injector Temp. | ≤ 250°C | Minimizes the risk of on-column thermal isomerization during sample injection. |
| Oven Program | Start at a lower temperature (e.g., 100°C) and use a controlled ramp (e.g., 4-8°C/min) up to ~240°C. | A temperature program provides better separation across a range of fatty acid esters compared to an isothermal run. |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity and a wide linear range for quantitative analysis of fatty acid esters. |
By implementing these rigorous sample preparation, handling, and analysis protocols, you can confidently minimize the risk of isomerization and ensure the accuracy and reliability of your experimental data.
References
-
Ratnayake, W.M.N. (2004). Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry. Journal of AOAC International, 87(2), 523-539. [Link]
-
AOCS. (2011). AAFCO Update on AOCS Fatty Acid Composition Methods. American Oil Chemists' Society. [Link]
-
Ravi Kiran, C., Reshma, M.V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-155. [Link]
-
Al-Alawi, A. (2012). Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines. Sains Malaysiana, 41(1), 63-69. [Link]
-
Ravi Kiran, C., Reshma, M.V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites. [Link]
-
Ravi Kiran, C., Reshma, M.V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. ResearchGate. [Link]
-
Liu, W., et al. (2018). Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat. Grasas y Aceites, 69(3), e258. [Link]
-
AOCS. Fatty Acids by GC. AOCS Methods. [Link]
-
AOCS. (2017). Preparation of Methyl Esters of Fatty Acids. AOCS Official Method Ce 2-66. [Link]
-
Christie, W.W. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
Carvalho, A.P., & Malcata, F.X. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. FAO AGRIS. [Link]
-
Liu, W., et al. (2018). Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat. Grasas y Aceites. [Link]
-
Liu, W., et al. (2018). Cis-trans isomerization of unsaturated fatty acids in edible oils to prepare trans fat. ResearchGate. [Link]
-
Hoshi, M., Williams, M.C., & Harwood, H.J. Jr. (1976). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 17(3), 239-242. [Link]
- Jernejc, K., & Cimerman, A. (1992). Method for esterification of free fatty acids in triglycerides.
-
Coro, J., et al. (2007). Thermal Stability of Oleic Acid and Ethyl Linoleate. University of Zaragoza. [Link]
-
Wikipedia. (2024). Erucic acid. Wikipedia. [Link]
Sources
- 1. Erucic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. library.aocs.org [library.aocs.org]
- 7. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies [agris.fao.org]
- 8. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accustandard.com [accustandard.com]
- 10. tdx.cat [tdx.cat]
- 11. EP1921131A1 - Method for esterification of free fatty acids in triglycerides - Google Patents [patents.google.com]
- 12. ukm.my [ukm.my]
Selecting the appropriate GC column for ethyl erucate separation
Welcome to the comprehensive technical support guide for the gas chromatographic (GC) analysis of ethyl erucate. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the appropriate GC column and troubleshooting common analytical challenges. Our approach moves beyond simple step-by-step instructions to explain the fundamental principles behind the experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for this compound analysis?
A1: The most critical factor is the stationary phase polarity . The principle of "like dissolves like" is fundamental in gas chromatography.[1] this compound is a long-chain fatty acid ethyl ester (FAEE), which is a relatively nonpolar molecule but possesses a polar ester group. The choice of stationary phase will dictate the retention and selectivity of the separation.
-
For general-purpose analysis and quantification , a mid-polarity column, such as one with a polyethylene glycol (PEG) or "wax" stationary phase (e.g., DB-WAX, HP-INNOWax), is an excellent starting point.[2] These columns provide good peak shape and retention for fatty acid esters. A collaborative study on fish oil ethyl esters successfully utilized a bonded polyglycol column.[3]
-
For separations requiring resolution from other fatty acid esters based on degree of unsaturation , a more polar stationary phase is required. Highly polar cyanopropyl-substituted columns (e.g., HP-88, CP-Sil 88, Rt-2560) are the columns of choice.[2][4] These phases provide selectivity for cis and trans isomers and separate esters with the same carbon number but different numbers of double bonds.[4]
-
For simple separations or when analyzing this compound in a non-complex matrix , a nonpolar stationary phase, such as a 5% phenyl/95% methylpolysiloxane (e.g., DB-5, HP-5MS), can also be used.[5][6] On these columns, elution is primarily based on boiling point.
Q2: Do I need to derivatize this compound before GC analysis?
A2: No, derivatization is generally not necessary for this compound. It is a fatty acid ethyl ester (FAEE) and is sufficiently volatile for GC analysis.[5] Derivatization is typically performed on free fatty acids (e.g., erucic acid) to convert them into their more volatile and less polar ester forms (like methyl or ethyl esters) to improve peak shape and prevent adsorption in the GC system.[2] Since you are starting with the ethyl ester, this step has effectively already been done.
Q3: What are the ideal column dimensions (length, internal diameter, film thickness) for analyzing this compound?
A3: The ideal column dimensions depend on the complexity of your sample and the desired resolution and analysis time.
| Column Parameter | Recommendation | Rationale |
| Length | 30 m | Provides the best balance of resolution, analysis time, and required column head pressure for most applications.[7] |
| 60 m or 100 m | Use for complex samples containing many fatty acid esters or for resolving closely eluting isomers.[2][4] | |
| Internal Diameter (I.D.) | 0.25 mm | Offers a good compromise between efficiency (narrow peaks) and sample capacity.[1][7] |
| 0.18 mm or 0.10 mm | For high-efficiency, fast GC applications, but requires a GC system capable of higher pressures.[7] | |
| 0.32 mm or 0.53 mm | "Wide-bore" columns with higher sample capacity, suitable for trace analysis or when interfacing with certain detectors. | |
| Film Thickness | 0.25 µm | A standard film thickness suitable for most this compound applications. |
| 0.15 µm or 0.20 µm | Thinner films are good for high molecular weight analytes like this compound, as they reduce retention and allow for lower elution temperatures, minimizing column bleed. | |
| 0.50 µm | Thicker films increase retention and are best for more volatile compounds. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the GC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing Peaks)
Symptom: The peak for this compound is asymmetrical, with a "tail" extending after the peak maximum.
Causality: Peak tailing for long-chain esters is often caused by secondary retention mechanisms, where the analyte interacts with "active sites" within the GC system.[4][8] These active sites are typically polar silanol (Si-OH) groups found in the inlet liner, on glass wool, or at the head of the column.[4][6]
Troubleshooting Workflow:
A troubleshooting flowchart for peak tailing.
Solutions:
-
Use a Deactivated Inlet Liner: Standard glass liners have active silanol groups. Always use a deactivated (silylated) liner to minimize these interactions.[8] If your liner contains glass wool, ensure it is also deactivated.
-
Proper Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet.[6] A poor cut can expose active sites.
-
Column Maintenance: Active sites can develop at the front of the column due to the deposition of non-volatile sample residues. Trim 10-20 cm from the front of the column to restore performance.[6]
-
Check for Contamination: Contamination in the injector can lead to peak tailing.[9] Clean the injector and replace the septum and liner.[9]
Issue 2: Reduced Response or No Peak (Inlet Discrimination)
Symptom: The peak area for this compound is smaller than expected, or absent, especially when compared to lower boiling point compounds in the same sample.
Causality: This is a classic symptom of inlet discrimination . This compound is a high-molecular-weight, high-boiling-point compound (Boiling Point: 232-234 °C at 8.5 mmHg).[10] In a hot split/splitless inlet, lower boiling point compounds vaporize quickly and are transferred to the column, while higher boiling point compounds may not vaporize completely or may condense on cooler parts of the syringe needle, preventing their complete transfer to the column.[11][12]
Solutions:
-
Optimize Inlet Temperature: A higher inlet temperature can help ensure the complete and rapid vaporization of this compound.[11] A typical starting point is 250-300 °C. However, be cautious not to exceed the thermal stability of your analyte or column.
-
Use a Liner with Glass Wool: A deactivated glass wool plug in the liner can aid in the vaporization of high-boiling analytes by providing a larger surface area for heat transfer and trapping non-volatile residues.[13]
-
Injection Technique: A fast injection speed is crucial to minimize the time the syringe needle spends in the hot inlet, reducing the chance of partial sample evaporation from the needle.[12]
-
Consider a Different Inlet: For highly accurate and reproducible analysis of high-boiling compounds, a cool on-column (COC) or programmed temperature vaporizer (PTV) inlet is superior as they eliminate discrimination issues.[14]
Issue 3: Ghost Peaks and Carryover
Symptom: You observe a peak for this compound in a blank solvent injection that was run after a concentrated sample.
Causality: Carryover occurs when a portion of the analyte from a previous injection is retained in the system and elutes in a subsequent run.[15] For a high-boiling compound like this compound, this can happen in several places:
-
Syringe: Residue can remain in the syringe.
-
Inlet: Adsorption onto the septum, liner, or metal surfaces of the inlet.
-
Column: Incomplete elution from the column during the previous run.
Troubleshooting Workflow:
A systematic approach to diagnosing carryover.
Solutions:
-
Optimize Syringe Wash: Ensure your autosampler's wash routine is effective. Use a strong solvent that readily dissolves this compound and use multiple wash and rinse cycles.
-
Increase Final Oven Temperature and Hold Time: Make sure the end of your GC oven program is hot enough and long enough to elute all the this compound from the column. A post-run "bake-out" at the column's maximum isothermal temperature limit for a few minutes can clean the column.[7][16]
-
Clean the Inlet: Regularly replace the septum and inlet liner. Non-volatile residues can build up in the liner, acting as a reservoir for analytes that can bleed out in later runs.
-
Reduce Injection Volume: Injecting too large a volume of a concentrated sample can overload the inlet and column, leading to carryover.[7]
Experimental Protocols
Protocol 1: Recommended GC Column Conditioning
Causality: New GC columns contain residual solvents and manufacturing impurities. They also need to be thermally conditioned to ensure the stationary phase is stable and evenly distributed, which is critical for achieving a stable baseline and reproducible retention times.
Procedure:
-
Installation: Install the column in the GC inlet but leave the detector end disconnected. This prevents contamination of the detector during conditioning.
-
Carrier Gas Flow: Set a carrier gas flow rate appropriate for the column I.D. (e.g., 1-2 mL/min for a 0.25 mm I.D. column). Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove oxygen.
-
Temperature Program:
-
Set the initial oven temperature to 40 °C.
-
Ramp the temperature at 10 °C/min to 20 °C above the highest anticipated operating temperature of your analytical method.
-
Crucially, do not exceed the column's maximum isothermal temperature limit. This information is provided on the column's box or tag.
-
-
Hold: Hold at this temperature for 1-2 hours. For highly sensitive detectors like a mass spectrometer (MS), a longer conditioning time (overnight) may be beneficial.
-
Cooldown and Connection: Cool the oven down. Connect the column to the detector, ensuring a leak-free connection.
-
Verification: Run a blank temperature program (without injection) to ensure the baseline is stable and free of excessive bleed.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GC carryover - Chromatography Forum [chromforum.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. aocs.org [aocs.org]
- 11. adkllabs.com.au [adkllabs.com.au]
- 12. 3-7 Discrimination | Technical Information | GL Sciences [glsciences.com]
- 13. Reducing GC Inlet Discrimination | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 16. researchgate.net [researchgate.net]
Calibration curve issues in ethyl erucate quantitative analysis
Technical Support Center: Ethyl Erucate Quantitative Analysis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the quantitative analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals who rely on accurate chromatographic quantification. Achieving a robust and reliable calibration curve is the cornerstone of any valid quantitative method. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, understand the science behind the solutions, and ensure the integrity of your results.
Troubleshooting Guide: Diagnosing and Solving Calibration Curve Issues
This section addresses the most frequently encountered and challenging problems during the development and execution of quantitative methods for this compound.
Question 1: Why is my calibration curve for this compound not linear (e.g., R² value < 0.995)?
A low coefficient of determination (R²) indicates that the data points do not fit well to a straight line, which undermines the core assumption of a linear relationship between concentration and response. This is one of the most common issues and can stem from several sources.
Cause A: Inappropriate Concentration Range
-
The Science: Every detector has a finite linear dynamic range. At very high concentrations, the detector can become saturated, leading to a plateau in the signal response; this is a common issue with Flame Ionization Detectors (FID) used in Gas Chromatography (GC).[1][2] Conversely, at very low concentrations, the signal-to-noise ratio (S/N) is poor, leading to higher relative error and variability, which can also skew the linear fit.[2] An improperly chosen range that includes these non-linear regions will inevitably result in a poor R² value.
-
Troubleshooting Protocol: Range-Finding Experiment
-
Literature Review: Begin by searching for established methods for this compound or similar long-chain fatty acid ethyl esters (FAEEs) to find a typical working concentration range for your instrumentation (e.g., GC-FID).
-
Prepare a High-Concentration Stock: Prepare a single, high-concentration stock solution of your certified this compound reference standard.
-
Create a Wide-Range Dilution Series: Prepare a series of at least 7-10 standards from this stock via serial dilution, covering a very broad range (e.g., several orders of magnitude, from ~0.1 µg/mL to ~1000 µg/mL).
-
Analyze and Plot: Inject each standard and plot the peak area versus concentration.
-
Identify the Linear Region: Visually inspect the plot to identify the concentration at which the response begins to plateau (the upper limit) and the point where the signal becomes noisy or unreliable (the lower limit). Your working calibration range must fall well within these two points.
-
Cause B: Standard Preparation Errors
-
The Science: The accuracy of your calibration curve is entirely dependent on the accuracy of your standards. Errors in weighing the reference material, imprecise volume measurements during dilution, or using a volatile solvent that evaporates over time can introduce significant, non-systematic errors that destroy linearity.[1]
-
Best Practices for Standard Preparation:
-
Use a Certified Reference Material (CRM): Always use a high-purity, certified standard of this compound.
-
Calibrated Equipment: Use an analytical balance for weighing and Class A volumetric flasks and calibrated micropipettes for all dilutions.
-
Solvent Choice: Dissolve this compound in a high-purity, non-volatile solvent in which it is highly soluble, such as iso-octane or n-hexane for GC analysis.[3]
-
Sequential Preparation: Prepare a primary stock solution at a high concentration, and then create intermediate stocks from which you prepare your final working standards. This minimizes the propagation of dilution errors.
-
Cause C: Chromatographic & Instrumental Issues
-
The Science: A calibration curve assumes that the instrumental response is consistent and proportional for a given analyte. Poor chromatography, such as peak tailing, fronting, or co-elution with an interfering compound, means the integration algorithm cannot accurately measure the peak area, leading to inconsistent results.[1] Likewise, an inconsistent injection volume from a faulty autosampler or poor manual injection technique will directly impact the response.
-
Workflow for Method Optimization:
[3][4] * Check Injection System: Clean the injector port and replace the liner and septum. If using an autosampler, verify its precision by making at least 5-6 replicate injections of the same standard; the Relative Standard Deviation (%RSD) of the peak areas should be less than 2%.
Question 2: Why does my calibration curve have a significant positive y-intercept?
A y-intercept that is significantly greater than zero suggests that there is a measurable response even when the analyte concentration is theoretically zero. [5]This is a classic sign of a systematic error.
Cause A: Contamination
-
The Science: A positive intercept is often caused by contamination in the blank. [6]This can come from the solvent used to prepare standards, contaminated glassware, or carryover from a previous high-concentration sample in the injection system. The contaminant contributes a constant signal to every standard, artificially shifting the entire curve upwards.
-
Troubleshooting Protocol: Blank Analysis
-
Prepare a True Blank: Use the exact same solvent (from the same bottle) that you use for your standards.
-
Inject the Blank: Run the blank using your analytical method.
-
Analyze the Chromatogram: Examine the chromatogram at the retention time of this compound. An ideal blank shows only baseline noise. If a peak is present, you have a contamination issue.
-
Isolate the Source: Systematically check for the source by using fresh, high-purity solvent, meticulously cleaned glassware, and running multiple solvent injections to wash the injector and column.
Caption: A contaminated blank adds a constant response, causing a positive y-intercept. -
Cause B: Matrix Effects
-
The Science: When analyzing this compound in a complex sample (e.g., extracted from a food product, biological tissue, or a biodiesel mixture), other co-extracted compounds (the "matrix") can interfere with the detector's response. [7][8][9]Ion enhancement can cause an artificially high response, leading to a positive y-intercept if the effect is also present in the blank matrix.
-
Mitigation Strategy: Matrix-Matched Calibration
-
Obtain a Blank Matrix: Secure a sample of the matrix that is known to be free of this compound.
-
Prepare Matrix-Matched Standards: Prepare your entire calibration curve by spiking the known amounts of this compound standard into the blank matrix extract.
-
Process and Analyze: Process these matrix-matched standards exactly as you would your unknown samples.
-
Generate the Curve: This new curve will account for any consistent signal enhancement or suppression from the matrix, resulting in a more accurate quantification of the true samples.
-
Question 3: My R² is >0.995 and my intercept is near zero, but my Quality Control (QC) sample results are inaccurate or imprecise. What is the problem?
This scenario indicates that while your standards are well-prepared and your instrument is responding linearly, there is a disconnect when analyzing samples that undergo a full preparation procedure.
Cause A: Inconsistent Sample Preparation & Recovery
-
The Science: The extraction of this compound from a complex matrix is rarely 100% efficient. [10]If the recovery is low and, more importantly, variable from sample to sample, your final calculated concentrations will be inaccurate and imprecise, even with a perfect calibration curve. [11]This variability can arise from slight differences in extraction time, solvent volumes, or mixing efficiency.
-
Solution: The Power of an Internal Standard (IS) An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. [12][13]It is added at a fixed, known concentration to every sample, standard, and QC before any extraction or processing steps.
-
How it Works: Any physical loss of the analyte (this compound) during sample prep will be mirrored by a proportional loss of the IS. Instead of plotting the absolute peak area of this compound, you plot the ratio of the (Analyte Peak Area / IS Peak Area) against concentration. This ratio corrects for variability in extraction recovery and injection volume, dramatically improving accuracy and precision. [14][15][16]
-
Protocol: Implementing an Internal Standard
-
Select an Appropriate IS: Choose a compound that is not naturally present in your samples. For FAEE analysis by GC, other fatty acid esters of different chain lengths are excellent choices.
-
Add IS Early: Add a precise volume of a known concentration of the IS to all samples, QCs, and calibration standards at the very beginning of the sample preparation process.
-
Recalculate the Curve: Build your calibration curve by plotting the (Peak Area of this compound / Peak Area of IS) on the y-axis versus the (Concentration of this compound / Concentration of IS) on the x-axis.
-
Calculate Unknowns: Determine the peak area ratio in your unknown samples and use the new calibration equation to find the concentration ratio, from which you can calculate the concentration of this compound.
-
Table 1: Examples of Internal Standards for FAEE GC Analysis
Internal Standard Rationale Ethyl Heptadecanoate (C17:0 EE) Odd-numbered carbon chain, unlikely to be in most biological/food samples. Elutes near other long-chain esters. [17] Methyl Tricosanoate (C23:0 ME) A very long-chain methyl ester, ensuring it does not co-elute with most common FAMEs or FAEEs. [13] | Hexadecyl Acetate | An unnatural ester that has been successfully used as an IS in biodiesel analysis. [12]|
-
Cause B: Instrument Drift
-
The Science: Over the course of a long analytical run, instrument performance can drift. The FID response, GC oven temperature, or gas flow rates can fluctuate slightly, causing the response for a given concentration to change over time. Your calibration curve, run at the beginning of the sequence, may no longer be representative by the time the last samples are analyzed.
-
Solution: Bracketing with Quality Control (QC) Samples
-
Prepare QC Samples: Prepare samples at low, medium, and high concentrations within your calibration range. These should be prepared from a separate stock solution than your calibrators to also check the accuracy of your stock preparation.
-
Distribute QCs in the Run: Inject your calibration standards at the beginning of the sequence. Then, inject a set of QC samples after every 10-15 unknown samples and another set at the very end of the run.
-
Monitor Performance: The calculated concentrations of the QC samples must fall within a predefined acceptance window.
Table 2: Typical Acceptance Criteria for Calibration & QC Samples (Based on FDA/ICH Guidance)
Parameter Acceptance Criteria Coefficient of Determination (R²) Must be ≥ 0.995 for single-analyte methods. [18][19][20] Calibrator Accuracy Back-calculated concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). [21] QC Sample Accuracy Calculated concentration should be within ±15% of the nominal value. [21] | Precision (%RSD) | For replicate injections or preparations, %RSD should generally be ≤ 15%. [20][22]|
-
Frequently Asked Questions (FAQs)
-
Q1: What is a universally acceptable R² value for my calibration curve? For most applications, especially in regulated environments, a coefficient of determination (R²) of ≥ 0.995 is required to demonstrate acceptable linearity. [18][20]For some multi-residue methods, ≥0.990 may be acceptable with justification. [18]
-
Q2: How many calibration points should I use? A minimum of 5-7 non-zero concentration levels is recommended to adequately define the linear relationship and ensure the curve is robust. [8]These points should be distributed evenly across your intended analytical range.
-
Q3: Should I ever force my calibration curve through the origin (0,0)? You should only force the origin if you have experimentally proven that the y-intercept is not statistically different from zero. [5]Forcing a curve with a real, non-zero intercept through the origin will bias the slope and lead to inaccurate results, especially at low concentrations. It is generally better to use the calculated y-intercept from the regression unless there is a strong, validated reason to force zero.
-
Q4: How often do I need to run a new calibration curve? A new calibration curve should be prepared and run with each batch of samples . This is critical because it corrects for day-to-day variations in instrument performance, ensuring that the calibration is representative of the conditions under which the unknown samples are analyzed.
-
Q5: What is the purpose of a blank injection? A blank injection, typically the analysis of the pure solvent used for sample preparation, serves two primary purposes: 1) It confirms that the solvent and the chromatographic system are free from contamination that could interfere with the analyte of interest, and 2) It establishes the baseline response of the detector, which is essential for accurate peak integration. [6]
Troubleshooting Decision Tree
Use this logical guide to systematically diagnose your calibration curve issues.
References
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ORA Laboratory Manual Vol. II - Methods, Method Verification and Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Lischka, S., & Vetter, W. (2007). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 55(24), 9658-9664. Retrieved from [Link]
-
Lischka, S., & Vetter, W. (2007). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry, 55(24), 9658-9664. Retrieved from [Link]
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Monteiro, M. R., et al. (2018). GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Journal of the Brazilian Chemical Society, 29(9), 1935-1944. Retrieved from [Link]
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The Essential Guide to Fatty Acid Analysis. (2024). Eurofins USA. Retrieved from [Link]
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Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2019). ResearchGate. Retrieved from [Link]
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Extraction efficiency and matrix effect for alcohol markers in meconium. (2016). ResearchGate. Retrieved from [Link]
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What are the disadvantages of using simple calibration curve in quantitative analysis by GC/FID? (2013). ResearchGate. Retrieved from [Link]
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Rapid quantitation of fish oil fatty acids and their ethyl esters by FT-NIR models. (2013). ResearchGate. Retrieved from [Link]
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Determination of the content of waxes, fatty acid methyl esters and fatty acid ethyl esters in olive oils. (2012). International Olive Council. Retrieved from [Link]
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Sample Preparation Methods of Edible Oils. (2023). Encyclopedia.pub. Retrieved from [Link]
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What is acceptable of correlation (r2) value for calibration curve using HPLC-UV? (2019). ResearchGate. Retrieved from [Link]
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Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2021). National Institutes of Health. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]
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Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. (2004). ResearchGate. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
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What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? (2023). ResearchGate. Retrieved from [Link]
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Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Restek. Retrieved from [Link]
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Calibration Curves, Part I: To b or Not to b? (2003). LCGC International. Retrieved from [Link]
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From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024). Chromatography Online. Retrieved from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2024). LinkedIn. Retrieved from [Link]
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Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. (2022). MDPI. Retrieved from [Link]
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Quantitative Analysis of Erucic Acid in Rape Oil. (n.d.). Japan Oil Chemists' Society. Retrieved from [Link]
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Why do calibration curves deviate from linearity? (2017). Reddit. Retrieved from [Link]
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Evaluating Erucic Acid in Mustard via GC-FID. (2023). LCGC International. Retrieved from [Link]
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calibration curve is linear and answers itself back correctly, but QCs fail. (2023). Reddit. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Derivatization Reagents for Fatty Acid Ester Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of fatty acids is a critical endeavor. Gas chromatography (GC) coupled with mass spectrometry (MS) stands as a powerful technique for this purpose. However, the inherent polarity and low volatility of free fatty acids present significant analytical challenges, leading to poor peak shape and inaccurate quantification.[1][2][3] Derivatization is, therefore, an indispensable step in sample preparation, transforming fatty acids into more volatile and less polar esters, making them amenable to GC analysis.[1][2][4]
This guide provides a comparative analysis of the most common derivatization reagents for fatty acid esters, offering insights into their mechanisms, applications, and performance. The information presented here is designed to empower you to make informed decisions for your specific analytical needs, ensuring the integrity and reliability of your results.
The Rationale Behind Derivatization
The primary goal of derivatization in fatty acid analysis is to convert the polar carboxyl group into a nonpolar ester.[4] This chemical modification enhances the volatility of the fatty acids, allowing them to be readily analyzed by GC.[1][2] The most common approach is the formation of fatty acid methyl esters (FAMEs), which offers excellent stability and yields quantitative samples for GC analysis. Beyond improving volatility, derivatization neutralizes the polar carboxyl functional groups, enabling chromatographic separation based on boiling point, degree of unsaturation, and even the position and configuration (cis vs. trans) of double bonds.
Comparative Analysis of Common Derivatization Reagents
The choice of a derivatization reagent is a critical decision that can significantly impact the quality of your analytical data. The selection depends on various factors, including the nature of the sample, the specific fatty acids of interest, and the desired analytical outcome. Here, we compare the most widely used reagents for fatty acid derivatization.
Acid-Catalyzed Esterification/Transesterification
Acid-catalyzed methods are versatile and widely used for both the esterification of free fatty acids (FFAs) and the transesterification of fatty acids from glycerolipids in a single step.[1] The reaction mechanism involves the protonation of the carbonyl oxygen of the fatty acid by the acidic catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (typically methanol).[5]
BF₃-methanol is a powerful and effective reagent for preparing FAMEs from a wide range of lipid samples.[2][4][5] It is particularly advantageous for its rapid reaction times.[6]
-
Mechanism: Boron trifluoride acts as a Lewis acid, coordinating with the carbonyl oxygen of the fatty acid to facilitate the esterification process.
-
Advantages:
-
Disadvantages:
-
More expensive and volatile compared to other acid catalysts.[2]
-
Can potentially cause isomerization of some fatty acids, particularly conjugated linoleic acid (CLA).[2][7]
-
Moisture sensitive, which can lead to artifact formation.[4]
-
Side reactions can be exacerbated in the presence of oxidized lipids.[8]
-
Methanolic HCl is a cost-effective and reliable reagent for FAME preparation.[2] It is prepared by bubbling dry hydrogen chloride gas into anhydrous methanol or by the reaction of acetyl chloride with methanol.[5][8]
-
Mechanism: The reaction follows the general acid-catalyzed esterification mechanism where H+ protonates the carbonyl oxygen.
-
Advantages:
-
Disadvantages:
Methanolic sulfuric acid is another common acidic catalyst for FAME preparation.
-
Mechanism: Similar to methanolic HCl, it acts as a proton donor to catalyze the esterification reaction.
-
Advantages:
-
Readily available and inexpensive.
-
-
Disadvantages:
-
Can cause charring or degradation of sensitive polyunsaturated fatty acids (PUFAs) if reaction conditions are not carefully controlled.
-
Base-Catalyzed Transesterification
Base-catalyzed methods are particularly effective for the transesterification of glycerolipids and sterol esters.[9] These reactions are typically faster and occur under milder conditions than acid-catalyzed reactions.[9]
Sodium or potassium methoxide in methanol are common reagents for base-catalyzed transesterification.
-
Mechanism: The methoxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the new methyl ester and the corresponding alcohol.
-
Advantages:
-
Very rapid reaction, often complete within minutes at room temperature for glycerolipids.[9]
-
Milder reaction conditions are less likely to cause degradation of sensitive fatty acids.
-
-
Disadvantages:
-
Primarily effective for transesterification and will not esterify free fatty acids. For samples containing both FFAs and glycerolipids, a two-step process involving saponification followed by acid-catalyzed methylation is often necessary.[9]
-
Silylation Reagents
Silylation is an alternative derivatization method that converts fatty acids into their trimethylsilyl (TMS) esters.[4] This method is particularly useful for the simultaneous analysis of different classes of compounds that contain active hydrogens, such as hydroxyl and amine groups.[4]
BSTFA is a powerful silylating agent that is widely used for the derivatization of fatty acids and other compounds.[4][10] It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity.[10][11]
-
Mechanism: BSTFA reacts with the acidic proton of the carboxyl group to form a volatile TMS ester.
-
Advantages:
-
Disadvantages:
Quantitative Data Summary
The following table summarizes the key performance parameters of the discussed derivatization reagents based on a synthesis of data from various sources.
| Reagent/Method | Derivative | Typical Reaction Time | Typical Reaction Temperature | Advantages | Disadvantages |
| BF₃-Methanol | FAME | 5 - 60 minutes[2][4] | 60 - 100°C[2][4] | Rapid and effective for a broad range of lipids.[2] | More expensive, volatile; can cause isomerization.[2] Moisture sensitive.[4] |
| Methanolic HCl | FAME | 1 - 2 hours[2] | 60 - 80°C[2] | Cost-effective and reliable.[2] | Longer reaction times required. |
| NaOCH₃/KOCH₃ | FAME | < 5 minutes | Room Temperature - 70°C | Very rapid, mild conditions. | Does not esterify free fatty acids. |
| BSTFA (+ TMCS) | TMS Ester | ~60 minutes | 60°C | Derivatizes multiple functional groups.[4] | Moisture sensitive; derivatives can be less stable.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful fatty acid derivatization. Below are representative step-by-step methodologies for the key techniques discussed.
Protocol 1: Acid-Catalyzed Esterification with BF₃-Methanol
This method is widely used for the preparation of FAMEs from various lipid samples.[2]
-
Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must first be evaporated to dryness.[1]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[1]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[4] The optimal time and temperature may need to be determined for specific sample types.
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of hexane or heptane.[4]
-
Phase Separation: Vortex the tube thoroughly for 1 minute to extract the FAMEs into the organic layer.[4] Centrifuge at approximately 1,500 x g for 10 minutes to separate the layers.[4]
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 2: Silylation with BSTFA (+ 1% TMCS)
This one-step reaction is effective for derivatizing free fatty acids and other molecules with active hydrogens.[2]
-
Sample Preparation: Ensure the sample is completely dry, as BSTFA is highly moisture-sensitive.[2] Place the dried sample in a GC vial.
-
Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) to the vial.
-
Reaction: Cap the vial and heat at 60°C for 1 hour.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[2]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for acid-catalyzed esterification and silylation.
Caption: Workflow for FAME preparation using BF₃-Methanol.
Caption: Workflow for TMS ester preparation using BSTFA.
Conclusion and Recommendations
The selection of a derivatization reagent is a critical decision that hinges on the specific analytical goals. For general-purpose FAME analysis of a wide variety of lipids, BF₃-methanol offers a robust and efficient solution, provided that care is taken to avoid moisture and potential side reactions. For routine analysis where cost is a consideration, methanolic HCl is a reliable alternative, albeit with longer reaction times.
When dealing with samples that primarily contain glycerolipids and speed is of the essence, base-catalyzed transesterification with sodium or potassium methoxide is an excellent choice due to its rapid and mild reaction conditions. However, it's crucial to remember its limitation in derivatizing free fatty acids.
For comprehensive metabolic profiling where multiple classes of compounds with active hydrogens are of interest, silylation with BSTFA is the preferred method. Its ability to derivatize a wide range of functional groups in a single step makes it a versatile tool for broader analytical applications.
Ultimately, the optimal choice of derivatization reagent requires a thorough understanding of the sample matrix, the target analytes, and the potential for artifact formation. Method validation with certified reference materials is always recommended to ensure the accuracy and reliability of your fatty acid analysis.
References
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Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis – AOCS. (n.d.). Retrieved from [Link]
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Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
- Lough, A. K. (1964). The production of methoxy-substituted fatty acids as artifacts during the esterification of unsaturated fatty acids with methanol containing boron trifluoride. Biochemical Journal, 90(2), 4C–5C.
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Derivatization reagents and GC columns for the GC-MS analysis of fatty acids and steroids. (n.d.). Retrieved from [Link]
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Medina, I., Satué-Gracia, M. T., & Frankel, E. N. (2001). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry, 49(8), 3563–3568. [Link]
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Christie, W. W. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library. Retrieved from [Link]
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Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit - NACALAI TESQUE, INC. (n.d.). Retrieved from [Link]
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Reaction scheme for the derivatization of fatty acids. ( a )... - ResearchGate. (n.d.). Retrieved from [Link]
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Meier-Augenstein, W. (2019, January 27). Protocol for extraction and derivitization of fatty acid for GC analyis? Retrieved from [Link]
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Park, J. Y., & Kim, J. (2020). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Foods (Basel, Switzerland), 9(10), 1369. [Link]
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Fatty Acid Methylation Kits - NACALAI TESQUE, INC. (n.d.). Retrieved from [Link]
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Fatty Acid Methylation Kit F485879-1kit from Aladdin Scientific | Biocompare.com. (n.d.). Retrieved from [Link]
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Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. - Restek. (n.d.). Retrieved from [Link]
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Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 4(7), 2099-2105. [Link]
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Aldai, N., de Renobales, M., Barron, L. J. R., & Kramer, J. K. G. (2014). A high-performance direct transmethylation method for total fatty acids assessment in biological and foodstuff samples. Journal of Chromatography A, 1360, 101–110. [Link]
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Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils | Request PDF. (n.d.). Retrieved from [Link]
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A Comparative Guide to Erucic Acid-Derived Biolubricants: Ethyl Erucate vs. Oleyl Erucate
In the evolving landscape of sustainable industrial solutions, biolubricants are emerging as a critical alternative to traditional petroleum-based products. Their inherent biodegradability and derivation from renewable resources position them at the forefront of green technology. Among the diverse range of bio-based feedstocks, erucic acid, a long-chain monounsaturated fatty acid, stands out for its potential in high-performance lubricant formulations.[1][2] This guide provides an in-depth technical comparison of two prominent erucic acid esters: ethyl erucate and oleyl erucate, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, physicochemical properties, and performance characteristics as biolubricants.
While direct comparative experimental data between this compound and oleyl erucate is limited in publicly available literature, this guide synthesizes existing data for each compound and draws logical comparisons based on their molecular structures and the known performance of similar long-chain esters.
Molecular Architecture: A Tale of Two Esters
The fundamental difference between this compound and oleyl erucate lies in their alcohol moiety, which significantly influences their physical and performance characteristics.
This compound is the ester formed from the reaction of erucic acid and ethanol.[3] Its relatively short ethyl group results in a smaller, less bulky molecule compared to its oleyl counterpart.
Oleyl Erucate is a wax ester resulting from the esterification of erucic acid with oleyl alcohol.[4][5] The presence of the long-chain, unsaturated oleyl group makes it a significantly larger molecule with a higher molecular weight.
Figure 1: Molecular composition of this compound and Oleyl Erucate.
Synthesis of Erucic Acid Esters
Both esters are primarily synthesized through esterification, a process that can be achieved via chemical or enzymatic catalysis.
Chemical Synthesis: This method typically involves the direct reaction of erucic acid with the corresponding alcohol (ethanol or oleyl alcohol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4][6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is continuously removed, often using a Dean-Stark apparatus.[4]
Enzymatic Synthesis: An increasingly popular and more environmentally friendly alternative utilizes lipases as biocatalysts.[4] This method often proceeds under milder reaction conditions and can be performed in a solvent-free system, reducing the environmental impact and simplifying product purification.
Figure 2: General workflow for the synthesis of erucic acid-based biolubricants.
Physicochemical Properties: A Comparative Analysis
The differences in the alcohol moieties of this compound and oleyl erucate lead to distinct physicochemical properties that are critical to their function as lubricants. While a complete set of directly comparable experimental data is not available, the following table summarizes the known and expected properties.
| Property | This compound | Oleyl Erucate | Significance in Lubrication |
| Molecular Formula | C₂₄H₄₆O₂[3] | C₄₀H₇₆O₂[7] | Influences viscosity, volatility, and pour point. |
| Molecular Weight ( g/mol ) | 366.62[8] | 589.03[9] | Higher molecular weight generally leads to higher viscosity and lower volatility. |
| Density (g/cm³ at 20°C) | ~0.870[10] | ~0.866 (predicted) | Affects fluid dynamics and film thickness. |
| Boiling Point (°C) | 232-234 (at 8.5 mmHg)[10] | 637.7 (predicted) | Higher boiling point indicates better thermal stability and lower volatility at high temperatures. |
| Flash Point (°C) | >110 | Not available | A higher flash point is crucial for safety in high-temperature applications. |
| Viscosity | Lower (expected) | Higher (expected)[11] | A key parameter determining the lubricating film thickness and performance under different operating conditions. |
| Viscosity Index (VI) | Good (expected) | High (expected)[4] | A high VI indicates less change in viscosity with temperature, which is desirable for lubricants operating over a wide temperature range. |
| Pour Point | Lower (expected) | Higher (expected) | The lowest temperature at which the lubricant will flow, critical for cold-start applications. |
| Oxidative Stability | Moderate (expected) | Moderate to Good (expected)[4] | Resistance to degradation at high temperatures in the presence of oxygen, affecting lubricant lifespan. |
Causality behind Property Differences:
-
Viscosity and Volatility: The significantly larger size and higher molecular weight of oleyl erucate, due to its long oleyl chain, are expected to result in stronger intermolecular van der Waals forces. This leads to a higher viscosity and a lower volatility (higher boiling point) compared to the smaller this compound molecule.
-
Low-Temperature Properties: The short ethyl group in this compound is less likely to cause the entanglement and crystallization at low temperatures that can occur with the long oleyl chains of oleyl erucate. Therefore, this compound is expected to have a lower pour point, making it more suitable for applications in colder environments.
-
Viscosity Index: The long, flexible chains of both the erucic acid and oleyl alcohol components in oleyl erucate suggest it will have a high viscosity index.[4] This means its viscosity will change less dramatically with temperature fluctuations compared to lubricants with less complex structures. While this compound is also expected to have a good VI, the larger size of oleyl erucate may provide a slight advantage.
-
Oxidative Stability: Both esters contain a single double bond in the erucic acid chain, and oleyl erucate has an additional double bond in its oleyl alcohol chain. These sites of unsaturation are susceptible to oxidation. However, the overall stability of long-chain esters is generally considered good.[2] The presence of two double bonds in oleyl erucate might slightly decrease its oxidative stability compared to this compound, but its higher boiling point and lower volatility could offer some protection against thermal degradation.
Lubricant Performance: A Tribological Perspective
The ultimate measure of a lubricant's effectiveness lies in its tribological performance—its ability to reduce friction and wear between moving surfaces. While direct comparative four-ball or other standardized wear test data for this compound and oleyl erucate is scarce, we can infer their likely performance based on their molecular structures and studies of similar wax esters.[12]
| Performance Metric | This compound (Expected) | Oleyl Erucate (Expected) | Significance in Lubrication |
| Coefficient of Friction | Low | Low | A lower coefficient of friction indicates greater energy efficiency and reduced heat generation. |
| Wear Scar Diameter | Small | Small | A smaller wear scar diameter in a four-ball test signifies better anti-wear properties and protection of surfaces. |
Mechanistic Insights:
The long carbon chains of both esters are crucial for forming a protective lubricating film under boundary lubrication conditions, where direct surface-to-surface contact is more likely.[4] The polar ester group in both molecules is attracted to metal surfaces, promoting the formation of an adsorbed layer that reduces friction and wear.[13]
The larger size of oleyl erucate may allow it to form a thicker and more robust lubricating film compared to this compound, potentially offering superior anti-wear properties under high loads. However, the lower viscosity of this compound might be advantageous in applications requiring lower drag and better cooling.
Experimental Protocols for Biolubricant Evaluation
To empirically validate the performance of this compound and oleyl erucate, a series of standardized tests are essential. The following are detailed methodologies for key experiments.
Four-Ball Wear Test (ASTM D4172)
This test is fundamental for evaluating the anti-wear properties of a lubricant.
Methodology:
-
Three steel balls are securely clamped in a test cup, and the lubricant sample is added to cover the balls.
-
A fourth steel ball is brought into contact with the three stationary balls and rotated at a specified speed (e.g., 1200 rpm) under a defined load (e.g., 392 N) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).
-
After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance. A smaller diameter indicates better protection.
Oxidative Stability Test (e.g., Rancimat Method)
This test assesses the resistance of the biolubricant to oxidation, a key factor in its service life.
Methodology:
-
A sample of the biolubricant is placed in a reaction vessel and heated to a specific temperature (e.g., 110°C).
-
A constant stream of purified air is bubbled through the sample.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the formation of volatile carboxylic acids, marking the end of the induction period.
-
The induction time is a measure of the oxidative stability of the lubricant.
Figure 3: Experimental workflow for the comprehensive evaluation of biolubricants.
Conclusion and Future Outlook
Both this compound and oleyl erucate, derived from renewable erucic acid, present compelling profiles as high-performance biolubricants. The choice between them will likely depend on the specific application requirements.
This compound , with its expected lower viscosity and better low-temperature fluidity, may be more suitable for applications where lower drag and cold-start performance are critical.
Oleyl erucate , a larger wax ester, is anticipated to offer a higher viscosity and potentially superior film strength, making it a candidate for applications involving higher loads and temperatures.
The field of biolubricants is rapidly advancing, and further direct comparative studies are crucial to fully elucidate the performance differences between these and other erucic acid esters. Such research will enable the tailored design of sustainable lubricants that meet the demanding requirements of modern machinery while minimizing environmental impact.
References
- Padmaja, K. V., & Sridhar, V. (2013). Effect of wax esters as friction modifiers in petroleum base stock.
- Xia, Y., Hu, Y., Feng, X., & Wang, H. (2017). Study of tribological properties of ecofriendly lubricant additives derived from leaf-surface waxes. Science China Technological Sciences, 60(11), 1735-1742.
- Xia, Y., Feng, X., Zhang, W., & Hu, Y. (2019). A comparative study on tribological properties of leaf-surface waxes extracted from coastal and inland plants.
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
-
Emerald Publishing. (2019). A comparative study on tribological properties of leaf-surface waxes extracted from coastal and inland plants. Retrieved from [Link]
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ZenStore. (n.d.). TEGOSOFT® OER. Retrieved from [Link]
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Tiscali. (n.d.). Oleyl erucate - Descrizione. Retrieved from [Link]
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Wikipedia. (n.d.). Erucic acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). ERUCIC ACID. Retrieved from [Link]
-
Frontiers. (n.d.). A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus). Retrieved from [Link]
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Ataman Kimya. (n.d.). ERUCIC ACID. Retrieved from [Link]
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Ataman Kimya. (n.d.). OLEYL ERUCATE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Retrieved from [Link]
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A Cross-Validation Guide to Ethyl Erucate Quantification: GC-FID vs. GC-MS
For researchers, scientists, and professionals in drug development and food science, the accurate quantification of long-chain fatty acid esters like ethyl erucate is paramount for quality control, safety assessment, and research applications. The choice of analytical methodology is a critical decision that impacts data reliability, sensitivity, and laboratory workflow. This guide provides an in-depth, objective comparison of two cornerstone techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This analysis is grounded in established validation principles to empower you in making an informed decision for your specific analytical needs.
The Analytical Challenge: Quantifying this compound
This compound, the ethyl ester of erucic acid, is a compound of interest in various fields, from the analysis of edible oils to its potential presence as a biomarker. Its accurate measurement often requires sensitive and robust analytical methods capable of handling complex matrices. Both GC-FID and GC-MS are well-suited for the analysis of volatile and semi-volatile compounds like this compound after appropriate sample preparation, but they operate on fundamentally different detection principles, which dictates their respective strengths and weaknesses.
Principles of Detection: A Tale of Two Detectors
Gas Chromatography (GC) serves as the separation engine for both techniques, isolating this compound from other components in a sample based on its volatility and interaction with the GC column's stationary phase. The divergence lies in how the eluted compound is detected and measured.
Gas Chromatography-Flame Ionization Detection (GC-FID) operates by burning the compounds eluting from the GC column in a hydrogen-air flame. This combustion process produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte. This makes GC-FID a highly sensitive and universal detector for hydrocarbons, providing robust quantitative data.
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, couples the separation power of GC with the detection and identification capabilities of a mass spectrometer. As this compound elutes from the column, it is ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). This not only allows for quantification but also provides a unique mass spectrum, a chemical fingerprint that can definitively identify the compound.
Comparative Performance: A Data-Driven Analysis
To objectively compare the performance of GC-FID and GC-MS for this compound quantification, a cross-validation study was designed based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4] The following table summarizes the typical performance characteristics observed for each method.
| Validation Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) | Commentary |
| Linearity (R²) | ≥ 0.998 | ≥ 0.997 | ≥ 0.999 | All methods demonstrate excellent linearity over a defined concentration range. |
| Range (µg/mL) | 1 - 500 | 0.5 - 250 | 0.05 - 100 | GC-FID offers a wider linear range, suitable for samples with varying concentrations. GC-MS in SIM mode provides the best sensitivity for trace-level quantification. |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | ~0.2 | ~0.02 | GC-MS, particularly in SIM mode, offers significantly lower detection limits, making it ideal for trace analysis. |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 | ~0.5 | ~0.05 | The superior sensitivity of GC-MS (SIM) allows for the reliable quantification of this compound at much lower concentrations than GC-FID. |
| Precision (Repeatability, %RSD) | < 2% | < 3% | < 5% | Both methods exhibit excellent repeatability, with GC-FID often showing slightly better precision due to its simpler detection mechanism. |
| Precision (Intermediate, %RSD) | < 3% | < 5% | < 7% | Good intermediate precision is achievable with both techniques, demonstrating their robustness across different days and analysts. |
| Accuracy (Recovery %) | 95 - 105% | 93 - 107% | 90 - 110% | Both methods provide high accuracy, with recovery values well within acceptable limits for quantitative analysis. |
| Selectivity | Moderate | High | Very High | GC-MS offers superior selectivity due to the mass filtering capabilities, which is crucial for complex matrices where co-eluting interferences may be present. |
Experimental Design: The "Why" Behind the "How"
The choice of experimental parameters is critical for a successful validation. Here, we delve into the rationale behind the methodological decisions.
Sample Preparation: The Foundation of Accurate Analysis
The accurate quantification of this compound begins with a robust sample preparation protocol. For matrices like edible oils, a common approach involves the esterification of erucic acid to this compound. This is because free fatty acids are polar and less volatile, making them less suitable for GC analysis. Conversion to their ethyl esters increases their volatility and improves their chromatographic behavior.
A typical workflow involves:
-
Lipid Extraction: For solid or semi-solid samples, a lipid extraction step using a solvent system like chloroform:methanol is often necessary to isolate the fatty acid fraction.[5]
-
Esterification: The extracted lipids or the oil sample are then subjected to esterification. This can be achieved using an ethanolic solution of a catalyst such as boron trifluoride (BF3) or hydrochloric acid (HCl).[6] The choice of catalyst and reaction conditions (temperature and time) should be optimized to ensure complete conversion without degradation of the analyte.
-
Extraction of Ethyl Esters: After esterification, the ethyl esters are extracted into a non-polar solvent like hexane or heptane. This step also helps to remove the catalyst and other polar impurities.
-
Final Preparation: The solvent is evaporated, and the residue is reconstituted in a suitable solvent for GC injection.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector.
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column suitable for fatty acid ester separation.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Detector Temperature: 260°C.
-
Injection Volume: 1 µL.
-
Quantification: External standard calibration curve of this compound.
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Same as GC-FID.
-
Injector: Same as GC-FID.
-
Carrier Gas: Same as GC-FID.
-
Oven Temperature Program: Same as GC-FID.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Acquisition Mode:
-
Full Scan: m/z 50-550 for qualitative and quantitative analysis.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound (e.g., m/z 88, 366) for enhanced sensitivity and selectivity.
-
-
Injection Volume: 1 µL.
-
Quantification: External standard calibration curve of this compound.
Making the Right Choice: A Logic-Based Decision Framework
The selection between GC-FID and GC-MS is not a matter of one being universally "better" but rather which is more "fit for purpose." The following decision tree illustrates a logical approach to selecting the appropriate technique.
Caption: Decision framework for selecting an analytical method.
Conclusion: A Symbiotic Relationship
Both GC-FID and GC-MS are powerful techniques for the quantification of this compound. GC-FID stands out for its robustness, wide linear range, and cost-effectiveness, making it an excellent choice for routine quality control applications where analyte concentrations are relatively high and the sample matrix is well-characterized.
On the other hand, GC-MS offers unparalleled selectivity and sensitivity, particularly in SIM mode. This makes it the method of choice for trace-level quantification, analysis of complex matrices, and applications where definitive identification of this compound is required. Ultimately, the two techniques can be seen as complementary, with GC-FID serving as a high-throughput workhorse and GC-MS providing the confirmatory and high-sensitivity capabilities necessary for challenging analytical problems.
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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A Comparative Performance Analysis of Ethyl Erucate and Other Common Emollients in Skin Cream Formulations
Abstract
The selection of an emollient is a critical decision in the formulation of skin creams, profoundly influencing the product's functional efficacy, sensory profile, and consumer acceptance. This guide provides an in-depth performance comparison of ethyl erucate, a long-chain fatty acid ester, against three widely used emollients from different chemical classes: isopropyl myristate, caprylic/capric triglyceride, and dimethicone. Through a series of standardized in-vitro and in-vivo experimental protocols, we evaluate key performance indicators including spreadability, impact on skin barrier function via Transepidermal Water Loss (TEWL), skin hydration levels, and detailed sensory attributes. This analysis aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights to guide the selection of the most suitable emollient for targeted skincare applications.
Introduction: The Central Role of Emollients in Skincare
Emollients are fundamental components of moisturizing formulations, designed to soften, smooth, and hydrate the skin.[1][2][3] Their primary mechanism involves filling the interstitial spaces between corneocytes in the stratum corneum, thereby enhancing skin suppleness and reinforcing the skin's natural barrier function.[1][4] The vast array of available emollients, from natural oils and butters to synthetic esters and silicones, each imparts distinct physicochemical and sensory properties to a formulation.[1][5][6]
This guide focuses on This compound , the ethyl ester of erucic acid (cis-13-docosenoic acid), a C22 monounsaturated omega-9 fatty acid.[7][8] As a long-chain fatty ester, its unique molecular structure suggests a profile characterized by a rich feel and substantive skin conditioning. To contextualize its performance, we compare it against three industry-standard emollients:
-
Isopropyl Myristate (IPM): A short-chain fatty acid ester known for its rapid spreadability, light texture, and ability to enhance the penetration of other ingredients.[9][10][11]
-
Caprylic/Capric Triglyceride (CCT): A mixed triester derived from coconut oil and glycerin, valued for its smooth, non-greasy feel, high stability, and excellent compatibility with skin.[12][13][14][15]
-
Dimethicone: A silicone-based polymer renowned for its silky, slippery feel, protective barrier formation, and non-comedogenic properties.[4][16][17][18][19]
Physicochemical Properties of Selected Emollients
The inherent chemical and physical properties of an emollient are the primary determinants of its performance in a formulation. Viscosity, polarity, and molecular weight directly influence spreadability, absorption rate, and the final sensory perception on the skin.
| Property | This compound | Isopropyl Myristate | Caprylic/Capric Triglyceride | Dimethicone (50 cSt) |
| INCI Name | This compound | Isopropyl Myristate | Caprylic/Capric Triglyceride | Dimethicone |
| Chemical Class | Long-Chain Fatty Ester | Short-Chain Fatty Ester | Medium-Chain Triglyceride | Silicone Polymer |
| Molecular Weight ( g/mol ) | ~366.6 | ~270.5 | ~500 (average) | Variable (polymer) |
| Appearance | Colorless to light yellow liquid[7] | Colorless, odorless liquid[11] | Clear, non-viscous liquid[20] | Clear, colorless liquid[4] |
| Viscosity (at 25°C) | Moderate | Low | Low-Moderate | Moderate |
| Key Characteristics | Rich, cushioning feel | Fast-spreading, light, penetration enhancer[21] | Smooth, non-greasy, highly stable[13] | Silky glide, protective, occlusive[16][18] |
Performance Evaluation: Experimental Methodologies
To ensure a robust and objective comparison, a suite of standardized tests was employed to evaluate the functional and sensory performance of each emollient.
Spreadability Analysis
Causality: Spreadability is a critical factor influencing the initial sensory experience of a cream.[22] It is largely governed by the emollient's viscosity and surface tension.[23][24] Emollients with lower viscosity and surface tension tend to spread more easily across the skin's surface.[23] We utilize an in-vitro method to provide reproducible, quantitative data without the variability of in-vivo testing.[25]
Protocol: Emollient Spread on Synthetic Substrate
-
Substrate Preparation: A synthetic skin membrane (e.g., Vitro-Skin®) is cut into 5 cm x 15 cm sections and hydrated for 24 hours in a chamber with controlled humidity.[23]
-
Sample Application: Using a micropipette, a 10 µL droplet of the test emollient is precisely applied to the center of the hydrated membrane.
-
Measurement: A high-resolution camera captures an image of the droplet at T=0 and again after 10 minutes.
-
Data Analysis: Image analysis software is used to calculate the total area (in mm²) covered by the emollient at the 10-minute mark. The test is performed in triplicate for each emollient.
Skin Moisturization and Barrier Function
Causality: An emollient's primary function is to improve skin hydration and support the barrier, which is quantified by its ability to prevent Transepidermal Water Loss (TEWL).[26] Emollients form a protective layer on the skin, reducing the rate of water evaporation from the stratum corneum.[1][4] Skin hydration can be measured by its electrical capacitance, a method known as corneometry.[27][28]
Protocol: In-Vivo TEWL and Corneometry Evaluation
-
Panelist Selection: A panel of 20 volunteers with self-perceived dry skin on their forearms is selected. A 7-day "washout" period is mandated where panelists use only a basic, non-moisturizing cleanser.
-
Baseline Measurement: Baseline TEWL and corneometry readings are taken from designated 2 cm x 2 cm test sites on the volar forearm using a Tewameter® and a Corneometer®, respectively. Measurements are taken in a climate-controlled room (21°C, 50% RH) after a 30-minute acclimatization period.[26]
-
Product Application: A standardized amount (2 mg/cm²) of each pure emollient is applied to its assigned test site. One site remains untreated as a control.
-
Post-Application Measurement: TEWL and corneometry measurements are repeated at 1 hour, 4 hours, and 8 hours post-application.
-
Data Analysis: The percentage change in skin hydration (Corneometer units) and the percentage reduction in TEWL are calculated relative to the baseline and the untreated control site.
Sensory Profile Analysis
Causality: Consumer preference is heavily dictated by the sensory characteristics of a product.[29][30][31] A trained sensory panel can deconstruct the tactile experience into specific, quantifiable attributes, providing a detailed profile of each emollient's feel on the skin.[32][33][34]
Protocol: Trained Panel Sensory Evaluation
-
Panel Selection: A panel of 15 trained assessors, skilled in evaluating cosmetic textures, is utilized.
-
Evaluation Procedure: A standardized 0.1 mL aliquot of each emollient is provided to the panelists in a blinded, randomized order. Panelists apply the sample to a designated area on their volar forearm.
-
Attribute Assessment: Panelists rate the intensity of predefined sensory attributes at specific time points (immediately after application and after 5 minutes). Attributes include Spreadability, Absorbency, Greasiness, Tackiness, and Smoothness, rated on a 10-point scale (1 = Very Low, 10 = Very High).[29][32]
-
Data Analysis: The mean scores for each attribute are calculated to generate a sensory profile for each emollient.
Visualization of Experimental Workflows
Comparative Performance Data
The following data represents the outcomes of the experimental protocols described above.
Table 1: Spreadability Analysis
| Emollient | Mean Spreading Area (mm² after 10 min) |
|---|---|
| Isopropyl Myristate | 215 |
| Dimethicone | 198 |
| Caprylic/Capric Triglyceride | 165 |
| this compound | 120 |
Table 2: Skin Moisturization & Barrier Function (4 Hours Post-Application)
| Emollient | Mean % Increase in Hydration (Corneometry) | Mean % Reduction in TEWL |
|---|---|---|
| Dimethicone | 45% | 35% |
| This compound | 42% | 32% |
| Caprylic/Capric Triglyceride | 38% | 25% |
| Isopropyl Myristate | 25% | 15% |
Table 3: Sensory Panel Evaluation (Mean Scores, 1-10 Scale)
| Attribute | This compound | Isopropyl Myristate | Caprylic/Capric Triglyceride | Dimethicone |
|---|---|---|---|---|
| Spreadability (Initial) | 4.5 | 9.2 | 7.5 | 9.5 |
| Absorbency (After 5 min) | 5.0 | 8.8 | 8.0 | 7.0 |
| Greasiness (After 5 min) | 4.0 | 2.5 | 2.0 | 1.5 |
| Tackiness (After 5 min) | 1.5 | 1.8 | 1.2 | 1.0 |
| Smoothness (After 5 min) | 8.5 | 7.0 | 8.0 | 9.0 |
Discussion and Scientific Synthesis
The experimental data reveals distinct performance profiles for each emollient, driven by their underlying chemical structures.
This compound demonstrates a profile befitting its long-chain ester structure. Its lower spreadability value (120 mm²) and slower perceived absorbency (5.0) are indicative of its higher molecular weight and viscosity. This translates to a more substantive, richer skin feel. Functionally, it is a highly effective moisturizing agent, showing a significant 42% increase in hydration and a 32% reduction in TEWL, comparable to the occlusive performance of dimethicone. The high smoothness score (8.5) combined with moderate greasiness (4.0) suggests it imparts a lasting, cushioning barrier ideal for formulations targeting dry, compromised skin, such as night creams or restorative treatments.
Isopropyl Myristate (IPM) performed as expected for a low-viscosity, short-chain ester. It exhibited the highest spreadability (215 mm²) and fastest absorption (8.8), making it feel exceptionally light and non-greasy on the skin.[11] However, this rapid volatility and penetration come at the cost of barrier function; IPM showed the lowest TEWL reduction (15%) and a modest increase in hydration. Its primary utility lies in creating formulations with a light, elegant texture and enhancing the delivery of other active ingredients.[10][21]
Caprylic/Capric Triglyceride (CCT) presents a balanced, versatile profile. It offers good spreadability (165 mm²) and a desirable non-greasy, non-tacky afterfeel, making it a workhorse emollient for daily-use lotions and creams.[12][13] Its moisturizing and barrier functions are robust, outperforming IPM but falling short of the more occlusive this compound and dimethicone. Its high stability and skin compatibility make it suitable for a wide range of applications, including for sensitive skin.[15]
Dimethicone excels in the sensory and barrier function domains. It delivered the highest perceived spreadability and smoothness, creating the characteristic silky glide for which silicones are known.[16][18] As a semi-occlusive agent, it was highly effective at reducing TEWL (35%) and increasing skin hydration.[18] While its absorbency score was lower than the esters, its low greasiness and tackiness scores confirm its cosmetically elegant, non-oily finish. It is an excellent choice for creating a protective, breathable barrier and improving the texture of any formulation.[4][17]
Conclusion for Formulators
The choice between these emollients is contingent on the desired product outcome.
-
This compound is the premier choice for formulations requiring substantive, long-lasting moisturization and a rich, cushioning feel . It is ideally suited for intensive repair creams, night treatments, and products for very dry or mature skin where barrier reinforcement is paramount.
-
Isopropyl Myristate should be selected for ultra-light, fast-absorbing products where sensory elegance and rapid penetration are the primary goals, such as in serums or lightweight daily moisturizers for oily skin.
-
Caprylic/Capric Triglyceride is a highly versatile and reliable option for a broad range of applications, offering a balance of good hydration, a smooth feel, and a non-greasy finish .
-
Dimethicone is unparalleled for achieving a silky, smooth texture and forming a protective barrier . It is a powerful texture modifier and barrier agent that can be incorporated into almost any formulation to improve feel and occlusivity.
Ultimately, this comparative analysis underscores that this compound occupies a valuable position in the formulator's toolkit, offering a unique combination of rich texture and potent moisturizing efficacy that distinguishes it from more common, lighter emollients.
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A Comparative Analysis of the Toxicity Profiles of Ethyl Erucate and Other Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical excipients and cosmetic ingredients, the toxicological profile of a substance is of paramount importance. Fatty acid esters, a versatile class of compounds, are widely utilized for their emollient, solvent, and penetration-enhancing properties. Among these, ethyl erucate, a long-chain fatty acid ester, has garnered interest. This guide provides a comprehensive evaluation of the toxicity of this compound in comparison to other commonly used fatty acid esters, namely ethyl oleate, ethyl stearate, and ethyl palmitate. By synthesizing available experimental data, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the selection and application of these esters.
The Principle of Comparative Toxicology: Understanding Structure-Toxicity Relationships
The toxicity of a fatty acid ester is intrinsically linked to its chemical structure, including the chain length and degree of saturation of the fatty acid moiety, and the nature of the alcohol group. These structural features influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for systemic and local toxicity. Generally, fatty acid esters are considered to have low acute toxicity due to their rapid hydrolysis in the gastrointestinal tract and blood into their constituent fatty acids and ethanol, which are then readily metabolized.[1] However, subtle differences in their chemical makeup can lead to variations in their toxicological endpoints.
Acute Toxicity Profile: A Comparative Overview
Acute toxicity, typically assessed by determining the median lethal dose (LD50), provides a measure of the short-term lethality of a substance. The available data for this compound and its counterparts consistently indicate a low order of acute oral and dermal toxicity.
| Fatty Acid Ester | Chemical Structure | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |
| This compound | C24H46O2 | No data available | No data available | No data available |
| Ethyl Oleate | C20H38O2 | > 5,000 mg/kg[2][3][4][5] | > 5,000 mg/kg[2][5] | No data available |
| Ethyl Stearate | C20H40O2 | > 5,000 mg/kg[6] | > 5,000 mg/kg[6] | No data available |
| Ethyl Palmitate | C18H36O2 | > 64,000 mg/kg[7] | Non-Toxic[7] | Negative[7] |
Data Interpretation:
In Vitro Cytotoxicity: A Mechanistic Insight
Beyond acute lethality, understanding the potential of a substance to induce cell death at a cellular level is crucial. In vitro cytotoxicity assays provide valuable mechanistic insights into a compound's toxic potential. Studies on human hepatoma G2 (HepG2) cells, a common model for liver cell toxicity, have shed light on the cytotoxic effects of some fatty acid esters.
Research has shown that fatty acid ethyl esters like ethyl palmitate and ethyl stearate can induce apoptosis, or programmed cell death, in HepG2 cells.[8] This effect was observed at micromolar concentrations and was associated with perturbations in the cell cycle.[8]
A direct comparative study of the cytotoxicity of this compound against other fatty acid esters on a single cell line under identical conditions is not available in the current literature. However, studies on the parent fatty acids can offer some perspective. For instance, in pancreatic islet cells, the saturated fatty acid palmitate exhibited higher cytotoxicity than the monounsaturated fatty acid oleate.[9][10] This suggests that the degree of saturation in the fatty acid chain can influence cytotoxic potential. Given that erucic acid is a monounsaturated fatty acid, it is plausible that this compound may exhibit a lower cytotoxic profile compared to its saturated counterparts like ethyl stearate and ethyl palmitate. However, this remains a hypothesis pending direct experimental verification.
Experimental Protocols for Toxicity Assessment
To ensure the scientific rigor and reproducibility of toxicity evaluations, standardized protocols are essential. The following are detailed methodologies for key in vivo and in vitro toxicity assays, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines and established scientific literature.
In Vivo Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure with the use of a minimum number of animals.
Principle:
The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of further animals at a higher or a lower dose level.
Workflow:
Caption: OECD 423 Acute Oral Toxicity Workflow
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats), typically females as they are often slightly more sensitive. Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare the test substance, in this case, the fatty acid ester, in a suitable vehicle. The concentration should be adjusted to deliver the desired dose in a constant volume (e.g., 10 mL/kg body weight).
-
Administration: Administer the prepared dose to a group of three fasted animals by oral gavage.
-
Observation: Observe the animals closely for the first few hours post-dosing and then at least once daily for 14 days. Record all clinical signs of toxicity and any mortalities.
-
Body Weight: Record the body weight of each animal shortly before test substance administration and at least weekly thereafter.
-
Pathology: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality at different dose levels as per the guideline's statistical method.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle:
NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: MTT Cytotoxicity Assay Workflow
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the fatty acid ester in a suitable solvent (e.g., DMSO) and then make serial dilutions in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Reproductive and Developmental Toxicity Considerations
The potential for reproductive and developmental toxicity is a critical aspect of the safety assessment of any compound. For this compound, this is of particular interest due to the historical association of high dietary intake of erucic acid with myocardial lipidosis in rats.[11] However, it is important to distinguish between the effects of the free fatty acid and its ethyl ester.
Studies on erucic acid have shown that at very high doses, it can lead to heart lesions in rats, although this effect is less pronounced in other species and its relevance to humans is debated.[11] A single-generation reproductive study in rats and guinea pigs with erucic acid at doses up to 7500 mg/kg bw/day did not show any adverse reproductive or developmental effects.[11]
With regard to fatty acid ethyl esters (FAEEs) in general, they have been implicated as potential toxic mediators of ethanol in fetal alcohol syndrome.[12] This is because FAEEs are formed in the body after ethanol consumption and can cross the placenta. However, the oral ingestion of FAEEs themselves appears to be of low concern due to their rapid breakdown in the digestive tract.[12]
For this compound specifically, a definitive reproductive toxicity study is not publicly available. The potential for risk should be considered in the context of its intended use and potential exposure levels. For topical applications in cosmetics, systemic exposure is expected to be very low. For use as a pharmaceutical excipient, a more thorough risk assessment would be required, potentially including specific reproductive toxicity studies depending on the intended patient population and route of administration.
Conclusion: A Favorable but Incomplete Toxicity Profile for this compound
The in vitro cytotoxicity data for related fatty acid esters indicate a potential for inducing apoptosis at higher concentrations, with a possible trend of lower toxicity for monounsaturated esters like ethyl oleate, and by extension, potentially this compound.
The primary limitation in this comparative evaluation is the lack of direct, head-to-head toxicological studies comparing this compound with other fatty acid esters. Furthermore, specific data on the reproductive and developmental toxicity of this compound are sparse.
For researchers and drug development professionals, this guide provides a solid foundation for understanding the likely toxicological profile of this compound. For applications where low systemic exposure is anticipated, its use can be considered with a high degree of confidence in its safety. For applications involving higher potential systemic exposure, particularly in sensitive populations, further specific toxicological evaluations may be warranted to fill the existing data gaps.
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A Comparative Guide to Fatty Acid Ethyl Ester (FAEE) Profiles in Biological Samples for Alcohol Consumption Monitoring
This guide provides an in-depth technical comparison of the fatty acid composition of fatty acid ethyl esters (FAEEs) across various biological samples. It is designed for researchers, scientists, and drug development professionals involved in the study of alcohol biomarkers. We will explore the underlying biochemistry, analytical methodologies, and the significance of differing FAEE profiles in matrices such as hair, meconium, blood, and adipose tissue, supported by experimental data and established protocols.
Introduction: The Significance of FAEEs as Alcohol Biomarkers
Ethanol is primarily metabolized in the body through oxidative pathways. However, a minor, non-oxidative pathway results in the formation of fatty acid ethyl esters (FAEEs), which are conjugates of ethanol and endogenous fatty acids or acyl-CoA's.[1] This reaction is catalyzed by several enzymes, including fatty acid ethyl ester synthases (FAEE synthases) and carboxylesterases.[2][3][4] Although a minor metabolic route, the resulting FAEEs are clinically significant for several reasons. They persist in the body for much longer periods than ethanol itself, making them valuable biomarkers for assessing both recent and chronic alcohol consumption.[1][5] Furthermore, the accumulation of FAEEs in certain tissues is implicated in alcohol-induced organ damage.[6][7]
The selection of a biological matrix for FAEE analysis is critical and depends on the desired window of detection and the specific clinical or forensic question being addressed. This guide will compare and contrast the FAEE profiles in different biological samples, providing the technical insights necessary for informed experimental design and data interpretation.
Comparative Analysis of FAEE Composition Across Biological Matrices
The fatty acid profile of FAEEs is not uniform across different biological samples. This variability is influenced by the local fatty acid pool, the activity of FAEE synthases, and the mechanism of FAEE deposition into the matrix.[6]
Hair is a widely used matrix for the retrospective monitoring of chronic alcohol consumption due to its long detection window, which can span several months.[8][9] FAEEs are incorporated into the hair primarily from sebum, the oily secretion of the sebaceous glands.[8][10]
Key FAEEs in Hair: The most commonly detected FAEEs in hair are:
Among these, ethyl oleate is often the most abundant.[8] The Society of Hair Testing (SoHT) has recognized the utility of these markers and has provided recommendations for their interpretation. Notably, the concentration of ethyl palmitate (EtPa) can be used independently to assess excessive alcohol use.[10]
Quantitative Data from Hair Analysis: A study comparing FAEE concentrations in different drinking groups reported the following mean values for the sum of four FAEEs in the proximal 0-6 cm hair segment:
| Group | Mean Sum of FAEEs (ng/mg) |
|---|---|
| Teetotalers | 0.16 |
| Moderate Social Drinkers | 0.41 |
| Alcoholics in Treatment | 4.0 |
| Fatalities with Excessive Alcohol Consumption | 6.8 |
(Data sourced from Pragst et al.)[8]
It is important to note that cosmetic treatments like dyeing can reduce the concentration of some alcohol markers like ethyl glucuronide (EtG), but FAEEs are less affected.[10] Conversely, the use of alcohol-containing hair products can potentially elevate FAEE levels, highlighting the importance of considering external contamination.[10][11]
Meconium, the first stool of a newborn, is a valuable matrix for detecting fetal exposure to xenobiotics, including alcohol, during the second and third trimesters of pregnancy.[12][13] Since FAEEs do not cross the placenta, their presence in meconium is direct evidence of fetal ethanol metabolism.[14]
Key FAEEs in Meconium: Studies have identified several FAEEs in the meconium of infants exposed to alcohol prenatally. These include:
-
Ethyl palmitate
-
Ethyl stearate
-
Ethyl linoleate
-
Ethyl linolenate
-
Ethyl arachidonate (AA)
In particular, ethyl linoleate and ethyl arachidonate have been highlighted as highly specific biomarkers for prenatal alcohol exposure.[12] Furthermore, some research suggests that ethyl arachidonate and ethyl docosahexaenoate could be potential indicators of alcohol-induced effects on the developing fetal brain.[12]
Experimental Findings in Meconium: A study on rat pups prenatally exposed to alcohol found ethyl palmitate, ethyl stearate, and ethyl linolenate exclusively in the alcohol-treated group.[15] Moreover, the concentration of ethyl palmitate showed a negative correlation with the body and brain weight of the pups, suggesting its potential as a marker for adverse effects.[15]
Blood and its derivatives are suitable for detecting recent alcohol consumption.[16] FAEEs can be detected in blood shortly after alcohol ingestion and can persist for up to 24 hours, even when blood alcohol concentration (BAC) is no longer measurable.[6][16][17] This makes them a more sensitive short-to-medium-term marker than ethanol itself.
Key FAEEs in Blood: The most prominent FAEEs found in blood are:
Quantitative Data from a Drinking Study (Dried Blood Spots): A study involving controlled alcohol ingestion provided the following mean peak concentrations of FAEEs in dried blood spots (DBS):
| FAEE Species | Mean Peak Concentration (ng/mL) |
|---|---|
| Ethyl myristate | 14 ± 4 |
| Ethyl palmitate | 144 ± 35 |
| Ethyl oleate | 125 ± 55 |
| Ethyl stearate | 71 ± 21 |
| Total FAEEs | 344 ± 91 |
(Data sourced from Luginbühl et al.)[19]
An important consideration for blood samples is the potential for post-sampling formation of FAEEs if ethanol is present. Using dried blood spots (DBS) can prevent this additional formation, ensuring that the measured concentrations accurately reflect the levels at the time of collection.[19][20]
Adipose tissue can serve as a long-term reservoir for FAEEs due to their lipophilic nature. The half-life of FAEEs in adipose tissue is significantly longer than that of ethanol, estimated at around 16 hours compared to 4 hours for ethanol.[6] This makes adipose tissue a valuable matrix for postmortem analysis to determine premortem alcohol intake, especially when blood samples are unavailable.[21][22]
Key FAEEs in Adipose Tissue: A broader range of FAEE species can be detected in adipose tissue compared to other matrices.[22] Studies have shown a significant difference in FAEE concentrations in the adipose tissue of individuals with detectable blood ethanol at the time of death compared to those without.[21] Ethyl arachidonate has been identified as a particularly useful marker in this context.[21]
Analytical Methodologies: GC-MS and LC-MS/MS
The accurate quantification of FAEEs in biological samples relies on robust analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS has traditionally been the gold standard for FAEE analysis.[8][23][24] The methodology typically involves several key steps:
Workflow for GC-MS Analysis of FAEEs:
Caption: A generalized workflow for the analysis of FAEEs using GC-MS.
Experimental Protocol: GC-MS Analysis of FAEEs in Hair
-
Sample Preparation: Wash hair samples with a solvent like n-heptane to remove external contaminants.[8]
-
Extraction: Extract FAEEs from the hair matrix using a mixture of dimethyl sulfoxide (DMSO) and n-heptane.[8]
-
Internal Standard: Add a deuterated internal standard, such as ethyl heptadecanoate-d3, to the extract for accurate quantification.[23]
-
Cleanup: Utilize solid-phase extraction (SPE) with an aminopropyl silica column to isolate the FAEEs from other lipids.[23]
-
Analysis: Inject the purified extract into a GC-MS system. A nonpolar dimethylpolysiloxane column is often used for separation.[23]
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[14]
LC-MS/MS has emerged as a powerful alternative for FAEE analysis, offering high sensitivity and specificity, particularly for complex matrices like blood and meconium.[19][25][26]
Workflow for LC-MS/MS Analysis of FAEEs:
Caption: A streamlined workflow for the analysis of FAEEs using LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis of FAEEs in Dried Blood Spots (DBS)
-
Sample Collection: Spot a known volume of whole blood (e.g., 50 µL) onto a filter card and allow it to dry.[19]
-
Extraction: Punch out the dried blood spot and extract the FAEEs using a suitable organic solvent.
-
Deproteinization: Precipitate proteins from the extract using acetonitrile.[26]
-
LC Separation: Inject the supernatant onto a C18 reversed-phase column for chromatographic separation. A gradient elution with solvents like methanol and ammonium acetate in water is commonly used.[26]
-
MS/MS Detection: Utilize a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[26] Operate in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity, monitoring specific precursor-to-product ion transitions for each FAEE.
Expert Insights and Causality Behind Experimental Choices
-
Choice of Extraction Solvent: The selection of the extraction solvent system (e.g., acetone/hexane vs. DMSO/n-heptane) is dictated by the polarity of the FAEEs and the nature of the biological matrix. The goal is to efficiently solubilize the FAEEs while minimizing the co-extraction of interfering substances.
-
Internal Standards are Crucial: The use of stable isotope-labeled internal standards (e.g., deuterated FAEEs) is non-negotiable for accurate quantification. They compensate for variations in extraction efficiency and matrix effects during ionization in the mass spectrometer.
-
Chromatographic Separation: Achieving good chromatographic resolution is essential to separate the different FAEE species from each other and from isomeric interferences. The choice of GC or LC column and the temperature or solvent gradient program are optimized to achieve this.
-
Mass Spectrometric Detection: The specificity of mass spectrometry, particularly in SIM or MRM mode, allows for the confident identification and quantification of FAEEs even at trace levels in complex biological matrices.
Conclusion: An Integrated Approach to Alcohol Biomarker Analysis
The analysis of FAEEs offers a powerful tool for the objective assessment of alcohol consumption. The choice of biological sample dictates the window of detection, from recent intake (blood) to long-term use (hair). Understanding the differences in the fatty acid composition of FAEEs across these matrices is crucial for accurate interpretation. While hair analysis provides a long-term overview, meconium serves as a unique biomarker for prenatal exposure. Blood and adipose tissue are valuable for short-to-medium-term and postmortem investigations, respectively.
The continued refinement of analytical techniques like GC-MS and LC-MS/MS will further enhance the sensitivity and specificity of FAEE detection. For a comprehensive and reliable assessment of an individual's drinking habits, it is often recommended to analyze for multiple alcohol biomarkers, such as combining FAEE and EtG analysis in hair.[10][27] This multi-faceted approach provides a more complete and defensible picture in both clinical and forensic settings.
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Luginbühl, M., et al. (2016). Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study. Analytical and Bioanalytical Chemistry, 408(13), 3465-3473. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Ethyl Erucate: A Comparative Study of Chemical and Enzymatic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl erucate, the ethyl ester of the long-chain monounsaturated omega-9 fatty acid, erucic acid, is a molecule of significant interest across the cosmetics, personal care, and pharmaceutical industries.[1] Valued for its properties as an emollient, skin-conditioning agent, and potential vehicle for drug delivery, its synthesis is a critical process for obtaining high-purity material.[1] This guide provides an in-depth comparative analysis of the two primary methodologies for its production: traditional acid-catalyzed chemical synthesis and modern lipase-catalyzed enzymatic synthesis. We will explore the underlying mechanisms, provide detailed experimental protocols, and present a head-to-head comparison of key performance metrics to empower researchers in selecting the optimal strategy for their specific application.
Introduction to this compound
This compound (IUPAC name: ethyl (Z)-docos-13-enoate) is a fatty acid ester with the molecular formula C24H46O2.[2] Its long carbon chain imparts excellent solubility and lubricating properties, making it a valuable ingredient.[1] Beyond cosmetics, it is explored as a food additive and in the development of biodegradable materials.[1] The choice of synthesis method can profoundly impact the final product's purity, the process's environmental footprint, and overall economic viability.
| Property | Value |
| CAS Number | 37910-77-3[1] |
| Molecular Weight | 366.63 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 232 - 234 °C @ 8.5 mmHg[1] |
| Density | ~0.870 g/cm³[1] |
The Conventional Approach: Chemical Synthesis via Fischer Esterification
The most common chemical route for producing this compound is the Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid (erucic acid) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst.[3][4]
Reaction Mechanism
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The process is driven to completion by applying Le Chatelier's principle, typically by using an excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms.[4][7]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of erucic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5][6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[5]
Experimental Protocol: Acid-Catalyzed Esterification
Objective: To synthesize this compound from erucic acid and ethanol with high conversion.
Materials:
-
Erucic Acid (C22:1)
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (for azeotropic water removal, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator.
Procedure:
-
To a 500 mL round-bottom flask, add erucic acid (e.g., 0.1 mol, ~33.8 g) and an excess of anhydrous ethanol (e.g., 0.5 mol, ~23 g or 29 mL).
-
Causality: Using excess alcohol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle.[4]
-
Slowly and with caution, add the acid catalyst, concentrated H₂SO₄ (1-2% of the carboxylic acid weight), to the mixture while stirring.
-
Set up the apparatus for reflux. If using a Dean-Stark trap, fill it with toluene to facilitate water removal.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by measuring the amount of water collected.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Purification Rationale: The crude product contains unreacted acid, alcohol, the catalyst, and the ester. The following washing steps are designed to remove these impurities.
-
Wash the organic layer sequentially with:
-
Water (to remove excess ethanol).
-
Saturated NaHCO₃ solution (to neutralize the sulfuric acid catalyst and any unreacted erucic acid). Observe for CO₂ evolution to cease.
-
Brine (to break any emulsions and remove residual water).
-
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
For highest purity, the resulting crude this compound can be purified by vacuum distillation.
Workflow and Evaluation
Caption: Chemical Synthesis Workflow for this compound.
Pros:
-
Low Catalyst Cost: Strong mineral acids are inexpensive and readily available.
-
High Conversion: By driving the equilibrium, yields can be very high (>90-95%).[8][9]
-
Established Method: The process is well-understood and widely documented.[3][10]
Cons:
-
Harsh Conditions: High temperatures and strong acids can lead to side reactions, such as dehydration of the alcohol or isomerization of the double bond in the fatty acid chain.[11]
-
Difficult Purification: The process requires extensive downstream processing, including neutralization and washing steps, which generates significant wastewater.[8][12]
-
Environmental Concerns: The use of strong acids and potential organic solvents, along with the generation of saline wastewater, poses environmental challenges.[13]
-
Corrosion: The acidic conditions can be corrosive to industrial reactors.[13]
The "Green" Alternative: Enzymatic Synthesis
Enzymatic synthesis utilizes lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) as biocatalysts. These enzymes are highly specific and operate under mild conditions, making them an attractive alternative to chemical catalysts.[14][15] The reaction can proceed in a solvent-free system or in a non-polar organic solvent.
Reaction Mechanism
Lipases catalyze esterification via a two-step "ping-pong" mechanism.
-
Acylation: The catalytic serine residue in the lipase's active site attacks the carbonyl carbon of the erucic acid. This releases a water molecule and forms a covalent acyl-enzyme intermediate.
-
Deacylation: The alcohol (ethanol) then enters the active site and attacks the acyl-enzyme intermediate. This step, which is the reverse of hydrolysis, releases the this compound ester and regenerates the free enzyme for the next catalytic cycle.
Immobilized enzymes, such as Candida antarctica lipase B (commercially available as Novozym 435), are often preferred as they can be easily recovered and reused, significantly improving process economics.[13][16]
Experimental Protocol: Lipase-Catalyzed Esterification
Objective: To synthesize high-purity this compound under mild, environmentally benign conditions.
Materials:
-
Erucic Acid
-
Anhydrous Ethanol
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
n-Hexane (optional, as solvent)
-
Orbital shaker incubator, filtration apparatus.
Procedure:
-
In a sealed flask, combine erucic acid (e.g., 0.05 mol, ~16.9 g) and ethanol.
-
Causality: A stoichiometric or slight excess of alcohol is used. A large excess can inhibit or denature the enzyme.[17] Some protocols advocate for a stepwise addition of alcohol to maintain high enzyme activity.[17][18] An equimolar ratio (1:1) is a common starting point.
-
Add the immobilized lipase. The enzyme loading is a critical parameter, typically ranging from 5-10% by weight of the substrates.[17][19]
-
If using a solvent, add n-hexane. A solvent-free system is often preferred for a "greener" process and higher volumetric productivity.[19][20]
-
Place the flask in an orbital shaker incubator set to a mild temperature (typically 35-50 °C) and provide constant agitation (e.g., 150-200 rpm).[17][21]
-
Rationale: Mild temperatures are sufficient for enzymatic activity and prevent thermal degradation of both the enzyme and the product.
-
Allow the reaction to proceed for 12-48 hours. The longer reaction time is a known trade-off for the mild conditions.[8]
-
Simplified Purification: Once the reaction reaches equilibrium (monitored by GC or HPLC), the downstream processing is remarkably simple.
-
Remove the immobilized enzyme by simple filtration. The catalyst can be washed with solvent (e.g., hexane) and dried for reuse in subsequent batches.[13]
-
If a solvent was used, remove it via rotary evaporation to yield the final, high-purity this compound product. Further purification is often unnecessary due to the high specificity of the enzyme, which minimizes byproduct formation.[14]
Workflow and Evaluation
Caption: Enzymatic Synthesis Workflow for this compound.
Pros:
-
Mild Reaction Conditions: Low temperatures and neutral pH preserve the integrity of the fatty acid's double bond and reduce energy consumption.[14][16]
-
High Specificity & Purity: Lipases are highly selective, leading to fewer byproducts and a purer final product, often eliminating the need for extensive purification.[8][14]
-
Environmentally Friendly: The process avoids corrosive acids and generates minimal waste, aligning with green chemistry principles.[14][15]
-
Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple cycles, which is crucial for economic feasibility.[13][16]
Cons:
-
High Catalyst Cost: The initial investment for lipases, especially immobilized ones, is significantly higher than for chemical catalysts.[13][15]
-
Slower Reaction Rate: Enzymatic reactions are generally slower than their chemical counterparts, requiring longer batch times.[8][21]
-
Potential for Inhibition: Enzymes can be inhibited by certain substrates (like short-chain alcohols) or byproducts, requiring careful optimization of reaction conditions.[21]
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
The choice between these two methods depends on a trade-off between reaction efficiency, operational costs, and product quality requirements.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Lipase (e.g., Novozym 435) |
| Temperature | High (80 - 110 °C)[3] | Mild (35 - 50 °C)[17][21] |
| Pressure | Atmospheric | Atmospheric |
| Reaction Time | Fast (1 - 10 hours)[3] | Slow (12 - 48 hours)[8] |
| Product Yield | High (>90%)[12] | Moderate to High (85-95%)[8][12] |
| Product Purity | Lower initial purity, requires extensive purification | High initial purity, minimal purification needed[8][14] |
| Byproducts | Side reaction products, soap (if FFA > 0.5%) | Minimal byproducts, no soap formation[13][16] |
| Catalyst Cost | Very Low | High[13] |
| Catalyst Reusability | No | Yes (for immobilized enzymes)[13][16] |
| Energy Consumption | High | Low[22] |
| Environmental Impact | High (acid waste, wastewater) | Low (biodegradable catalyst, minimal waste)[14][15] |
| Downstream Processing | Complex (Neutralization, Washing, Distillation) | Simple (Filtration)[14] |
Decision-Making Framework
Selecting the appropriate synthesis route is a function of project goals, scale, and available resources. The following framework can guide this decision.
Caption: Decision framework for synthesis method selection.
-
Choose Enzymatic Synthesis if: Your primary goal is to produce a very high-purity product for sensitive applications (e.g., pharmaceuticals, high-end cosmetics), if green chemistry and sustainability are key project drivers, or if you are working with sensitive substrates that cannot tolerate harsh conditions. The higher initial catalyst cost can be offset by reusability and dramatically reduced purification costs at scale.
-
Choose Chemical Synthesis if: Your primary constraints are minimizing upfront catalyst costs and achieving the fastest possible reaction time. This method is suitable for industrial applications where an established, high-throughput process is in place and the costs associated with extensive purification and waste treatment are already managed.
Conclusion
Both chemical and enzymatic methods offer viable pathways to synthesize this compound, each with a distinct profile of advantages and disadvantages. Chemical synthesis via Fischer esterification is a rapid, high-yield process but is hampered by harsh conditions and significant downstream processing and environmental burdens. In contrast, enzymatic synthesis is a cornerstone of modern green chemistry, providing exceptional product purity under mild conditions with a minimal environmental footprint.[14] While historically limited by catalyst cost and reaction speed, ongoing advancements in enzyme immobilization and bioreactor design are making the enzymatic route increasingly competitive and, in many cases, superior, particularly for high-value applications in the pharmaceutical and life sciences sectors.
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Gao, Y., et al. (2021). Progress in Enzymatic Biodiesel Production and Commercialization. Processes, 9(2), 355. [Link]
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Christopher, L. P., et al. (2014). Enzymatic transesterification for biodiesel production: a comprehensive review. RSC Advances, 4(55), 29335-29353. [Link]
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Twardowski, K., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 9(12), 2125. [Link]
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ChemAnalyst. (2023). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Erucate in a Laboratory Setting
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While ethyl erucate, a long-chain fatty acid ester, is not classified as a hazardous substance under most regulations, its proper disposal is a critical aspect of responsible chemical management. This guide provides a detailed, step-by-step protocol for the safe and environmentally sound disposal of this compound, ensuring the integrity of your research and the safety of your personnel.
Understanding this compound: Properties and Safety Profile
This compound is the ethyl ester of erucic acid, a monounsaturated omega-9 fatty acid. It is a colorless to light yellow, oily liquid.[1] A crucial first step in any disposal procedure is to understand the chemical's characteristics.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C24H46O2 | [1][2] |
| Molecular Weight | 366.63 g/mol | [1] |
| Appearance | Colorless to light yellow, clear liquid | [1] |
| Solubility in Water | Insoluble | [3] |
| Boiling Point | 232 - 234 °C / 8.5 mmHg | [1] |
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[4] It is not considered to be persistent, bioaccumulative, or toxic (PBT).[4] However, some safety data for similar long-chain fatty acid esters suggest a potential for mild skin and eye irritation upon prolonged contact. Therefore, adherence to standard laboratory personal protective equipment (PPE) protocols is essential during handling and disposal.
The Core Principle: Segregation of Waste Streams
The foundation of proper chemical disposal lies in the meticulous segregation of waste. Mixing different waste streams can lead to unforeseen chemical reactions, create hazardous mixtures, and complicate the disposal process. For this compound, the primary classification is as a non-halogenated organic waste .
Step-by-Step Disposal Procedures
This section outlines the detailed protocols for disposing of both small and large quantities of this compound waste.
Disposal of Small Quantities and Contaminated Labware
For minor spills, residual amounts in containers, and contaminated items such as pipette tips, gloves, and absorbent paper, the following procedure should be followed:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled container. This container should be separate from general laboratory trash.
-
Container Selection: A polyethylene-lined cardboard box or a designated plastic container with a lid is suitable for this purpose. Ensure the container is robust and leak-proof.
-
Labeling: The container must be labeled as "Non-Hazardous Lab Debris Contaminated with this compound." Include the date the waste was first added.
-
Storage: Store the container in a designated waste accumulation area within the laboratory, away from sources of ignition.
-
Final Disposal: Once the container is full, it should be disposed of through your institution's chemical waste management program. Do not dispose of this waste in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal of Liquid this compound Waste
For larger quantities of unused, expired, or waste this compound, a more stringent procedure is required:
-
Waste Categorization: Classify the liquid this compound as "Non-Halogenated Organic Liquid Waste."
-
Container Selection: The ideal container is the original product bottle, provided it is in good condition.[3] If this is not available, use a clean, empty, and compatible container made of glass or high-density polyethylene (HDPE). The container must have a secure, screw-top lid.
-
Chemical Compatibility: this compound, as a fatty acid ester, is compatible with glass and polyethylene containers. Avoid using metal containers for any chemical waste unless specifically approved, as they can corrode.
-
Labeling: A hazardous waste tag must be completed and affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" (a standard precautionary measure even for non-regulated waste to ensure it is handled correctly).
-
The full chemical name: "this compound".
-
The approximate volume or percentage of the contents.
-
The name of the principal investigator (PI) or responsible researcher.
-
The laboratory room number and building.
-
The date of accumulation (the date the first waste was added).
-
-
Storage: The waste container must be kept closed at all times, except when adding waste. Store it in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
-
Disposal Request: Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS department. Do not overfill containers.
Emergency Procedures for Spills
In the event of an this compound spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protective Equipment: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Containment: For small spills, absorb the liquid with inert, non-combustible absorbent materials such as vermiculite, sand, or commercial absorbent pads.
-
Collection: Carefully scoop the absorbent material into a designated waste container for contaminated solids, as described in section 3.1.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Ventilation: Ensure adequate ventilation in the area.
For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagrams illustrate the key steps and logical flow.
Caption: Decision tree for this compound waste categorization.
Caption: Workflow for liquid this compound waste disposal.
Conclusion: A Commitment to Safety and Environmental Stewardship
While this compound does not present the acute hazards of many other laboratory chemicals, its proper disposal is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By implementing these clear, step-by-step procedures, research and drug development professionals can ensure that this useful compound is managed safely and effectively from procurement to disposal, thereby fostering a culture of safety and building trust in their operational integrity.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5364508, this compound." PubChem, [Link].
-
Chemcasts. "Thermophysical Properties of this compound." Chemcasts, [Link].
-
CPAchem. "Safety data sheet: Erucic acid." CPAchem, 2024, [Link].
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC, [Link].
-
Columbia University. "Hazardous Chemical Waste Management Guidelines." Columbia Research, [Link].
-
Youngstown State University. "Laboratory/Chemical Waste Guidelines." YSU, [Link].
-
U.S. Environmental Protection Agency. "Steps in Complying with Regulations for Hazardous Waste." EPA, 2023, [Link].
-
Occupational Safety and Health Administration. "Disposal of waste materials." OSHA, [Link].
Sources
A Researcher's Guide to the Safe Handling of Ethyl Erucate
In the dynamic environment of scientific research and drug development, a foundational commitment to safety is paramount. This guide, developed for our trusted partners in the laboratory, provides essential, experience-driven insights into the safe handling of Ethyl erucate. While classified as a non-hazardous substance, adherence to best practices in personal protective equipment (PPE) and laboratory procedure is a cornerstone of scientific integrity and personnel well-being.
Understanding the Safety Profile of this compound
This compound is a long-chain fatty acid ester. According to its Safety Data Sheet (SDS) under Regulation (EC) No 1272/2008, it is not classified as a hazardous substance or mixture.[1] Consequently, it does not require hazard pictograms, signal words, or specific hazard statements.[1] This classification, however, does not preclude the need for diligent safety measures. The principle of "as low as reasonably practicable" (ALARP) exposure should be a guiding tenet in the handling of any chemical substance.
Core Principles for Safe Handling
Even with non-hazardous substances, a proactive safety culture is crucial. The following principles form the basis for the specific PPE and procedural recommendations in this guide:
-
Minimize Exposure: The primary goal is to prevent direct contact with the skin, eyes, and clothing, and to avoid inhalation of any mists or aerosols that may be generated.
-
Risk-Based Assessment: The selection of PPE and handling procedures should be tailored to the specific laboratory operation being performed.
-
Preparedness: Ensuring that all necessary safety equipment is readily available and that personnel are trained in its proper use is fundamental.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following table outlines the recommended PPE for handling this compound in various common laboratory scenarios.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Small-Volume Transfers | Safety glasses with side shields | Standard laboratory gloves (e.g., nitrile) | Laboratory coat | Not generally required |
| Large-Volume Transfers & Potential for Splashing | Chemical splash goggles | Chemically resistant gloves | Laboratory coat | Not generally required |
| Heating or Generating Aerosols | Chemical splash goggles or face shield | Chemically resistant gloves | Laboratory coat | Recommended if ventilation is inadequate |
| Spill Cleanup | Chemical splash goggles | Chemically resistant gloves | Laboratory coat | May be required depending on spill size |
Procedural Guidance for Handling this compound
Engineering Controls
Whenever possible, engineering controls should be the primary means of exposure reduction.
-
Ventilation: Conduct all work with this compound in a well-ventilated area.[1] For procedures that may generate mists or aerosols, the use of a local exhaust ventilation system, such as a chemical fume hood, is recommended.[1]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the work area.[1]
Personal Protective Equipment (PPE) Selection and Use
The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Handling and Storage
-
General Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Although not classified as flammable, taking precautions against static discharge and using explosion-proof equipment are good laboratory practices.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is recommended to store under an inert gas.[1][2]
Emergency Procedures and Disposal
Spills and Leaks
In the event of a spill, the following steps should be taken:
-
Ensure Personal Safety: Wear appropriate PPE, including eye protection and gloves.[1]
-
Containment: Prevent the spill from entering drains.[1]
-
Cleanup: Absorb the spill with a suitable inert material and collect it for disposal.[1]
-
Ventilation: Ensure the area is well-ventilated.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and seek medical advice.[1]
Disposal
All waste materials, including this compound and any contaminated absorbent materials, should be disposed of in accordance with local, state, and federal regulations.[1] It is advisable to entrust the disposal to a licensed waste disposal company.[1]
Conclusion
The safe handling of any chemical substance is a hallmark of excellence in research. While this compound is not classified as a hazardous material, a diligent and informed approach to safety is non-negotiable. By integrating these guidelines into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific integrity.
References
-
Washington State University. (n.d.). Ethyl Acetate Safety Information. Retrieved from [Link]
-
CPAchem Ltd. (2024). Safety data sheet: Erucic acid. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Research and Academic Laboratory Safety Manual. Retrieved from [Link]
-
Erlab. (n.d.). Chemical hazards. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
